N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Description
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Properties
IUPAC Name |
tert-butyl N-[(4-ethynylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-11-6-8-12(9-7-11)10-15-13(16)17-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDGAXQZUXRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. By integrating a trans-cyclohexyl scaffold with a terminal alkyne and a Boc-protected amine, this molecule offers a unique combination of rigidity, reactivity, and synthetic versatility. This document delves into its core chemical properties, outlines a robust synthetic approach, explores its chemical reactivity, and discusses its applications in the broader context of medicinal chemistry and materials science.
Physicochemical Properties: A Foundation for Application
This compound, with the CAS number 1932050-98-0, is a white to yellow solid at room temperature.[1] Its structure features a trans-1,4-disubstituted cyclohexane ring, which imparts a rigid and well-defined three-dimensional geometry. This conformational constraint is a desirable attribute in drug design, as it can reduce the entropic penalty upon binding to a biological target.
The molecule possesses two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. The Boc group ensures the stability of the amine during various synthetic transformations and can be readily removed under acidic conditions to liberate the free amine for further functionalization.[2] The terminal alkyne is a versatile handle for a wide array of chemical modifications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various addition reactions.
While specific experimental data for the melting point, boiling point, and solubility of this compound are not widely reported in the public domain, its properties can be inferred from its structure and data for analogous compounds. Its solid-state nature suggests a relatively high melting point for a molecule of its size, likely due to the rigid cyclohexane core and potential for intermolecular interactions. Its solubility is expected to be highest in nonpolar to moderately polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
| Property | Value | Source |
| CAS Number | 1932050-98-0 | [3] |
| Molecular Formula | C₁₄H₂₃NO₂ | [3] |
| Molecular Weight | 237.34 g/mol | [3] |
| Appearance | White to yellow solid | [1] |
| IUPAC Name | tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C#C |
Synthesis and Purification: A Proposed Experimental Protocol
A robust and scalable synthesis of this compound can be envisioned starting from commercially available trans-1,4-cyclohexanedimethanol. The following multi-step protocol is based on well-established synthetic transformations.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Monotosylation of trans-1,4-Cyclohexanedimethanol
-
Dissolve trans-1,4-cyclohexanedimethanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in pyridine.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the monotosylated intermediate.
Step 2: Azide Formation
-
Dissolve the monotosylated intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and stir the mixture at 80 °C for 12-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the azido intermediate, which can often be used in the next step without further purification.
Step 3: Reduction to Amine
-
Carefully add the azido intermediate (1.0 eq) to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude (trans-4-(aminomethyl)cyclohexyl)methanol.
Step 4: Boc Protection
-
Dissolve the crude amine (1.0 eq) in a mixture of dichloromethane and triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield tert-butyl ((trans-4-(hydroxymethyl)cyclohexyl)methyl)carbamate.
Step 5: Oxidation to Aldehyde
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of the alcohol from the previous step (1.0 eq) in dichloromethane.
-
Stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate to obtain the crude aldehyde, tert-butyl ((trans-4-formylcyclohexyl)methyl)carbamate.
Step 6: Seyferth-Gilbert Homologation
-
To a solution of the crude aldehyde (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq) in methanol at 0 °C, add anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the N-Boc protecting group and the terminal alkyne.
Reactivity of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions.[2] Its primary reactivity lies in its facile cleavage under strongly acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in an organic solvent. This deprotection proceeds via a stable tert-butyl cation, regenerating the primary amine.
Reactivity of the Terminal Alkyne
The terminal alkyne is a highly versatile functional group in organic synthesis. The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25), allowing for deprotonation with a strong base (e.g., n-butyllithium or sodium amide) to form a potent acetylide nucleophile. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions.
Furthermore, the terminal alkyne readily undergoes several important classes of reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction with azides forms a stable 1,4-disubstituted 1,2,3-triazole ring. This is a cornerstone of bioconjugation and medicinal chemistry for linking molecular fragments.
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form disubstituted alkynes.
-
Hydration: In the presence of a mercury(II) catalyst, the alkyne can be hydrated to form a methyl ketone.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the triple bond.
Caption: Key reaction pathways for this compound.
Applications in Research and Development
This compound is a valuable building block for the synthesis of complex molecules in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The rigid trans-cyclohexyl scaffold is a popular bioisostere for aromatic rings in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability. The ability to introduce substituents at the 1- and 4-positions with well-defined stereochemistry allows for the precise spatial orientation of pharmacophoric elements. The dual functionality of this molecule enables its use as a versatile linker or scaffold in the construction of novel therapeutic agents. For instance, the alkyne can be used to attach the molecule to a larger biomolecule or a solid support, while the deprotected amine can be acylated or alkylated to introduce further diversity.
PROTACs and Chemical Biology
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The synthesis of PROTACs requires linkers to connect the target-binding and E3 ligase-binding moieties. The defined length and rigidity of the trans-cyclohexyl core, combined with the versatile handles for conjugation, make this compound an attractive component for the construction of PROTAC linkers.
Materials Science
The terminal alkyne functionality allows for the incorporation of this building block into polymers and other materials through polymerization or surface modification reactions. The rigid cyclohexyl unit can impart desirable thermal and mechanical properties to the resulting materials.
Safety and Handling
Conclusion
This compound is a strategically designed bifunctional building block that offers a powerful combination of a rigid scaffold and orthogonal reactive handles. Its utility in medicinal chemistry, particularly in the design of conformationally constrained molecules and linkers for PROTACs, is significant. The synthetic protocol outlined in this guide provides a reliable pathway to access this valuable compound, and the discussion of its reactivity highlights the numerous opportunities for its incorporation into complex molecular architectures. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery and materials science, the importance of versatile building blocks like this compound is set to increase.
References
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American Elements. This compound. [Link]
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Ivy Fine Chemicals. This compound [CAS: 1932050-98-0]. [Link]
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-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
A Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: A Versatile Linker for Modern Drug Discovery
Executive Summary: The Strategic Value of a Bifunctional Linker
In the landscape of contemporary drug discovery, particularly in the realms of targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical component influencing efficacy, stability, and pharmacokinetic properties. N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine (CAS 1932050-98-0) has emerged as a strategically significant building block. Its value lies in its trifecta of chemical features: a readily deprotectable amine for payload attachment, a terminal alkyne for bioorthogonal "click" chemistry, and a conformationally rigid cyclohexane core. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the molecule's architecture, a robust synthesis and purification strategy, characterization benchmarks, and practical application workflows.
Molecular Architecture Deconstructed
Understanding the distinct functionalities within the molecule is key to leveraging its full potential. Each segment serves a specific and crucial role in the construction of complex therapeutic agents.
-
The N-Boc Protected Methanamine (The "Payload Attachment Point"): The primary amine, masked by a tert-butyloxycarbonyl (Boc) group, represents the molecule's latent reactive site. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1][2] This allows for the selective unmasking of the amine late in a synthetic sequence for covalent attachment to a payload, such as a protein-binding ligand, via amide bond formation.
-
The trans-Cyclohexyl Core (The "Conformationally Rigid Spacer"): Unlike flexible alkyl chains, the trans-1,4-disubstituted cyclohexane ring provides a rigid, well-defined spatial orientation between its two functional ends. This conformational rigidity is increasingly recognized as a critical parameter in the design of bifunctional molecules like PROTACs.[3] By locking the linker into a specific geometry, it can optimize the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to more efficient protein degradation.[3]
-
The Terminal Ethynyl Group (The "Clickable Handle"): The terminal alkyne is one of the most versatile functional groups in medicinal chemistry. It is the key component for the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[4] This reaction's high efficiency, selectivity, and biocompatibility allow for the reliable conjugation of this linker to a second molecule of interest (e.g., an azide-modified E3 ligase ligand) with minimal side reactions.
Below is a diagram illustrating the distinct functional regions of the molecule.
Caption: Functional domains of the this compound linker.
Physicochemical and Spectroscopic Data
Accurate identification and quality assessment are paramount. The following tables summarize the key properties and expected characterization data for this compound.
| Property | Value | Reference |
| CAS Number | 1932050-98-0 | [5][6] |
| Molecular Formula | C₁₄H₂₃NO₂ | [7] |
| Molecular Weight | 237.34 g/mol | [7] |
| Appearance | White to yellow solid | [8] |
| IUPAC Name | tert-butyl N-[(4-ethynylcyclohexyl)methyl]carbamate | [8] |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C#C | [8] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | Multiplicity | Assignment |
| Boc Group | ~1.45 | s (singlet) | -C(CH ₃)₃ |
| Cyclohexyl CH₂ | ~1.0-1.2 & ~1.8-2.0 | m (multiplet) | Axial/Equatorial CH₂ |
| Cyclohexyl CH | ~1.4-1.6 & ~2.1-2.3 | m (multiplet) | CH-C#CH & CH-CH₂NH |
| Alkyne H | ~1.95 | s (singlet) | -C#CH |
| Methylene | ~2.9-3.1 | t (triplet) | -CH ₂-NHBoc |
| Amide NH | ~4.5 | br s (broad singlet) | -NH -Boc |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm) | Assignment |
| Boc Methyl | ~28.5 | -C(C H₃)₃ |
| Cyclohexyl CH₂ | ~28-35 | Cyclohexyl C H₂ |
| Cyclohexyl CH | ~28 & ~43 | C H-C#CH & C H-CH₂NH |
| Alkyne C | ~68 & ~84 | -C #C H |
| Boc Quaternary | ~79.2 | -C (CH₃)₃ |
| Methylene | ~46.5 | -C H₂-NHBoc |
| Carbamate Carbonyl | ~156.0 | -NH-C (=O)O- |
Synthesis and Purification Strategy
While this molecule is commercially available, an understanding of its synthesis is crucial for troubleshooting and for potential in-house production or modification. A logical retrosynthetic approach breaks the molecule down into readily available starting materials.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a representative, field-proven methodology for synthesizing the target molecule from a common starting material.
Step 1: Boc Protection of trans-4-(aminomethyl)cyclohexanecarboxylic acid
-
Rationale: The first step is to protect the primary amine to prevent it from interfering in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for its high efficiency and the clean byproducts (CO₂ and t-butanol).
-
Procedure:
-
Suspend trans-4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 eq) dissolved in water, ensuring the starting material dissolves completely.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected acid.
-
Step 2: Reduction to Boc-protected Aldehyde
-
Rationale: The carboxylic acid must be converted to an aldehyde to serve as a precursor for the alkyne. This requires a selective reduction that does not affect the Boc protecting group. Using a milder reducing agent after activating the carboxylic acid (e.g., as an N-methoxy-N-methylamide or via a mixed anhydride) is a common strategy.
-
Procedure (via mixed anhydride):
-
Dissolve the Boc-protected acid from Step 1 (1.0 eq) in anhydrous THF and cool to -20 °C.
-
Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise. Stir for 1 hour.
-
In a separate flask, prepare a solution of N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (1.2 eq) in THF. Add this to the reaction mixture.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench with water and extract with ethyl acetate. Purify the resulting Weinreb amide by column chromatography.
-
Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Stir for 1-2 hours, monitoring by TLC. Quench carefully with water, then 15% NaOH, then water again (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to yield the crude aldehyde, which is used directly in the next step.
-
Step 3: Alkyne Formation (Corey-Fuchs Reaction)
-
Rationale: The Corey-Fuchs reaction is a reliable method for converting an aldehyde to a terminal alkyne in a two-step, one-pot process.
-
Procedure:
-
Dissolve triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise and stir for 1 hour.
-
Add a solution of the crude aldehyde from Step 2 (1.0 eq) in DCM dropwise. Stir for 1-2 hours at 0 °C.
-
Cool the reaction to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.1 eq) dropwise. The solution will turn dark.
-
Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with DCM, dry the organic layer over sodium sulfate, and concentrate.
-
Purification Workflow
-
Rationale: The crude product from the Corey-Fuchs reaction will contain triphenylphosphine oxide and other byproducts. Silica gel chromatography is the standard method for purification.
-
Procedure:
-
Adsorb the crude oil onto a small amount of silica gel.
-
Prepare a silica gel column packed in a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Load the adsorbed crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., from 2% to 20%). The product is non-polar and should elute relatively early.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a solid.
-
Applications in Drug Discovery: Practical Workflows
The true utility of this linker is demonstrated in its application. The following workflows are central to its use in constructing complex bioconjugates.
Workflow 1: Amine Deprotection and Amide Coupling
This workflow unmasks the amine and couples it to a carboxylic acid-containing molecule (Molecule-COOH).
Caption: Workflow for Boc deprotection and subsequent amide bond formation.
-
Boc Deprotection:
-
Rationale: Trifluoroacetic acid (TFA) is highly effective for Boc removal, proceeding quickly at room temperature with volatile byproducts.[9]
-
Protocol: Dissolve the N-Boc linker (1.0 eq) in DCM (approx. 0.1 M). Add TFA (5-10 eq, often used as a 20-50% solution in DCM). Stir at room temperature for 1-2 hours. Monitor by LC-MS until no starting material remains. Remove the solvent and excess TFA in vacuo (co-evaporating with toluene can help remove final traces of TFA). The resulting amine TFA salt is often used directly.
-
-
Amide Coupling:
-
Rationale: HATU is a modern coupling reagent that provides high yields and low racemization for amide bond formation. A hindered base like DIPEA is used to neutralize the TFA salt and facilitate the reaction.
-
Protocol: Dissolve the carboxylic acid (Molecule-COOH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 10 minutes. Add a solution of the crude amine TFA salt (1.2 eq) in DMF. Stir at room temperature overnight. Dilute with ethyl acetate, wash with water and brine, dry, and purify by column chromatography.
-
Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This workflow attaches the alkyne-bearing linker to an azide-containing molecule (Molecule-N₃).
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Rationale: The CuAAC reaction forms a stable triazole ring, covalently linking the two components. The use of copper(II) sulfate with a reducing agent like sodium ascorbate generates the active copper(I) catalyst in situ.
-
Protocol: Dissolve the alkyne-linker conjugate (1.0 eq) and the azide-containing molecule (Molecule-N₃, 1.0 eq) in a 1:1 mixture of t-butanol and water. Add sodium ascorbate (0.3 eq, from a freshly prepared 1M solution in water). Add copper(II) sulfate pentahydrate (0.1 eq, from a 1M solution in water). Stir vigorously at room temperature overnight. Dilute with water and extract with ethyl acetate. Dry the organic layer and purify by column chromatography to yield the final triazole-linked product.
Conclusion & Future Perspectives
This compound is more than a simple chemical; it is an enabling tool for sophisticated molecular engineering. Its well-defined structure provides a rigid scaffold that can improve the performance of bifunctional molecules, while its orthogonal protecting groups offer synthetic flexibility. Researchers and drug developers can confidently employ this linker to construct novel therapeutics and chemical probes, knowing that its synthesis is based on robust, well-understood organic chemistry principles. Future work will likely involve further substitution on the cyclohexane ring to fine-tune solubility and cell permeability, further expanding the utility of this versatile molecular scaffold.
References
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American Elements. This compound Product Page. [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information for related cyclohexyl compounds. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
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ResearchGate. A schematic representation of peptide synthesis using Boc protected amino acid. [Link]
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Ivy Fine Chemicals. This compound Product Page. [Link]
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ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
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PubChem. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]
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National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
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Scribd. Rapid N-Boc Deprotection with TFA. [Link]
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ResearchGate. How to purify mono-BOC-ethylenediamine by Column chromatography?. [Link]
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ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
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PubMed. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. [Link]
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University of Dundee. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. [Link]
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PubMed Central. Heterocycles in Medicinal Chemistry. [Link]
- Google Patents. JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
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Der Pharma Chemica. Synthesis and characterization of Boc-protected compounds. [Link]
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PubMed Central. Click Reactions in Medicinal Chemistry. [Link]
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PubMed Central. Synthesis and Evaluation of Thiazoloquinolinones with Linkers To Enable Targeting of CD38. [Link]
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Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]
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N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Abstract
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. It incorporates a Boc-protected amine for peptide coupling or further derivatization and a terminal alkyne for use in reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or Sonogashira couplings. The successful application of this reagent is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. Poor solubility can compromise bioassay results, limit formulation options, and hinder development, while instability can lead to the formation of impurities, affecting safety and efficacy.[1][2][3] This guide provides a comprehensive analysis of the predicted solubility and stability profile of this compound, outlines detailed protocols for empirical determination, and offers field-proven recommendations for its handling and storage.
Physicochemical Properties and Structural Analysis
Understanding the molecular structure of this compound is key to predicting its behavior. The molecule consists of three primary domains: the N-Boc protecting group, the trans-cyclohexyl scaffold, and the terminal ethynyl group.
| Property | Value |
| IUPAC Name | tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate |
| CAS Number | 1932050-98-0[4][5][6] |
| Molecular Formula | C₁₄H₂₃NO₂ |
| Molecular Weight | 237.34 g/mol |
| Appearance | White to yellow solid[4] |
Structural Breakdown:
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. Its bulky, lipophilic nature significantly increases the molecule's solubility in non-polar organic solvents. Critically, it is known to be labile under acidic conditions, which represents a primary stability concern.[7]
-
Trans-cyclohexyl Scaffold: This rigid, saturated ring system acts as a non-polar spacer, contributing to the overall lipophilicity of the molecule.
-
Terminal Alkyne: The ethynyl group is a high-energy, reactive functional handle.[8] The terminal C-H bond is weakly acidic (pKa ~25) and can participate in a variety of coupling reactions.[8][9] While relatively stable, terminal alkynes can be susceptible to oxidative and thermal degradation pathways.
Solubility Profile
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in a flask to bioavailability in a biological system.[10][11] For drug discovery, compounds are often classified by their kinetic solubility (measured from a DMSO stock solution, relevant for high-throughput screening) and equilibrium solubility (the true saturation point of a solid in a solvent, relevant for formulation).[12][13]
Predicted Solubility
Based on its predominantly non-polar structure, this compound is predicted to exhibit high solubility in a range of common organic solvents but poor solubility in aqueous media.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Standard solvent for creating high-concentration stock solutions of non-polar compounds for screening.[14][15] |
| Dichloromethane (DCM) | High | A non-polar aprotic solvent well-suited for dissolving lipophilic molecules. |
| Tetrahydrofuran (THF) | High | A polar aprotic ether capable of dissolving a wide range of organic compounds. |
| Methanol / Ethanol | Medium to High | Polar protic solvents that should effectively solvate the carbamate group. |
| Acetonitrile | Medium | A polar aprotic solvent; solubility may be slightly less than in DMSO or DCM. |
| Water | Low | The large, non-polar hydrocarbon structure will limit solubility in water. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water; the presence of salts is unlikely to significantly improve the solubility of this neutral compound. |
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol describes a method to rapidly assess the kinetic solubility of the title compound in an aqueous buffer, a crucial step for compounds intended for biological screening. The methodology combines nephelometry (light scattering) and UV-spectroscopy for robust analysis.[12][14]
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear 96-well microplates (UV-transparent for UV assay)
-
Solubility filter plates (for UV assay)
-
Plate reader with nephelometry and UV-Vis absorbance capabilities
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution.[14][15]
-
Serial Dilution (in DMSO): In a separate 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to 0.02 mM).
-
Addition to Aqueous Buffer: Dispense 98 µL of PBS (pH 7.4) into the wells of a new 96-well analysis plate. Add 2 µL of each DMSO concentration from the dilution plate. This creates a final DMSO concentration of 2% and a range of compound concentrations (e.g., 200 µM down to 0.4 µM).[15]
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours. This allows time for precipitation to equilibrate under kinetic conditions.[13][14]
-
Analysis - Nephelometry:
-
Analysis - Direct UV Assay:
-
Following nephelometry, push the solutions through a solubility filter plate into a new UV-transparent collection plate. This removes any precipitated compound.[12][14]
-
Measure the UV absorbance of the filtrate at the compound's λ_max_.
-
Compare the absorbance values to a calibration curve prepared in a 2% DMSO/PBS solution to determine the concentration of the dissolved compound. The concentration at which the measured value plateaus represents the kinetic solubility limit.[13][16]
-
Visualization: Kinetic Solubility Workflow
Caption: Workflow for determining kinetic solubility.
Stability Profile
Stability testing is essential for defining storage conditions, identifying potential degradants, and developing analytical methods that can accurately measure the compound's purity over time.[1] Forced degradation studies, conducted under conditions more severe than typical storage, are used to deliberately degrade the molecule to predict its stability profile, as recommended by ICH guidelines.[17][18]
Analysis of Potential Degradation Pathways
The structure of this compound contains two primary functionalities susceptible to degradation:
-
N-Boc Group (Acid Hydrolysis): The tert-butyl carbamate is highly sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene and carbon dioxide, leaving the free primary amine. This is the most probable degradation pathway under acidic conditions.[7][19]
-
Terminal Alkyne (Oxidation/Coupling): Terminal alkynes can undergo oxidative homocoupling (e.g., Glaser coupling) in the presence of oxygen and metal catalysts (like copper) to form diyne structures. While less common under typical storage, this pathway should be considered, especially if the compound is exposed to metal contaminants.
-
Thermal Degradation: At elevated temperatures, thermolytic cleavage of the N-Boc group can occur, even in the absence of acid.[20]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of the compound under various stress conditions and identify the primary degradation products. A target degradation of 5-20% is ideal, as it is sufficient to detect degradants without being unrealistic.[17][21]
Materials:
-
This compound
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 ACN:Water mixture. This will serve as the starting material for all stress conditions.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
Withdraw samples at various time points (e.g., 2, 8, 24, 48h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. (The Boc group is generally base-stable, so minimal degradation is expected here).[7]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store an aliquot of the stock solution (in a sealed vial) in an oven at 70°C for 7 days.[22]
-
Also, place the solid compound in the oven under the same conditions.
-
Analyze samples periodically.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[22]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed, neutralized, and control samples by a suitable reverse-phase HPLC method.
-
Calculate the percentage of the parent compound remaining and the percentage of each new impurity formed (based on area percent).
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Recommendations for Handling and Storage
Given the predicted solubility and stability profiles, the following best practices are recommended:
-
Solution Preparation: High-concentration stock solutions for screening or synthesis should be prepared in anhydrous DMSO.[13][14] For chemical reactions, solvents like THF or Dichloromethane are excellent choices. Avoid preparing stock solutions in acidic solvents or protic solvents that may contain acidic impurities if long-term storage is intended.
-
Storage of Solid: The solid material should be stored in a tightly sealed container at low temperature (-20°C is recommended). It should be protected from light and moisture. The recommendation of some suppliers for cold-chain transportation supports the need for cold storage to ensure long-term stability.[6]
-
Storage of Solutions: DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Conclusion
This compound is a valuable bifunctional building block whose chemical properties dictate its handling and application. It is predicted to be highly soluble in common organic solvents but possess low aqueous solubility, a critical consideration for biological assays. The primary stability liability is the acid-labile N-Boc group, making the compound susceptible to degradation in acidic environments. Thermal and oxidative stress may also present secondary degradation pathways. The experimental protocols detailed in this guide provide a robust framework for empirically determining the precise solubility and stability limits, ensuring the compound's reliable and effective use in research and development endeavors.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 239-248. [Link]
-
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from Alwsci blog. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]
-
STEMart. (n.d.). Forced Degradation Studies. Retrieved from STEMart website. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass website. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website. [Link]
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American Elements. (n.d.). This compound. Retrieved from American Elements website. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics, 2012, 195727. [Link]
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Zhang, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2269-2285. [Link]
-
Drug Discovery and Development. (2014). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
-
Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 25-52). Academic Press. [Link]
-
BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from SGS website. [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from Ivy Fine Chemicals website. [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Akbari, J., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 22-26. [Link]
-
MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 29(12), 2828. [Link]
-
Zhang, J., et al. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis. [Link]
-
Chinese Journal of Organic Chemistry. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
Stojanovska, E., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 231-236. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]
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Navigating the Spectroscopic Landscape of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is a valuable building block in medicinal chemistry and materials science, prized for its bifunctional nature incorporating a protected amine and a reactive ethynyl group. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A detailed, field-tested protocol for its synthesis is also presented, offering insights into the practical aspects of its preparation and purification. This document is intended to serve as a practical resource for researchers, enabling confident synthesis and unambiguous structural confirmation of this versatile molecule.
Introduction: The Significance of this compound
The unique structural features of this compound make it a highly sought-after intermediate in several areas of chemical research. The trans-cyclohexyl scaffold provides a rigid, three-dimensional framework, which is often desirable in the design of drug candidates to control molecular conformation and interactions with biological targets. The N-Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the primary amine, allowing for selective reactions at the ethynyl terminus. This terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira coupling, and various other carbon-carbon bond-forming reactions.
Accurate and thorough characterization of this molecule is paramount to ensure its purity and confirm its identity before use in subsequent synthetic steps. This guide will delve into the expected spectroscopic signatures that define this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (trans-4-(aminomethyl)cyclohexyl)methanol
This step involves the reduction of the corresponding commercially available ester, trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid, to the diol, followed by selective protection and functional group interconversion to arrive at the key amine intermediate. As this is a common precursor, for the purpose of this guide, we will start from the commercially available (trans-4-(aminomethyl)cyclohexyl)methanol.
Step 2: Boc-Protection of the Amine
-
Dissolve (trans-4-(aminomethyl)cyclohexyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up by washing the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((trans-4-(hydroxymethyl)cyclohexyl)methyl)carbamate.
Step 3: Oxidation to the Aldehyde
-
Dissolve the alcohol from the previous step in DCM.
-
Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate to give tert-butyl ((trans-4-formylcyclohexyl)methyl)carbamate.
Step 4: Ohira-Bestmann Reaction to form the Alkyne
-
Dissolve the aldehyde in anhydrous methanol or THF.
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and the overall molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | NH -Boc |
| ~2.9 | t | 2H | CH₂ -NHBoc |
| ~2.1 | m | 1H | CH -C≡CH |
| ~1.9 | s | 1H | C≡CH |
| ~1.8-1.0 | m | 9H | Cyclohexyl protons |
| 1.44 | s | 9H | -C(CH₃ )₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.9 | C =O (carbamate) |
| ~83.5 | C ≡CH |
| ~79.1 | -C (CH₃)₃ |
| ~68.9 | C≡C H |
| ~46.5 | C H₂-NHBoc |
| ~30-40 | Cyclohexyl carbons |
| ~28.4 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |
| ~3350-3450 | Medium | N-H stretch (carbamate) |
| ~2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~2100 | Weak | C≡C stretch (terminal alkyne) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend (carbamate) |
| ~1170 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.
For this compound (C₁₄H₂₃NO₂), the expected molecular weight is approximately 237.34 g/mol .
Expected Observations in Electrospray Ionization (ESI-MS):
-
[M+H]⁺: m/z ≈ 238.18
-
[M+Na]⁺: m/z ≈ 260.16
Fragmentation patterns can also be observed, such as the loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).
Data Visualization
To aid in the conceptualization of the molecule and its characterization, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The successful synthesis and application of this compound are critically dependent on its unambiguous spectroscopic characterization. This guide has provided a detailed overview of the expected NMR, IR, and MS data, which collectively serve as a spectroscopic fingerprint for this important building block. The provided synthetic protocol offers a reliable pathway for its preparation. By leveraging this information, researchers can confidently prepare, purify, and utilize this compound in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.
References
Due to the proprietary nature of specific, detailed spectroscopic data for this compound, which is often held by commercial suppliers, this guide provides expected values based on established principles of organic spectroscopy and data from structurally related compounds. For definitive spectra, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with the corresponding experimental data.
Foreword: The Imperative of Purity in Advanced Chemical Synthesis
An In-Depth Technical Guide to the Purity Analysis of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
In the landscape of modern drug discovery and materials science, this compound stands out as a valuable building block. Its unique structure, featuring a Boc-protected amine and a terminal alkyne on a stable cyclohexyl scaffold, makes it a prime candidate for applications ranging from peptide synthesis to the construction of complex molecular architectures via "click" chemistry. The success of these sensitive downstream applications, however, is contingent upon the unambiguous purity of this starting material. This guide provides a comprehensive, multi-faceted analytical strategy to rigorously define the purity of this compound, ensuring its suitability for high-stakes research and development. We will move beyond mere procedural listings to explore the scientific rationale behind each method, empowering researchers to build a robust and self-validating purity profile.
Foundational Characterization and Physicochemical Properties
Before embarking on purity analysis, a foundational understanding of the molecule is essential.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₃NO₂ | [1] |
| Molecular Weight | 237.34 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Key Functional Groups | Boc-carbamate, C≡C-H (alkyne), Secondary Amine | N/A |
| Stereochemistry | trans-1,4-disubstituted cyclohexane | [3] |
The presence of the thermally labile Boc (tert-butyloxycarbonyl) group and the reactive terminal alkyne dictates the choice and parameters of the analytical techniques employed.[4] The trans stereochemistry of the cyclohexane ring is a critical quality attribute, as the cis isomer would represent a significant stereochemical impurity with different physical and reactive properties.[5][6]
The Chromatographic Core: Separating and Quantifying Impurities
Chromatography is the cornerstone of purity assessment, offering the power to separate the main compound from process-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the primary technique for quantifying the purity of the target compound and detecting non-volatile or thermally sensitive impurities. The Boc-protecting group is generally stable under typical reversed-phase HPLC conditions.
Causality Behind the Method: A reversed-phase method (e.g., using a C18 column) is selected due to the compound's moderate polarity. The combination of a nonpolar stationary phase and a polar mobile phase allows for the effective separation of the main analyte from more polar impurities (like the de-Boc'd amine) or less polar byproducts. UV detection is ideal due to the presence of the carbamate chromophore.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 50% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for detecting the carbamate functional group. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
-
Data Analysis: Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For true quantitative analysis, impurity standards would be required.
Workflow for HPLC Purity Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight synthetic byproducts. Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns.[7] While the Boc-protected amine is less prone to this, thermal lability is a concern.
Causality Behind the Method: A low-polarity column (e.g., DB-5ms) is chosen for general-purpose screening of organic molecules. The temperature program is designed to first elute highly volatile compounds (solvents) at a low temperature before ramping up to elute the main analyte and any higher-boiling impurities. Mass spectrometry provides definitive identification of eluted peaks by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[8]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Robust, general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for MS applications. |
| Inlet Temperature | 250 °C | Balances volatilization with minimizing thermal degradation. |
| Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatiles then elutes the main analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before MS entry. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible spectra. |
| Mass Range | 40-400 amu | Covers expected fragments and molecular ion. |
Spectroscopic Confirmation: Validating Structure and Identity
Spectroscopic methods provide orthogonal confirmation of the compound's structure and can reveal impurities that may not be chromatographically resolved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure. Purity can be assessed by comparing the integral of the analyte's signals to those of any impurity signals. The presence of the cis-isomer, deprotected amine, or residual starting materials would be readily apparent. For instance, the axial and equatorial protons in the cyclohexane ring have distinct chemical shifts, and the pattern can help confirm the trans configuration.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups. It serves as a quick identity check and can flag gross impurities.
Expected Characteristic Absorptions:
-
~3300 cm⁻¹: C≡C-H stretch (terminal alkyne)
-
~2110 cm⁻¹: C≡C stretch (alkyne)
-
~1680-1700 cm⁻¹: C=O stretch (carbamate)
-
~3400 cm⁻¹: N-H stretch (carbamate)
Elemental Analysis: The Fundamental Purity Check
Elemental analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen.[10] This classic technique offers a powerful, independent verification of the compound's elemental composition and purity.[11][12] The results must align with the theoretical values calculated from the molecular formula (C₁₄H₂₃NO₂).
| Element | Theoretical % |
| Carbon (C) | 70.85% |
| Hydrogen (H) | 9.77% |
| Nitrogen (N) | 5.90% |
Trustworthiness Metric: For a compound to be considered pure, the experimentally determined values should be within ±0.4% of the theoretical values.[13] This tolerance accounts for the inherent precision of the combustion analysis method.
An Integrated Approach to Purity Validation
No single technique can definitively establish purity. A robust purity assessment relies on the strategic integration of orthogonal methods. The workflow below illustrates how these techniques synergize to create a comprehensive and self-validating purity profile.
Integrated Purity Analysis Workflow
Caption: Integrated workflow for comprehensive purity validation.
Method Validation: Ensuring Reliability and Trustworthiness
For use in regulated environments, such as drug development, the chosen analytical methods must be validated to prove they are fit for purpose.[14] This process, guided by bodies like the International Conference on Harmonisation (ICH), establishes the method's reliability.[15]
Key Validation Parameters for the HPLC Purity Method: [16][17]
-
Specificity: The ability to definitively assess the analyte in the presence of expected impurities (e.g., starting materials, degradants). This is often demonstrated by spiking the sample with known impurities and showing baseline resolution.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration (a reference standard).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.
Conclusion
The purity analysis of this compound is a critical process that underpins its successful application in research and development. By employing an integrated strategy that combines high-resolution chromatography (HPLC, GC-MS), definitive structural spectroscopy (NMR, FTIR), and fundamental compositional analysis (EA), a scientifically sound and defensible purity profile can be established. This multi-technique approach ensures not only the identity and strength of the material but also provides a detailed understanding of any impurities present, guaranteeing the reliability and reproducibility of subsequent scientific endeavors.
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Powers, T. O., et al. (2017). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]
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de Souza, S. V. C., & Junqueira, M. V. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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American Elements. (n.d.). This compound. [Link]
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Fürstner, A. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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Sharma, S., & Goyal, S. (2015). Analytical method validation: A brief review. International Journal of Drug Research and Technology. [Link]
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National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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Ivy Fine Chemicals. (n.d.). This compound. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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PubChem. (n.d.). (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]
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Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
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McMed International. (2015). american journal of biological and pharmaceutical research. [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Chemistry LibreTexts. (2023). Substituted Cyclohexanes. [Link]
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Michigan State University. (n.d.). Ring Conformations. [Link]
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St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]
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PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]
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MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
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RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
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PubChem. (n.d.). N-Boc-N-methylethylenediamine. [Link]
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YouTube. (2018). Conformational Analysis of Disubstituted Cyclohexane | Stereochemistry | Organic Chemistry. [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
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Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. [Link]
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Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]
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SpectraBase. (n.d.). N-(trans-4-tert-butylcyclohexyl)benzamide - Optional[FTIR] - Spectrum. [Link]
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The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
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Commercial suppliers of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
An In-depth Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine for Advanced Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its commercial availability, essential quality control protocols for in-house verification, and its critical role as a bifunctional linker in the synthesis of novel therapeutics. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to ensure scientific integrity and successful application.
Introduction: The Strategic Importance of a Bifunctional Linker
This compound, also known by its IUPAC name tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate, is a key building block in modern medicinal chemistry. Its structure is deceptively simple but embodies a strategic design that is highly sought after in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The molecule's utility stems from its bifunctional nature:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the primary amine. This allows for selective reactions at the other end of the molecule. The deprotection is typically achieved under acidic conditions, revealing a nucleophilic amine ready for conjugation.[1][2]
-
A Terminal Alkyne: The ethynyl group is a versatile functional handle. It is a key participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry." This allows for the highly efficient and specific covalent linkage to molecules bearing an azide group.[3]
-
A Rigid Cyclohexyl Scaffold: The trans-cyclohexane ring acts as a rigid, non-aromatic spacer. This defined stereochemistry helps to control the distance and spatial orientation between the two conjugated parts of a final drug molecule, a critical parameter in optimizing biological activity.
This combination makes the compound an ideal linker, capable of bridging a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic agent or an E3 ligase ligand).[4][5]
Commercial Landscape: Sourcing and Procurement
Identifying a reliable commercial supplier is the first step in any research and development workflow. This compound (CAS No. 1932050-98-0) is available from several specialized chemical suppliers. When procuring this reagent, it is critical to request a Certificate of Analysis (CoA) to verify its identity and purity.
Below is a comparative table of known commercial suppliers. Availability and pricing are subject to change and should be verified directly with the vendor.
| Supplier | Product Name | CAS Number | MDL Number | Additional Notes |
| American Elements | This compound | 1932050-98-0 | MFCD29046537 | Offers various grades, including high purity forms for pharmaceutical applications.[6] |
| BLDpharm | This compound | 1932050-98-0 | N/A | Lists the product and CAS number, indicating commercial availability.[7] |
| Ivy Fine Chemicals | This compound | 1932050-98-0 | N/A | Provides specific package sizes (e.g., 250mg, 1g) with listed pricing.[8] |
Note: A closely related analog, trans-1-(Boc-amino)-4-ethynylcyclohexane (CAS 947141-86-8), is more widely listed by suppliers such as Thermo Fisher Scientific.[9][10] While structurally different by a single methylene group, it serves a similar function as a linker and literature pertaining to it can be informative.
In-House Quality Control: A Self-Validating Protocol
Upon receipt of a commercial batch, independent verification of its identity and purity is a mandatory step to ensure the integrity of subsequent experiments. The Boc-protecting group and the overall structure of the molecule lend themselves to straightforward characterization by standard analytical methods.
Workflow for Incoming Material Qualification
The following diagram outlines a standard workflow for the qualification of a new batch of the reagent.
Caption: Workflow for incoming quality control of the reagent.
Detailed Analytical Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
-
¹H NMR Spectroscopy: This technique confirms the presence of all key proton environments.
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Signals:
-
A sharp singlet at ~1.45 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[11]
-
A broad signal corresponding to the N-H proton of the carbamate.
-
A series of multiplets for the cyclohexyl and methyl protons.
-
A signal corresponding to the acetylenic proton (C≡C-H).
-
-
-
¹³C NMR Spectroscopy: This confirms the carbon backbone.
-
Protocol: Use the same sample prepared for ¹H NMR.
-
Expected Signals:
-
Signals around 80 and 28 ppm corresponding to the quaternary and methyl carbons of the Boc group, respectively.
-
A signal around 156 ppm for the carbamate carbonyl carbon.[11]
-
Signals for the two sp-hybridized carbons of the alkyne group.
-
-
B. Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using electrospray ionization in positive mode (ESI+).
-
Expected Ion: The primary ion observed should be the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. For C₁₄H₂₃NO₂, the expected monoisotopic mass is 237.17.
C. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the sample.
-
Protocol:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: Start with a 5-minute hold at 30% B, then ramp to 95% B over 15 minutes.
-
Detection: UV at 210 nm.
-
-
Expected Result: A single major peak should be observed. Purity is calculated based on the area percentage of this peak relative to all other peaks. A purity of >95% is typically required for use in drug synthesis.
Application in Drug Synthesis: A Bifunctional Linchpin
The true value of this compound lies in its role as a heterobifunctional linker. The sequential deprotection of the amine and reaction of the alkyne allows for a controlled, stepwise synthesis of complex molecules.
Synthetic Workflow Example
The diagram below illustrates its role in conjugating a payload (e.g., a cytotoxic drug) to a targeting ligand.
Caption: Synthetic strategy utilizing the bifunctional linker.
This synthetic sequence is a cornerstone of modern bioconjugation chemistry. The stability of the amide bond and the triazole ring formed via click chemistry ensures the final conjugate remains intact in circulation until it reaches its target.[4][5]
Handling, Storage, and Safety
As a member of the Boc-protected amine family, standard laboratory precautions should be followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place. The compound is generally stable under normal conditions, but should be kept away from strong oxidizing agents and strong acids.[12]
-
Safety: While specific toxicology data for this exact compound is limited, it is classified as a hazardous chemical that may cause skin and eye irritation. Always consult the supplier's Safety Data Sheet (SDS) for the most current and detailed information before handling.[13]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the design of next-generation targeted therapeutics. Its well-defined structure provides a rigid scaffold, while its orthogonal protecting groups offer synthetic flexibility. By understanding the commercial sources, implementing rigorous in-house quality control, and leveraging its unique chemical handles, researchers can confidently incorporate this valuable building block into their drug discovery pipelines, paving the way for more potent and specific medicines.
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This compound. American Elements. [Link]
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Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
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-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
- Synthesis method of N-BOC-ethylenediamine.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Synthesis and Evaluation of Thiazoloquinolinones with Linkers To Enable Targeting of CD38. National Institutes of Health. [Link]
-
Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health. [Link]
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Mitigating ADC Toxicities With Linker-Payload Design... YouTube. [Link]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, a bifunctional building block of increasing importance in medicinal chemistry. We will delve into its fundamental properties, provide a detailed, field-tested protocol for its synthesis and purification, and explore its primary application as a versatile linker in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic and therapeutic programs.
Core Molecular Attributes and Physicochemical Properties
This compound, also referred to as tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate, is a key synthetic intermediate. Its structure combines a cyclohexane scaffold, which imparts conformational rigidity and favorable metabolic properties, with two key functional groups: a terminal alkyne and a Boc-protected amine. This dual functionality is central to its utility.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[1] The terminal alkyne serves as a reactive handle for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Below is a summary of the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1932050-98-0 | |
| Molecular Formula | C₁₄H₂₃NO₂ | |
| Molecular Weight | 237.34 g/mol | |
| Appearance | White to off-white solid | General Supplier Data |
| SMILES | C#C[C@@H]1CCCNC(=O)OC(C)(C)C |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of this compound is a straightforward procedure involving the protection of the primary amine of the parent molecule, (trans-4-ethynylcyclohexyl)methanamine. The causality behind this experimental choice is rooted in the need to mask the nucleophilicity of the amine during subsequent synthetic steps, for instance, when the alkyne is to be selectively functionalized.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
This protocol is designed for a 1 mmol scale and can be scaled accordingly.
Materials:
-
(trans-4-ethynylcyclohexyl)methanamine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for flash chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (trans-4-ethynylcyclohexyl)methanamine (1.0 mmol, 1.0 equiv.). If starting from the hydrochloride salt, use 1.1 equivalents of triethylamine to neutralize the salt in addition to the amount in the next step.
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (10 mL).
-
Addition of Base: Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and stir for 5 minutes at room temperature. The base scavenges the acid byproduct of the reaction.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.1 mmol, 1.1 equiv.) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product will have a higher Rf value than the starting amine. The reaction is generally complete within 2-4 hours.
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes), is typically effective.[1] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white solid.
Structural Characterization and Validation
Validation of the chemical structure and purity is paramount. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H and ¹³C NMR Spectral Data
Caption: Chemical structure of this compound.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:
-
~4.5 ppm (br s, 1H): This broad singlet corresponds to the NH proton of the carbamate.
-
~2.9 ppm (t, 2H): The two protons of the -CH₂- group attached to the nitrogen will appear as a triplet, coupled to the adjacent NH.
-
~2.1 ppm (m, 1H): The proton on the cyclohexyl ring bearing the ethynyl group.
-
~1.9 ppm (s, 1H): The acetylenic proton (-C≡CH).
-
~1.8-0.9 ppm (m, 10H): A complex multiplet region corresponding to the remaining ten protons of the cyclohexane ring. The trans configuration leads to distinct axial and equatorial proton signals.
-
1.44 ppm (s, 9H): A sharp, characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:
-
~156.0 ppm: The carbonyl carbon of the Boc group.
-
~83.0 ppm: The quaternary carbon of the ethynyl group (-C≡CH).
-
~79.2 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~69.0 ppm: The acetylenic carbon (-C≡CH).
-
~46.0 ppm: The methylene carbon adjacent to the nitrogen (-CH₂-NH-).
-
~30-40 ppm: A series of peaks for the carbons of the cyclohexane ring.
-
~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
Applications in Drug Discovery: A Linker for PROTACs
The unique bifunctional nature of this compound makes it an exceptionally valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[4] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[] The linker is not merely a spacer; its length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.[4]
Utility of this compound in PROTAC Synthesis
The subject molecule is an ideal linker precursor for several reasons:
-
Orthogonal Functional Handles: The Boc-protected amine and the terminal alkyne are orthogonal functional groups. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to an E3 ligase ligand (often via amide bond formation). The terminal alkyne is a robust handle for attaching the POI-binding ligand using highly efficient "click chemistry".[]
-
Click Chemistry Compatibility: The terminal alkyne readily participates in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized POI ligand.[] This reaction is highly specific, proceeds in high yield, and is tolerant of a wide variety of functional groups, making it ideal for late-stage diversification in the synthesis of PROTAC libraries.
-
Structural Properties: The trans-cyclohexyl scaffold provides a semi-rigid spacer, which can be advantageous for optimizing the spatial orientation of the two ligands in the ternary complex.
PROTAC Synthesis Workflow
Caption: General synthetic strategy for a PROTAC utilizing this compound.
Conclusion
This compound is a well-defined molecular building block with significant utility in modern medicinal chemistry. Its straightforward synthesis, robust protecting group strategy, and, most importantly, its orthogonal reactive handles make it a powerful tool for the construction of complex molecules like PROTACs. The ability to use the alkyne for click chemistry provides a reliable and efficient method for linking molecular fragments, accelerating the discovery and optimization of novel therapeutics. As targeted protein degradation continues to emerge as a major therapeutic modality, the demand for versatile and well-characterized linkers such as this will undoubtedly continue to grow.
References
-
Ivy Fine Chemicals. This compound. Available at: [Link]
-
Patterson, C. et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Central Science. 2022. Available at: [Link]
-
Troup, R. I. et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. 2020. Available at: [Link]
-
El-Faham, A. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. 2013. Available at: [Link]
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- 2. Linkers for Linkerology - Enamine [enamine.net]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine and its Derivatives: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, a bifunctional building block of significant interest in contemporary drug discovery. We detail a robust synthetic pathway to the core molecule, outline its key physicochemical properties, and provide validated protocols for its principal chemical transformations: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amine deprotection/amide coupling. Furthermore, we analyze the structural and functional aspects of its analogs, with a particular focus on the critical role of the trans-cyclohexyl scaffold in the design of highly effective Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile linker for the construction of advanced therapeutic agents.
Introduction: The Strategic Value of Rigid Linkers
In the architecture of complex therapeutic molecules such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than an inert spacer.[1][2] It is a critical component that dictates the spatial orientation of the molecule's functional domains, thereby influencing binding affinities, ternary complex stability, and overall pharmacological efficacy.[2][3] While flexible linkers like alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for the advantages conferred by rigid scaffolds.[4]
Rigid linkers, such as those built upon cycloalkane or aromatic cores, can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding and enhancing selectivity for the target protein.[2] The trans-1,4-disubstituted cyclohexane ring, the core of the topic compound, is an exemplary rigid linker. Its chair conformation provides a well-defined, linear, and non-planar geometry, allowing for precise control over the distance and vector between two appended functional groups.
This compound embodies this design principle. It is a heterobifunctional molecule featuring:
-
A terminal alkyne , a versatile handle for bioorthogonal "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]
-
An N-Boc protected primary amine , which, upon deprotection, serves as a nucleophile for amide bond formation, enabling straightforward conjugation to carboxylic acids.
This combination of a rigid scaffold and two orthogonal, highly valuable functional groups makes it a premier building block for constructing the next generation of targeted therapeutics.
Synthesis of the Core Scaffold
A robust and scalable synthesis of this compound can be envisioned from the commercially available and inexpensive starting material, trans-1,4-cyclohexanedimethanol. The proposed pathway leverages a series of high-yielding, standard organic transformations.
Overall Synthetic Workflow
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocols
Step 1 & 2: Mono-Protection and Oxidation
-
Rationale: To differentiate the two primary alcohols, a selective mono-protection is performed using a bulky silyl ether, tert-butyldimethylsilyl (TBS) chloride. The remaining free alcohol is then oxidized to an aldehyde. Dess-Martin periodinane (DMP) is chosen as the oxidant due to its mild, non-acidic conditions and high selectivity for primary alcohols, preventing over-oxidation to a carboxylic acid.[6][7][8]
-
Protocol:
-
Dissolve trans-1,4-cyclohexanedimethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.1 eq) and cool the solution to 0 °C.
-
Add a solution of TBSCl (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench with saturated aqueous NH4Cl, separate the layers, and extract the aqueous phase with DCM.
-
Combine organic layers, dry over Na2SO4, and concentrate in vacuo. Purify by column chromatography to yield the mono-TBS protected diol.
-
Dissolve the purified alcohol (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature and stir for 2-4 hours, monitoring by TLC.[2]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the crude aldehyde, which is used directly in the next step.
-
Step 3: Seyferth-Gilbert Homologation
-
Rationale: This reaction efficiently converts the aldehyde into a terminal alkyne in a single step.[9] The Ohira-Bestmann modification of the Seyferth-Gilbert reagent is particularly effective and functions under mild basic conditions.[10][11]
-
Protocol:
-
Dissolve the crude aldehyde (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
In a separate flask, dissolve the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Add potassium tert-butoxide (1.5 eq) to the reagent solution and stir for 20 minutes.
-
Transfer the resulting ylide solution to the aldehyde solution via cannula.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to yield the TBS-protected alkyne.
-
Step 4-8: Amine Synthesis and Final Boc-Protection
-
Rationale: The TBS protecting group is removed to reveal the primary alcohol. This alcohol is converted into a good leaving group (mesylate), which is then displaced by an azide nucleophile. A Staudinger reduction converts the azide to a primary amine, which is immediately protected with a Boc group to yield the final product.
-
Protocol:
-
Deprotection: Dissolve the TBS-protected alkyne (1.0 eq) in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF). Stir at room temperature for 2 hours. Concentrate and purify by column chromatography.
-
Mesylation: Dissolve the resulting alcohol (1.0 eq) in DCM at 0 °C. Add triethylamine (TEA, 1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0 °C. Wash with cold water and brine, dry, and concentrate. Use the crude mesylate immediately.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3, 3.0 eq). Heat to 80 °C and stir for 6 hours. Cool, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate.
-
Staudinger Reduction: Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine (PPh3, 1.2 eq) and stir at 50 °C for 8 hours.
-
Boc Protection: Cool the resulting amine solution to room temperature. Add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.5 eq).[12] Stir overnight. Concentrate the reaction mixture and purify by column chromatography to afford the final product, this compound.
-
Physicochemical and Structural Properties
The trans-cyclohexyl scaffold imparts distinct properties crucial for its function as a linker. The chair conformation is rigid, ensuring that the terminal functional groups are held at a fixed distance and with a defined spatial vector relative to one another.
| Property | Value | Source |
| CAS Number | 1932050-98-0 | [6][7] |
| Molecular Formula | C14H23NO2 | [7] |
| Molecular Weight | 237.34 g/mol | [7] |
| Appearance | White to yellow solid | [4] |
| Calculated LogP | 2.9 - 3.2 | (Predicted) |
| Stereochemistry | trans | (Defined by synthesis) |
Key Reactions and Functionalization Protocols
The utility of this compound stems from the orthogonal reactivity of its two functional groups.
A. The Alkyne Handle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal substrate for "click chemistry," enabling efficient and specific conjugation to azide-modified molecules to form a stable triazole ring.[5]
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: CuAAC Conjugation
-
Rationale: This protocol uses an in situ reduction of Cu(II) to the active Cu(I) catalyst, which is stabilized by a water-soluble ligand (THPTA) to prevent side reactions and improve efficiency in aqueous-organic solvent mixtures.[13]
-
Procedure:
-
Dissolve the azide-containing molecule (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Prepare fresh stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
To the reaction mixture, add the CuSO4 solution to a final concentration of 1 mM.
-
Add the THPTA ligand solution to a final concentration of 2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) or purified directly using reverse-phase chromatography.
-
B. The Amine Handle: Boc-Deprotection and Amide Coupling
The N-Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions to liberate the primary amine, which can then be acylated.
Caption: Workflow for Amine Deprotection and Subsequent Amide Coupling.
Protocol: Deprotection and Amide Coupling
-
Rationale: Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for Boc deprotection, yielding the amine as a TFA salt.[12] The subsequent amide coupling uses HATU, a modern coupling reagent that is highly efficient and minimizes racemization for chiral carboxylic acids.
-
Procedure:
-
Deprotection:
-
Dissolve the N-Boc protected starting material (1.0 eq) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq, often a 20-50% v/v solution in DCM).
-
Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the mixture in vacuo to remove excess TFA and solvent. The resulting amine TFA salt is often used directly.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to pre-activate the acid.
-
Add a solution of the crude amine TFA salt (1.2 eq) in DMF.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, concentrate, and purify the final amide product by column chromatography.
-
-
Analogs and Derivatives: Expanding Chemical Space
The modular synthesis of the core scaffold allows for the generation of numerous analogs to probe structure-activity relationships (SAR).
-
Stereochemical Analogs: The cis-isomer of the cyclohexane ring is a key analog. A study by Pierri et al. on the LRRK2 PROTAC XL01126, which bears a trans-cyclohexyl linker, found it to be a more effective degrader than its cis-analog.[3] High-resolution crystal structures revealed that the trans linker adopts a rigid, extended conformation, while the cis linker collapses back on itself.[3] This demonstrates that while the cis isomer may show stronger binary binding affinity in some cases, the rigid, vectorially defined nature of the trans isomer can be superior for inducing a productive ternary complex.[3]
-
Spacer Modifications: The cyclohexane ring can be replaced with other rigid spacers like piperidine, piperazine, or phenyl rings to alter solubility, polarity, and the geometric angle between the two ends of the linker.
-
Functional Group Analogs: The terminal alkyne can be replaced with other functional groups for different conjugation chemistries (e.g., an azide for strain-promoted cycloaddition, or a carboxylic acid/alcohol for ester/ether linkages).
Applications in Drug Discovery: A Case Study in PROTACs
The primary application of this compound and its derivatives is in the construction of PROTACs.[14][15] A PROTAC is a heterobifunctional molecule that recruits a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The linker's role is paramount. Its length, rigidity, and composition determine whether the PROTAC can successfully induce a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The rigid trans-cyclohexyl linker provides a defined exit vector from the ligand it is attached to, which can be critical for avoiding steric clashes and achieving the correct orientation for ubiquitin transfer. As demonstrated with the LRRK2 PROTAC XL01126, the defined "stick-out" conformation of the trans-cyclohexyl linker was more effective for degradation than the more flexible cis-analog.[3]
Conclusion
This compound is a high-value chemical tool for advanced drug discovery. Its synthesis is achievable through established chemical transformations, and its dual, orthogonal functionalities allow for modular and efficient construction of complex molecules. The inherent rigidity and defined geometry of its trans-cyclohexane core provide a distinct advantage over flexible linkers, particularly in applications like PROTACs where precise control over molecular conformation is essential for potent biological activity. As the field of targeted protein degradation continues to evolve, the strategic use of rigid, well-defined building blocks like this one will be indispensable for the rational design of new and effective therapeutics.
References
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Pierri, M., Liu, X., Kroupova, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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TutorChase. (n.d.). How is a Seyferth-Gilbert homologation different from other methods? Retrieved from [Link]
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Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
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RSC Publishing. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing trans-1, 4 cyclohexanedimethanol.
- Google Patents. (n.d.). Preparation of trans-1,4-cyclohexanedimethanol.
-
ResearchGate. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Strategic Importance of Boc-Protected Aminoalkynes
An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-Protected Aminoalkynes
In the landscape of modern organic synthesis and medicinal chemistry, the precise control of reactive functional groups is paramount. Boc-protected aminoalkynes represent a class of indispensable building blocks, ingeniously combining the stability and acid-lability of the tert-butyloxycarbonyl (Boc) protecting group with the versatile reactivity of the alkyne moiety.[1][2] The Boc group, one of the most common amine protecting groups in non-peptide chemistry, effectively masks the nucleophilicity of the amine under a wide range of conditions, yet can be removed cleanly under mild acidic protocols.[1][3] This "orthogonality" allows for complex, multi-step synthetic sequences to be performed on other parts of the molecule without unintended side reactions at the amine.[2][4]
The presence of the alkyne functionality further elevates their utility, opening pathways to a vast array of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (e.g., "click chemistry"), and hydration, making them critical intermediates in the synthesis of heterocycles, peptide analogues, and complex drug molecules.[5][6][7][8] Understanding the fundamental physicochemical characteristics of these reagents—from their solubility and stability to their spectroscopic signatures—is not merely academic; it is the foundation upon which robust, reproducible, and scalable synthetic strategies are built. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of these properties, grounded in established experimental evidence and practical insights.
Caption: Logical flow of the technical guide.
Core Physicochemical Properties
The physical properties of Boc-protected aminoalkynes directly influence their handling, reaction setup, purification, and storage. These characteristics are primarily dictated by the interplay between the bulky, nonpolar tert-butyl group, the polar carbamate linker, and the linear alkyne chain.
Physical State, Melting, and Boiling Points
Boc-protected aminoalkynes are typically white to off-white or tan crystalline solids at room temperature, although some may present as colorless to pale yellow oils or low-melting solids.[5][9][10] The physical state is dependent on the length of the alkyl chain and the presence of other functional groups. The Boc group significantly increases the molecular weight and van der Waals forces compared to the parent amine, generally leading to higher melting and boiling points.
For instance, N-Boc-propargylamine, a foundational member of this class, is a white solid.[5][6] Its properties are well-documented and serve as a reliable benchmark.
Table 1: Physical Properties of N-Boc-Propargylamine
| Property | Value | Source(s) |
| CAS Number | 92136-39-5 | [5][6] |
| Molecular Formula | C₈H₁₃NO₂ | [9] |
| Molecular Weight | 155.20 g/mol | [9] |
| Appearance | White solid/crystal | [5][6][10] |
| Melting Point | 41-44 °C | [5][6] |
| Boiling Point | 170 °C (at 14 mmHg) | [5][6] |
Solubility Profile
The solubility of these compounds is a direct consequence of their amphipathic nature. The large, hydrophobic tert-butyl group dominates, rendering them poorly soluble in water but highly soluble in a range of common organic solvents.[9]
Causality: The Boc group's nonpolar nature limits favorable interactions with the highly ordered hydrogen-bonding network of water. Conversely, it interacts well with nonpolar and moderately polar organic solvents through London dispersion forces. The carbamate and alkyne moieties contribute some polarity, ensuring solubility in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate. This solubility profile is highly advantageous for synthetic chemistry, as it makes the compounds compatible with a wide array of reaction conditions and facilitates extraction-based workups.
Table 2: Qualitative Solubility of N-Boc-Propargylamine
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF | High | The molecule's overall moderate polarity and ability to accept hydrogen bonds are well-matched to these solvents.[5][6][9] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate group can act as a hydrogen bond acceptor. |
| Nonpolar | Hexanes, Toluene | Low to Moderate | The nonpolar tert-butyl and alkyl chain contribute to solubility. |
| Aqueous | Water | Low | The large hydrophobic Boc group dominates the molecule's character, limiting aqueous solubility.[9] |
Polarity and Chromatographic Behavior
The introduction of the Boc group significantly reduces the polarity of the parent aminoalkyne. The free amine is quite polar and can strongly interact with silica gel, often leading to tailing or poor elution during column chromatography. By protecting the amine, the compound becomes less polar and more "greasy," allowing for predictable and efficient purification on normal-phase silica.
Field Insight: For N-Boc-propargylamine, a mobile phase of hexane/ethyl acetate (e.g., 9:1 v/v) provides good separation, with a typical retention factor (Rf) of approximately 0.38 on standard silica TLC plates.[5][6] This makes monitoring reaction progress via TLC straightforward and purification by flash chromatography highly effective. The polarity can be tuned by adjusting the ratio of the nonpolar (hexane) and polar (ethyl acetate) components of the eluent.
Stability and Reactivity
Chemical Stability: The Cornerstone of Orthogonal Synthesis
The chemical stability of the Boc group is its defining feature. It is robust and unreactive towards:
-
Bases: Stable to common bases like triethylamine, sodium hydroxide, and organolithium reagents at low temperatures.[2]
-
Nucleophiles: Resistant to attack by most nucleophiles.[2]
-
Catalytic Hydrogenation: Generally stable to conditions used for hydrogenolysis of other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz).
This stability profile allows the alkyne functionality to be manipulated chemically without disturbing the protected amine. However, the Boc group is intentionally designed to be labile to acid .[1][11] This sensitivity to acid is the key to its utility, allowing for its selective removal when desired.
Thermal Stability
Under neutral or basic conditions, the Boc group is thermally stable at temperatures commonly used in organic synthesis (e.g., refluxing in THF at 66 °C). It is known to be stable at physiological temperatures like 37°C, provided the medium is not acidic.[12]
However, at very high temperatures (>200 °C), thermal deprotection can occur without the need for any acid catalyst.[13][14] This process, often performed in a continuous flow reactor, proceeds via fragmentation to the free amine, carbon dioxide, and isobutylene.[14] While a "green" alternative, the high temperatures required can cause side reactions in complex substrates.[14] For N-Boc aniline, efficient deprotection in methanol requires 240 °C.[13]
Deprotection: A Controlled Release
The removal of the Boc group is most commonly achieved with strong organic acids like trifluoroacetic acid (TFA) or mineral acids like hydrochloric acid (HCl) in an organic solvent.[3][15][]
Mechanism of Acid-Catalyzed Deprotection: The process is a well-understood E1 elimination.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Carbocation Formation: The protonated intermediate fragments, losing the stable tert-butyl cation.
-
Decarboxylation: This generates an unstable carbamic acid, which rapidly decarboxylates (loses CO₂) to yield the free amine as its corresponding salt.[3][17]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Self-Validating Protocol Insight: A common challenge during deprotection is the reactivity of the liberated tert-butyl cation, which can act as an electrophile and cause unwanted alkylation of nucleophilic sites on the substrate (e.g., tryptophan or methionine residues).[11][17] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the carbocation.[11][17] Their inclusion is a hallmark of a robust and self-validating deprotection protocol.
Spectroscopic Characterization
Unambiguous characterization of Boc-protected aminoalkynes is routinely achieved through a combination of NMR, IR, and Mass Spectrometry. The data for N-Boc-propargylamine provides a clear and representative example.
Table 3: Spectroscopic Data for N-Boc-Propargylamine
| Technique | Feature | Typical Chemical Shift (δ) / Wavenumber (cm⁻¹) | Interpretation |
| ¹H NMR | t-Butyl (9H) | 1.45 ppm (singlet) | Nine equivalent protons of the Boc group.[5][6] |
| (500 MHz, CDCl₃) | Alkyne-CH (1H) | 2.23 ppm (triplet, J ≈ 2.5 Hz) | Terminal alkyne proton coupled to the adjacent CH₂.[5][6] |
| Methylene (-CH₂-) (2H) | 3.91 ppm (broad doublet, J ≈ 2.5 Hz) | Protons on the carbon adjacent to the nitrogen and alkyne.[5][6] | |
| Amine (-NH-) (1H) | 4.94 ppm (broad singlet) | Carbamate proton; often broad and can exchange with D₂O.[5][6] | |
| ¹³C NMR | t-Butyl (-C(CH₃)₃) | 28.2 ppm | Three equivalent methyl carbons of the Boc group.[5][6] |
| (126 MHz, CDCl₃) | Alkyne (-C≡CH) | 71.1 ppm | Terminal sp-hybridized carbon.[5][6] |
| Alkyne (-C≡CH) | 80.1 ppm | Internal sp-hybridized carbon.[5][6] | |
| Quaternary (-C(CH₃)₃) | 79.9 ppm | Quaternary carbon of the Boc group.[5][6] | |
| Carbonyl (C=O) | 155.2 ppm | Carbamate carbonyl carbon.[5][6] | |
| IR Spectroscopy | N-H Stretch | ~3300-3500 cm⁻¹ | Carbamate N-H bond vibration.[18] |
| C-H (sp) Stretch | ~3300 cm⁻¹ | Terminal alkyne C-H stretch (often sharp).[19] | |
| C≡C Stretch | ~2100-2260 cm⁻¹ | Alkyne triple bond vibration (can be weak).[19] | |
| C=O Stretch | ~1680-1710 cm⁻¹ | Strong, characteristic carbamate carbonyl stretch.[19] |
Key Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices for yield, purity, and safety.
Protocol 1: Synthesis of N-Boc-Propargylamine
This procedure details the standard method for protecting propargylamine using di-tert-butyl dicarbonate (Boc₂O).[5][6] The reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl of the anhydride.
Materials:
-
Propargylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
Step-by-Step Methodology:
-
Setup: In a well-ventilated fume hood, charge a round-bottom flask with propargylamine (1.0 eq.) and dichloromethane (approx. 0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in DCM dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction produces CO₂ gas, so a closed system should not be used.[3]
-
Monitoring: Monitor the reaction for completion by TLC (e.g., 9:1 Hexane:EtOAc), visualizing with a potassium permanganate stain. The starting amine will remain at the baseline, while the product will have a distinct Rf.
-
Workup: Once complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often a white solid of high purity and can be used without further purification.[5][6] If necessary, it can be purified by flash column chromatography on silica gel or recrystallization.
Caption: Workflow for N-Boc protection of propargylamine.
Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Propargylamine
This protocol uses the common TFA/DCM system to efficiently remove the Boc group.
Materials:
-
N-Boc-propargylamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Anisole (scavenger)
-
Saturated sodium bicarbonate solution
-
Brine, Magnesium sulfate
Step-by-Step Methodology:
-
Setup: Dissolve the N-Boc-propargylamine (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask. If the substrate is sensitive, add a scavenger like anisole (1-2 eq.).
-
Reagent Addition: Cool the solution to 0 °C and slowly add TFA (5-10 eq., often used in a 25-50% v/v solution with DCM) dropwise.[15]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC until all starting material is consumed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure.
-
Neutralization: Re-dissolve the residue in ethyl acetate or DCM and wash carefully with saturated sodium bicarbonate solution until CO₂ evolution ceases. This neutralizes the excess TFA and liberates the free amine from its salt.
-
Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free propargylamine.
Applications in Research and Drug Development
The physicochemical properties discussed directly enable the widespread use of Boc-protected aminoalkynes as versatile intermediates.
-
Increased Lipophilicity: The Boc group increases lipophilicity, which can improve solubility in organic reaction media and facilitate passage through cell membranes in biological assays before a final deprotection step.[4]
-
Controlled Reactivity: Their stability allows for selective reactions at the alkyne terminus, such as Sonogashira couplings or click chemistry, which are foundational in creating complex molecular architectures for drug candidates.[1][4]
-
Peptide and Peptidomimetic Synthesis: These reagents are used to incorporate alkyne handles into peptides for subsequent modification or to create non-natural amino acids that can enhance the stability or binding affinity of a peptide drug.[7][8]
-
Synthesis of Bioactive Heterocycles: They are key starting materials for compounds like triazolobenzylidene-thiazolopyrimidines, which have been investigated as phosphatase inhibitors.[5][6]
Conclusion
Boc-protected aminoalkynes are not merely reagents but strategic tools in the arsenal of the modern synthetic chemist. Their well-defined physicochemical characteristics—predictable solubility, chromatographic behavior, and a highly reliable protection/deprotection scheme—provide an exceptional level of control over synthetic outcomes.[4][7] The stability of the Boc group under basic and nucleophilic conditions, contrasted with its clean lability in acid, offers the orthogonality required to construct complex molecules with precision. A thorough understanding of these properties, from spectroscopic fingerprints to the nuances of their reaction protocols, is essential for leveraging their full potential in the rapid and efficient development of novel therapeutics and advanced materials.
References
- Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. J Org Chem, 70(9), 3737-40.
- ChemicalBook. (n.d.). N-Boc-propargylamine | 92136-39-5. ChemicalBook.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific.
- ChemicalBook. (n.d.). N-Boc-propargylamine CAS#: 92136-39-5. ChemicalBook.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? Reddit.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Jinchemical.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Innopharmchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Innopharmchem.
- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of N-Boc-3-Chloropropylamine. BenchChem.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.
- Nanjing Tengxiang Import & Export Co. Ltd. (2025).
- CymitQuimica. (n.d.). CAS 92136-39-5: N-Boc-propargylamine. CymitQuimica.
- BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
- GFS Chemicals. (n.d.). N-(Tert-Butoxycarbonyl)Propargylamine, 98%. GFS Chemicals.
- McMahon, R. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
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- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Methodological & Application
Application Note & Protocols: N-Boc Deprotection of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Introduction: Strategic Unmasking of a Key Synthetic Building Block
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its stability under a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic treatment.[1][2] This dual nature makes it a preferred choice for the temporary masking of primary and secondary amines during multi-step synthetic sequences. The target molecule of this guide, 1-(trans-4-ethynylcyclohexyl)methanamine, represents a valuable bifunctional building block. The trans-cyclohexyl scaffold provides a rigid, three-dimensional element often sought in medicinal chemistry to explore chemical space, while the terminal alkyne offers a versatile handle for further elaboration via reactions such as click chemistry, Sonogashira coupling, or hydrogenation.
The successful synthesis of derivatives using this scaffold is critically dependent on the efficient and clean removal of the N-Boc group at the appropriate stage. This application note provides a detailed examination of the deprotection of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, offering field-proven protocols, mechanistic insights, and troubleshooting guidance to aid researchers in drug development and chemical synthesis.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is typically achieved under strong acidic conditions.[2][3] The generally accepted mechanism involves a series of well-defined steps that leverage the inherent instability of the tert-butyl carbocation.
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
-
C-O Bond Cleavage: This protonation activates the carbonyl group, facilitating the cleavage of the bond between the oxygen and the sterically bulky tert-butyl group. This step is the rate-determining step and results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas (CO2).[4][6] This irreversible fragmentation provides a strong thermodynamic driving force for the overall reaction.
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][6]
The primary byproducts of this reaction are the tert-butyl cation and CO2. The carbocation can be quenched by a nucleophile, or it can deprotonate to form isobutylene gas.[4][5] It is crucial to perform this reaction in a well-ventilated fume hood and to avoid using sealed systems to allow for the safe release of gaseous byproducts.[4][7]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Validated Experimental Protocols
Two primary methods for the N-Boc deprotection of this compound are presented below. The choice between them often depends on the desired salt form of the final product and the acid sensitivity of other functional groups that may be present in more complex substrates.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method known for its rapid reaction times and straightforward execution. The resulting product is the trifluoroacetate salt, which may be an oil or a solid.[8]
3.1.1 Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
3.1.2 Step-by-Step Procedure
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common approach is to use a 1:1 mixture of DCM and TFA by volume.[9] For a less harsh condition, a 20-25% solution of TFA in DCM can be effective.[8][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The product amine salt will typically have a much lower Rf value than the Boc-protected starting material.
3.1.3 Work-up and Isolation
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.[9] Co-evaporation with toluene or isopropanol can help remove residual TFA.[8]
-
Neutralization (Free Base Isolation): To obtain the free amine, dissolve the crude residue in DCM. Transfer the solution to a separatory funnel and carefully add saturated aqueous NaHCO3 solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to yield the crude 1-(trans-4-ethynylcyclohexyl)methanamine.
3.1.4 Purification The crude free amine can be purified by silica gel column chromatography using a gradient elution system, typically starting with DCM and gradually increasing the polarity with methanol containing a small amount of ammonium hydroxide (e.g., DCM/MeOH/NH4OH 95:4.5:0.5) to prevent streaking of the amine on the silica gel.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol
This method is highly effective and often preferred when a crystalline hydrochloride salt is desired, which can simplify purification by direct filtration and recrystallization.[8]
3.2.1 Materials and Reagents
-
This compound
-
4.0 M HCl solution in 1,4-dioxane
-
Methanol (MeOH), anhydrous grade
-
Diethyl ether, anhydrous grade
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
3.2.2 Step-by-Step Procedure
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol in a round-bottom flask.
-
HCl Addition: To the stirred solution at room temperature, add an excess of 4.0 M HCl in 1,4-dioxane (typically 4-10 equivalents). A 1:1 mixture of the methanolic substrate solution and the HCl/dioxane solution is often effective.[8]
-
Reaction: Stir the mixture at room temperature. The reaction is often very rapid, with complete conversion observed within 10-60 minutes.[8] In many cases, the hydrochloride salt of the product will precipitate from the reaction mixture as a white solid.
-
Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting material.
3.2.3 Work-up and Isolation
-
Precipitation: If a precipitate has formed, continue stirring for an additional 30 minutes. To further encourage precipitation, anhydrous diethyl ether can be added to the mixture until it becomes cloudy.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white solid in vacuo to yield 1-(trans-4-ethynylcyclohexyl)methanamine hydrochloride.
3.2.4 Purification If the isolated hydrochloride salt is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.
Comparative Summary of Protocols
| Parameter | Protocol A: TFA/DCM | Protocol B: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent System | Dichloromethane (DCM) | 1,4-Dioxane, Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1–3 hours | 10–60 minutes |
| Product Form | Trifluoroacetate salt (often oily) or Free Base | Hydrochloride salt (often crystalline solid) |
| Advantages | High solubility of reagents and substrate. | Rapid reaction. Product often precipitates, simplifying isolation. Crystalline salts are easier to handle and purify. |
| Disadvantages | TFA is corrosive and requires careful handling. Product salt is often an oil, requiring extractive work-up and chromatography.[8] | Dioxane is a peroxide-former and suspected carcinogen; requires careful handling. |
General Experimental Workflow
The overall process, from protected starting material to purified final product, follows a logical sequence of chemical transformation and physical separation.
Caption: General workflow for N-Boc deprotection.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid (equivalents or concentration).2. Insufficient reaction time.3. Low reaction temperature. | 1. Add more acid or use a more concentrated solution.2. Increase the reaction time and continue monitoring by TLC.3. Ensure the reaction is allowed to warm to room temperature. Gentle heating (e.g., 40 °C) can be attempted if the substrate is stable. |
| Side Product Formation | 1. The tert-butyl cation byproduct may alkylate the alkyne or other nucleophilic sites on the molecule.[5]2. Degradation of other acid-sensitive functional groups. | 1. Add a cation scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.2. Use milder conditions (e.g., lower concentration of acid, lower temperature) or explore alternative deprotection methods (e.g., using Lewis acids like ZnBr2).[7] |
| Difficult Isolation / Oily Product | 1. Trifluoroacetate salts are frequently oils or hygroscopic solids.[8]2. Incomplete removal of solvent or acid. | 1. Convert the TFA salt to the free base via basic work-up for easier handling and purification by chromatography.2. Alternatively, convert the TFA salt to the HCl salt by dissolving the crude product in a minimal amount of solvent and adding ethereal HCl. |
| Low Yield | 1. Loss of product during aqueous work-up, especially if the free amine has some water solubility.2. Incomplete reaction or degradation. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase.2. Increase the number of organic extractions (e.g., 5-6 times).3. Re-evaluate reaction conditions as described above. |
Conclusion
The N-Boc deprotection of this compound is a reliable and high-yielding transformation critical for the utilization of this versatile building block. By selecting the appropriate acidic conditions—either TFA in DCM for a direct route to the free base or HCl in dioxane for straightforward isolation of the crystalline hydrochloride salt—researchers can effectively unmask the primary amine for subsequent synthetic manipulations. Careful monitoring of the reaction, appropriate work-up procedures, and awareness of potential side reactions are key to achieving optimal results. The protocols and insights provided in this guide offer a solid foundation for successfully implementing this crucial deprotection step in any synthetic campaign.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
-
Williams, D. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933–23940. [Link]
-
Reddit. (2021). Boc De-protection. r/Chempros. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 20, 2026, from [Link]
-
Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 20, 2026, from [Link]
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Use of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine in Advanced Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine in peptide synthesis. This unique building block offers a dual advantage: its rigid trans-cyclohexyl scaffold introduces valuable conformational constraints into peptide backbones, while its terminal alkyne functionality serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize peptides with enhanced structural stability, proteolytic resistance, and tailored functionalities for therapeutic and diagnostic applications.
Introduction: A Bifunctional Tool for Modern Peptide Design
The inherent flexibility of many linear peptides often limits their therapeutic potential due to reduced binding affinity to biological targets and susceptibility to enzymatic degradation. A key strategy to overcome these limitations is the introduction of conformational constraints, which pre-organizes the peptide into a bioactive conformation.[1] Carbocyclic β-amino acids are of particular interest due to the limited flexibility imposed by their cyclic structures, acting as potent inducers of helical or turn structures.[2][3]
This compound emerges as a superior building block by providing not only a rigid scaffold but also a bioorthogonal handle for further chemical manipulation. The trans-cyclohexane ring locks the peptide backbone, reducing conformational entropy, while the terminal alkyne is readily available for "click" reactions.[4] This allows for the straightforward conjugation of a wide array of functionalities, including imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) chains to enhance pharmacokinetic properties.[5][6]
Core Features and Strategic Applications
| Feature | Scientific Rationale & Advantage |
| trans-1,4-Cyclohexyl Scaffold | The rigid, chair-like conformation of the cyclohexane ring imposes significant steric constraints on the peptide backbone. This helps to stabilize secondary structures like α-helices and β-sheets, leading to enhanced target affinity and proteolytic resistance.[2] |
| Terminal Ethynyl Group | This alkyne serves as a highly specific reaction partner in CuAAC click chemistry. This reaction is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups, making it ideal for modifying complex peptides.[7][8][9] |
| Boc-Protected Amine | The tert-butyloxycarbonyl (Boc) protecting group is orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) group in solid-phase peptide synthesis (SPPS), allowing for selective incorporation and manipulation.[10][11] |
Key Applications Include:
-
Peptide Stapling: Creating cyclic peptides by reacting the alkyne with an azide-containing amino acid within the same peptide chain to enhance helicity and cell permeability.[4]
-
Bioconjugation: Attaching molecules such as fluorophores, radiolabels for imaging, or drug molecules for targeted delivery.[5][12]
-
Development of Peptidomimetics: The triazole ring formed during the click reaction can act as a stable mimic of an amide bond, further enhancing resistance to proteolysis.[5][13][14]
Experimental Methodologies
3.1. Protocol 1: Incorporation into Peptide Chain via Fmoc-Based SPPS
This protocol outlines the manual procedure for coupling this compound onto a growing peptide chain on a solid support using standard Fmoc chemistry.
Workflow Diagram:
Caption: SPPS cycle for incorporation of the alkyne building block.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc-Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group.
-
Resin Washing: Thoroughly wash the resin with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
Coupling Activation: In a separate vessel, pre-activate the building block by dissolving this compound (3.0 eq. relative to resin loading), HBTU (2.9 eq.), in DMF. Add DIPEA (6.0 eq.) and allow the mixture to react for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Coupling Confirmation: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Final Wash: Wash the resin with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
3.2. Protocol 2: On-Resin CuAAC for Peptide Conjugation
This protocol describes the conjugation of an azide-containing molecule to the alkyne-functionalized peptide while it is still attached to the solid support.
Reaction Diagram:
Caption: Schematic of the on-resin CuAAC click reaction.
Materials:
-
Alkyne-functionalized peptide-resin
-
Azide-containing molecule (e.g., Azido-PEG, fluorescent dye azide) (5-10 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 eq.)
-
Sodium ascorbate (2.5 eq.)
-
DMF and Deionized Water
Procedure:
-
Resin Swelling: Swell the peptide-resin in a solvent mixture of DMF/H₂O (4:1 v/v) for 30 minutes.
-
Reagent Addition: To the swollen resin, add the azide-containing molecule, followed by the sodium ascorbate, and finally the copper(II) sulfate. Ensure all reagents are fully dissolved.
-
Reaction: Gently agitate the reaction mixture at room temperature for 8-16 hours. The reaction is typically performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
-
Post-Reaction Wash: After the reaction period, drain the solution and wash the resin extensively to remove copper salts. This is critical for downstream applications.
-
Wash with DMF (3x).
-
Wash with a 0.5% DIPEA solution in DMF (3x) to chelate and remove residual copper.
-
Wash with water (3x).
-
Wash with DMF (3x), followed by DCM (3x).
-
-
Cleavage: The final conjugated peptide can be cleaved from the resin and deprotected using standard TFA-based cocktails.
Scientific Integrity and Validation
The success of these protocols relies on rigorous analytical validation at key stages.
-
Trustworthiness of Incorporation: The Kaiser test provides a reliable, qualitative check for the completion of the coupling reaction in Protocol 3.1. It is a self-validating system within the protocol; a negative result is required before proceeding to the next step.
-
Verification of Final Product: Following cleavage and purification, the identity and purity of the final peptide conjugate must be unequivocally confirmed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is essential to verify the correct molecular weight of the final product, confirming the successful incorporation of the alkyne building block and the subsequent azide conjugation.
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): This is used to assess the purity of the final peptide product.
-
By adhering to these validation steps, researchers can ensure the integrity and reproducibility of their synthetic results.
Conclusion
This compound is a high-impact building block for peptide chemists. It provides a straightforward and effective means to introduce conformational rigidity and a versatile chemical handle for post-synthetic modification. The robust and well-established protocols for its incorporation via SPPS and subsequent modification via CuAAC empower researchers to construct sophisticated peptide architectures. These advanced peptides, with their enhanced stability and tailored functionalities, hold significant promise for the future of peptide-based drug discovery and chemical biology.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Alkyne-Modified Amino Acids in Solid-Phase Peptide Synthesis.
- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry.
- Bachem. (2020). Peptide Click Chemistry Explained.
- LifeTein. (2024). Click Chemistry in Peptide Synthesis.
- Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.).
- Click Chemistry in Peptide-Based Drug Design. (n.d.).
- CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. (2016). PubMed.
- Aapptec Peptides. (2020). Alkyne Containing Amino Acids.
- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (n.d.).
- Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. (2021). RSC Publishing.
- Bachem. (2021).
- Stepwise triple-click functionalization of synthetic peptides. (2018). Organic & Biomolecular Chemistry.
- QYAOBIO. (n.d.). Click Chemistry Peptides.
- Conformational restrictions of biologically active peptides via amino acid side chain groups. (n.d.). PubMed.
- Click Chemistry in Peptide-Based Drug Design. (2013).
- (PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. (2025).
- An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. (n.d.). Zenodo.
- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
- Synthesis of Alkynyl Amino Acids and Peptides and Their Palladium. (n.d.). PDF Free Download.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- EVIDENCE FOR AN UNPRECEDENTED INTRAMOLECULAR NBOC -> N-BUTYL MIGRATION IN FMOC SPPS. (2014).
- solid phase peptide. (n.d.). Moodle@Units.
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Application Notes and Protocols for Bioconjugation Strategies using N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Introduction: A Bifunctional Linker for Controlled Bioconjugate Assembly
In the sophisticated landscape of modern drug development and chemical biology, the precise, controlled construction of complex biomolecules is paramount. Bifunctional linkers are cornerstone reagents that enable the sequential and site-specific assembly of molecules such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and functionalized oligonucleotides.[1] N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is a uniquely designed heterobifunctional linker poised to address the nuanced demands of advanced bioconjugation.
This molecule, with CAS Number 1932050-98-0, features two key functionalities at opposite ends of a rigid cyclohexyl spacer: a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine.[2][3] This orthogonal arrangement offers researchers significant strategic control over the conjugation sequence. The terminal alkyne is primed for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] The Boc-protected amine provides a latent nucleophile that is stable under a wide range of conditions but can be cleanly deprotected under mild acidic conditions to reveal a primary amine ready for subsequent modification, typically via amide bond formation.[5]
The central trans-cyclohexyl scaffold is a critical design element. Unlike flexible linear linkers (e.g., PEG chains), which can adopt numerous conformations, the trans-cyclohexyl unit provides a rigid, well-defined spacer.[6][7] This rigidity can be advantageous in applications like PROTACs, where maintaining a specific distance and orientation between a target-binding moiety and an E3 ligase ligand is crucial for inducing efficient protein degradation.[8]
This technical guide provides a comprehensive overview of the strategic applications of this compound, complete with detailed, field-proven protocols to empower researchers in their bioconjugation endeavors.
Strategic Workflow Design
The dual functionality of this compound allows for two primary strategic approaches to the synthesis of a heterobifunctional conjugate (e.g., Molecule A - Linker - Molecule B).
Strategy 1: Alkyne-First Conjugation. In this approach, the terminal alkyne is reacted first via CuAAC with an azide-modified biomolecule or payload. The Boc-protected amine remains inert during this step. Following purification, the Boc group is removed, and the newly exposed primary amine is coupled to a second molecule. This strategy is ideal when the second molecule is sensitive to the conditions of the CuAAC reaction (e.g., presence of copper).
Strategy 2: Amine-First Conjugation. This workflow begins with the acidic deprotection of the Boc group to expose the primary amine. This amine is then conjugated to the first molecule, typically one possessing an activated carboxyl group (e.g., NHS ester). The resulting conjugate, now bearing a terminal alkyne, is then subjected to a CuAAC reaction with an azide-functionalized second molecule. This approach is preferred when the first conjugation reaction requires conditions incompatible with the terminal alkyne.
The choice between these strategies is dictated by the chemical nature of the molecules to be conjugated and their compatibility with the respective reaction conditions.
Protocol 1: Alkyne-First Conjugation via CuAAC followed by Amine Acylation
This protocol details the conjugation of an azide-modified protein to this compound, followed by Boc deprotection and coupling to a carboxylic acid-containing payload.
Part A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction creates a stable triazole linkage between the terminal alkyne of the linker and an azide-functionalized biomolecule.[9] The use of a copper-stabilizing ligand like THPTA is crucial for preventing oxidative damage to sensitive biomolecules and improving reaction efficiency in aqueous media.[4][10]
Caption: Workflow for the Amine-First bioconjugation strategy.
Step-by-Step Protocol
-
Boc Deprotection:
-
Follow the procedure outlined in Protocol 1, Part B, Step 1 to deprotect this compound and obtain the TFA salt of the free amine.
-
-
Amide Coupling:
-
Activate your first molecule of interest (Molecule A), which must contain a carboxylic acid, to its NHS ester form as described in Protocol 1, Part C, Step 2.
-
Dissolve the deprotected linker amine (TFA salt) in a suitable buffer (e.g., PBS pH 7.4-8.0) or an organic solvent like DMF containing a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to neutralize the acid.
-
Add the activated NHS ester of Molecule A to the free amine of the linker.
-
Stir the reaction for 2-4 hours at room temperature.
-
Purify the resulting alkyne-functionalized conjugate (Molecule A - Linker - Alkyne) using chromatography (e.g., silica gel or reverse-phase HPLC).
-
-
CuAAC Reaction:
-
Take the purified alkyne-functionalized conjugate and an azide-modified second molecule (Molecule B).
-
Perform the CuAAC reaction by following the detailed steps in Protocol 1, Part A (Steps 1-5).
-
Critical Consideration: Ensure that Molecule A, now attached to the linker, is stable and compatible with the CuAAC reaction conditions.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A - Linker - Molecule B) using a method appropriate for its chemical properties (e.g., HPLC, SEC) to remove any unreacted materials and catalyst.
-
Conclusion and Best Practices
This compound is a powerful and versatile tool for the modular construction of complex bioconjugates. Its rigid cyclohexyl core and orthogonal reactive handles provide a high degree of control over synthetic strategy. For successful and reproducible results, the following best practices are recommended:
-
Purity is Paramount: Ensure the purity of all starting materials, especially the linker and the biomolecules, as impurities can interfere with the conjugation reactions.
-
Fresh Reagents: Always use freshly prepared Sodium Ascorbate solution for CuAAC reactions, as it is prone to oxidation.
-
Oxygen Exclusion: For sensitive biomolecules, degassing buffers and performing the CuAAC reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. [10]* Analytical Monitoring: At each key stage (post-conjugation and post-deprotection), use analytical techniques like LC-MS, SDS-PAGE, or NMR to confirm the identity and purity of the intermediates.
-
Optimization: The provided protocols are robust starting points. Reaction times, reagent stoichiometry, and buffer conditions may require optimization depending on the specific substrates being used.
By leveraging the strategic advantages of this bifunctional linker and adhering to rigorous experimental technique, researchers can confidently assemble novel molecular constructs for a wide array of applications in drug discovery and beyond.
References
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- Desantis, J., et al. (2024). Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 268, 116202.
- Kupcova, K., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 32987–32997.
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Kupcova, K., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Publications. Available at: [Link]
- Wang, X., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
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Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Available at: [Link]
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NSP-Functional Polymers & Copolymers. (n.d.). Boc-amine alkyne-PEG-COOH. Available at: [Link]
- Boumoud, B., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-6.
- Ramadass, B., et al. (2021). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 1(10), 1668–1676.
- Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.
- Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1365-1368.
- Malmström, J. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Li, Z., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 8, 574.
- Tomoshige, S., & Ishikawa, M. (2021). In vivo synthetic chemistry of proteolysis targeting chimeras (PROTACs). Bioorganic & Medicinal Chemistry, 41, 116221.
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American Elements. (n.d.). This compound. Available at: [Link]
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Ivy Fine Chemicals. (n.d.). This compound. Available at: [Link]
- Chen, X., et al. (2013). Rigid linker peptides improve the stability and anti-inflammation effect of human serum albumin and α-melanocyte-stimulating hormone fusion proteins. PLoS One, 8(11), e80409.
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The Strategic Application of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in Advanced Therapeutics
In the landscape of modern drug discovery, the linker is not merely a passive connector but a critical determinant of a therapeutic's success. This is particularly true in the design of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's architecture dictates crucial parameters including solubility, stability, and the spatial orientation of the connected moieties, which in turn profoundly impacts efficacy and safety.[1] Among the diverse array of linkers, those imparting conformational rigidity are gaining prominence for their ability to pre-organize the molecule into a bioactive conformation, thereby enhancing selectivity and the stability of the ternary complex in PROTACs.[2][3]
This guide provides a detailed exploration of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine , a bifunctional linker that offers a unique combination of a rigid trans-cyclohexyl scaffold, a versatile primary amine for conjugation, and a terminal alkyne for bioorthogonal "click" chemistry. We will delve into its applications, providing detailed protocols and insights into its strategic deployment in drug discovery programs.
I. The this compound Linker: A Structural Overview
This compound (CAS No. 1932050-98-0) is a molecule designed for sequential, controlled conjugation.[4][5] Its key structural features are:
-
trans-Cyclohexyl Core: This rigid, non-planar scaffold provides a defined spatial separation between the two points of attachment. The trans stereochemistry is crucial, as it imparts a more linear and extended conformation compared to its cis isomer. This can be advantageous in PROTAC design, where a specific distance and orientation between the target protein and the E3 ligase are required for efficient ubiquitination.[6] Studies have shown that the stereochemical inversion in a 1,4-cyclohexyl PROTAC linker can significantly fine-tune the conformation and binding affinity of the resulting molecule.[6]
-
Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in organic synthesis. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for conjugation to a molecule of interest, such as a protein ligand or an antibody.
-
Terminal Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the reliable and specific attachment of a second molecule, such as an E3 ligase ligand or a payload, under mild conditions.[7]
| Property | Value | Source |
| CAS Number | 1932050-98-0 | [4][5] |
| Molecular Formula | C14H23NO2 | [5] |
| Molecular Weight | 237.34 g/mol | [5] |
II. Application in PROTACs: Engineering Potent and Selective Protein Degraders
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][9]
The rigid trans-cyclohexyl core of this compound offers several advantages in PROTAC design:
-
Optimal Positioning: The defined geometry of the linker can help to achieve the optimal orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.[2]
-
Reduced Entropic Penalty: The rigidity of the linker can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher cooperativity and complex stability.[2]
-
Improved Physicochemical Properties: The aliphatic nature of the cyclohexyl ring can contribute to improved metabolic stability and cell permeability compared to more flexible and polar linkers like polyethylene glycol (PEG).[3]
A structurally similar linker, (trans-4-Ethynylcyclohexyl)methyl methanesulfonate, has been utilized in the synthesis of the PROTAC degrader SMD-3236, highlighting the utility of this scaffold in the field.[10]
Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this linker typically follows a three-stage process:
-
Boc Deprotection and Conjugation to the First Moiety: The Boc group is removed to expose the primary amine, which is then conjugated to the first molecule of interest (e.g., a ligand for the target protein) typically through an amide bond formation.
-
Purification of the Intermediate: The resulting intermediate is purified to remove any unreacted starting materials and byproducts.
-
Click Chemistry to Attach the Second Moiety: The terminal alkyne of the linker is then used to attach the second molecule (e.g., an E3 ligase ligand) via a CuAAC reaction.
Caption: Workflow for PROTAC synthesis.
III. Application in Antibody-Drug Conjugates (ADCs): Precision Targeting of Cytotoxic Payloads
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[11] The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.[]
This compound can be employed in the synthesis of ADCs with non-cleavable linkers. The workflow would involve:
-
Conjugation to the Payload: The deprotected amine of the linker is first conjugated to the cytotoxic payload.
-
Click Chemistry to the Antibody: The terminal alkyne of the linker-payload construct is then conjugated to an azide-modified antibody. Site-specific modification of the antibody with an azide group is a common strategy to produce homogeneous ADCs.[11]
The rigid nature of the trans-cyclohexyl linker can provide a stable connection between the antibody and the payload, preventing premature release of the drug in circulation.
Caption: Workflow for ADC synthesis.
IV. Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(trans-4-ethynylcyclohexyl)methanamine. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Amide Coupling of the Deprotected Linker to a Carboxylic Acid
This protocol describes the conjugation of the free amine of the linker to a molecule containing a carboxylic acid functional group using EDC/NHS chemistry.
Materials:
-
1-(trans-4-ethynylcyclohexyl)methanamine (from Protocol 1)
-
Carboxylic acid-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC-HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the solution at room temperature for 30-60 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 1-(trans-4-ethynylcyclohexyl)methanamine (1.1 equivalents) in anhydrous DMF or DCM. If the amine is in its salt form, add DIPEA (2-3 equivalents) to neutralize it.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked intermediate.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the terminal alkyne of the linker-intermediate and an azide-functionalized molecule.
Materials:
-
Alkyne-functionalized intermediate (from Protocol 2)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and protect biomolecules)
-
tert-Butanol/water or DMF/water solvent system
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in a suitable solvent system (e.g., t-butanol/water 1:1 or DMF/water 1:1).
-
Prepare a fresh solution of sodium ascorbate (0.5-1 M in water).
-
Prepare a solution of CuSO4·5H2O (0.1-0.5 M in water).
-
If using THPTA, pre-mix the CuSO4·5H2O solution with a THPTA solution (in a 1:2 to 1:5 molar ratio of Cu:THPTA).
-
To the solution of the alkyne and azide, add the sodium ascorbate solution (1-2 equivalents).
-
Add the CuSO4·5H2O solution (or the pre-mixed Cu/THPTA solution) to the reaction mixture (0.1-0.5 equivalents).
-
Stir the reaction at room temperature for 4-24 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, the product can be isolated by precipitation, extraction, or purified by chromatography (e.g., HPLC for biomolecules or flash chromatography for small molecules).
V. Characterization of the Final Conjugate
Thorough characterization of the final drug conjugate is essential to confirm its identity, purity, and integrity.
| Technique | Purpose | Expected Observations |
| 1H and 13C NMR | To confirm the structure of the final molecule. | Appearance of signals corresponding to the triazole ring protons and carbons, and the disappearance of the alkyne and azide signals. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To confirm the molecular weight of the final conjugate. | Observation of the expected molecular ion peak for the final product. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak corresponding to the desired product. |
| For ADCs: Size Exclusion Chromatography (SEC) | To assess the aggregation and fragmentation of the antibody after conjugation. | A main peak corresponding to the monomeric ADC. |
| For ADCs: Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR). | A distribution of peaks corresponding to different drug loading species. |
VI. Conclusion and Future Perspectives
This compound is a valuable and versatile linker for the construction of advanced therapeutics like PROTACs and ADCs. Its rigid trans-cyclohexyl core provides a defined spatial orientation, which can be leveraged to optimize the biological activity of the final conjugate. The orthogonal protecting group and reactive handle allow for a controlled and sequential synthesis of complex biomolecules. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the rational design of linkers will become increasingly important. Linkers such as this compound, which offer a balance of rigidity, stability, and synthetic versatility, will undoubtedly play a key role in the development of the next generation of precision medicines.
References
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- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
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- Burslem, G. M., et al. (2019). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). ACS Chemical Biology, 14(12), 2751–2761.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar.
- ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
- Benchchem. (2025). A step-by-step guide for synthesizing a PROTAC with a pre-made linker. Benchchem.
- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
- MedchemExpress.com. (n.d.). (trans-4-Ethynylcyclohexyl)
- Hughes, S. J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 65(13), 8935–8951.
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Application Notes & Protocols: Solid-Phase Synthesis Applications of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine in solid-phase synthesis (SPS). The document elucidates the unique structural advantages of this bifunctional linker and its pivotal role in enabling post-synthetic modifications via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We present field-proven methodologies, explain the causality behind experimental choices, and offer troubleshooting insights to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Advantage of a Bifunctional Linker
This compound is a uniquely designed building block for solid-phase synthesis, bridging the worlds of conventional peptide or small molecule assembly with the power of bioorthogonal chemistry. Its structure incorporates two key functionalities:
-
A tert-butyloxycarbonyl (Boc)-protected primary amine , which allows for its seamless integration into standard solid-phase synthesis workflows (both Boc and Fmoc strategies) as a capping agent or an internal building block.[1]
-
A terminal alkyne , which remains chemically inert during the iterative steps of chain elongation but serves as a versatile handle for post-synthetic modification via click chemistry.[2][3][4]
The trans-cyclohexyl scaffold is not merely a spacer; it imparts rigidity and a defined spatial orientation, which can be critical for modulating the pharmacological properties of the final conjugate. This guide will detail its application in creating complex molecular architectures, such as peptide-drug conjugates, peptidomimetics, and labeled biomolecules, directly on a solid support.[5] This on-resin approach dramatically simplifies purification by allowing excess reagents to be washed away before the final product is cleaved.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1932050-98-0 | [6][7][8] |
| Molecular Formula | C₁₄H₂₃NO₂ | [7] |
| Molecular Weight | 237.34 g/mol | [7] |
| IUPAC Name | tert-butyl N-[(4-ethynylcyclohexyl)methyl]carbamate | [6] |
| Appearance | White to yellow solid | [6] |
| Storage | Store in a cool, dry place away from incompatible substances. | [6] |
Core Workflow: Integrating the Alkyne Handle onto a Solid Support
The primary utility of this compound is to introduce a "clickable" alkyne group onto a resin-bound substrate. The general workflow is logical and leverages standard solid-phase techniques.
Figure 1: General workflow for solid-phase synthesis and modification.
Application Protocol: On-Resin CuAAC for Peptide Conjugation
This protocol details the synthesis of a model peptide followed by the on-resin conjugation of an azide-containing molecule using this compound as the alkyne source.
Rationale and Experimental Design
-
Solid Support Selection: The choice of resin is critical as it dictates the C-terminal functionality of the cleaved peptide.[9][10] For a C-terminal carboxylic acid, Wang resin is appropriate. For a C-terminal amide, Rink Amide resin is the standard choice.[11]
-
Synthesis Strategy: Fmoc-based solid-phase peptide synthesis (SPPS) is used for its mild deprotection conditions (piperidine), which are orthogonal to the acid-labile Boc group on the linker and most side-chain protecting groups.[10][12]
-
Catalyst System: The Cu(I) catalyst is the heart of the CuAAC reaction. It is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][3] This avoids the handling of unstable Cu(I) salts. The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is highly recommended to stabilize the Cu(I) oxidation state and improve reaction efficiency.
Detailed Step-by-Step Methodology
Step 1: Synthesis of Alkyne-Functionalized Resin-Bound Peptide
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Peptide Synthesis: Synthesize the desired peptide sequence using standard automated or manual Fmoc-SPPS protocols.[13]
-
Final Fmoc Deprotection: After the last amino acid coupling, remove the terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Linker Coupling:
-
Prepare a pre-activation solution: Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) and vortex for 2 minutes.
-
Add the activated linker solution to the deprotected resin-bound peptide.
-
Agitate at room temperature for 2 hours.
-
Validation: Confirm coupling completion with a negative Kaiser test.
-
-
Washing: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum. At this stage, the resin is functionalized with the terminal alkyne and can be stored or used directly in the next step.
Step 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Resin Preparation: Swell the alkyne-functionalized resin (from Step 1) in a DMF/tBuOH/H₂O (4:1:1) solvent mixture for 30 minutes.
-
Prepare Reagent Solutions:
-
Azide Solution: Dissolve the desired azide-containing molecule (e.g., Azido-PEG3-Biotin) (5 eq.) in the reaction solvent.
-
Catalyst Solution: Prepare a stock solution of Copper(II) sulfate (CuSO₄) (0.5 eq.) and Sodium Ascorbate (2.5 eq.) in the reaction solvent. Note: Always prepare the sodium ascorbate solution fresh.
-
-
Reaction Execution:
-
Add the azide solution to the swollen resin.
-
Add the catalyst solution to the reaction vessel.
-
Agitate the mixture at room temperature for 12-16 hours. Protect the reaction from light if using photosensitive molecules.
-
-
Post-Reaction Washing:
-
Drain the reaction mixture.
-
Wash the resin with the reaction solvent (3x).
-
To remove copper, wash with a 0.1 M solution of diethyldithiocarbamate in DMF (3 x 15 min).
-
Wash thoroughly with DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. americanelements.com [americanelements.com]
- 7. 1932050-98-0|this compound|BLD Pharm [bldpharm.com]
- 8. ivychem.com [ivychem.com]
- 9. Solid support linker strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid phase chemical ligation employing a rink amide linker for the synthesis of histone H2B protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. biosynth.com [biosynth.com]
Application Note: High-Purity Isolation of Triazole Products from N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine Reactions
Introduction: The Significance of Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its exceptional stability, hydrogen bonding capabilities, and ability to serve as a bioisosteric replacement for other functional groups.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5][6] This reaction's reliability has made it a favored tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This application note focuses on the purification of triazole products derived from the reaction of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine with various organic azides. The presence of the bulky, lipophilic trans-cyclohexyl group and the acid-sensitive tert-butoxycarbonyl (Boc) protecting group introduces specific challenges to the purification process. We present detailed protocols for achieving high purity of the final triazole products, a critical requirement for downstream applications in drug development and biological screening.
Understanding the Purification Challenge
The purification of triazole products from CuAAC reactions involving this compound requires careful consideration of potential impurities and the physicochemical properties of the target molecule.
Key Challenges:
-
Residual Copper Catalyst: Copper ions can coordinate with the nitrogen atoms of the triazole ring, leading to product contamination that can interfere with biological assays and subsequent synthetic steps.[7][8]
-
Unreacted Starting Materials: The presence of unreacted this compound or the azide partner necessitates an efficient separation method.
-
Reaction Byproducts: Homocoupling of the terminal alkyne (Glaser coupling) can occur, especially in the presence of oxygen, leading to dimeric impurities.[9]
-
Structurally Similar Impurities: The impurities often share structural similarities with the desired product, making separation by simple extraction or precipitation challenging.[10]
-
Acid Sensitivity of the Boc Group: The Boc protecting group is labile under strongly acidic conditions. Purification methods must be carefully controlled to prevent premature deprotection.[11]
A systematic approach to purification, often involving multiple steps, is crucial for obtaining the desired triazole product with high purity.
Purification Strategy Overview
Our recommended purification strategy involves a two-stage process: an initial workup to remove the bulk of the copper catalyst and water-soluble impurities, followed by chromatographic purification to isolate the target triazole from unreacted starting materials and organic byproducts.
Caption: General purification workflow for triazole products.
Experimental Protocols
Protocol 1: Aqueous Workup and Copper Removal
This initial step is critical for removing the copper catalyst and other water-soluble components from the reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 0.5 M aqueous ethylenediaminetetraacetic acid (EDTA) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Upon reaction completion as monitored by Thin Layer Chromatography (TLC), dilute the reaction mixture with 10 volumes of EtOAc or DCM.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl or 0.5 M EDTA solution (2 x 5 volumes). This step is crucial for chelating and removing copper ions. Using a chelating agent like EDTA can be more effective than ammonium chloride in sequestering copper ions that may be strongly coordinated to the triazole product.[7]
-
Brine (1 x 5 volumes) to remove residual water and salts.
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Expert Tip: If the product precipitates during the workup, it may be necessary to use a larger volume of organic solvent or a different solvent system.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the primary method for purifying the crude triazole product. The choice of eluent is critical for achieving good separation.
Materials:
-
Crude triazole product from Protocol 1
-
Silica gel (100-200 mesh)
-
Hexanes and Ethyl acetate (EtOAc) (HPLC grade)
-
Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution onto a TLC plate and develop it in various solvent systems to find an eluent that provides good separation of the product from impurities, with a target Rf value of 0.3-0.5 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: If the crude product is not readily soluble in the eluent, dissolve it in a more polar solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the initial solvent system determined by TLC. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole product.
Troubleshooting:
-
Streaking on TLC/Column: If the compound streaks, it may be due to strong interactions with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help for basic compounds.
-
Poor Separation: If separation is poor, consider using a different solvent system or a different stationary phase like alumina.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol gradient |
| Detection | UV (254 nm) or appropriate stain (e.g., KMnO₄) |
| Target Rf | 0.3 - 0.5 |
Table 1: Recommended Starting Conditions for Flash Column Chromatography.
Protocol 3: High-Purity Purification by Preparative HPLC
For applications requiring very high purity (>98%), such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]
Materials:
-
Partially purified triazole product from Protocol 2
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target triazole from any remaining impurities.
-
Method Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.[13]
-
Sample Preparation: Dissolve the triazole product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the desired product.
-
Product Isolation: Remove the organic solvent (e.g., ACN) from the collected fractions using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final high-purity product.
Caution on Boc-Group Stability: The use of acidic modifiers like TFA in the mobile phase can lead to the cleavage of the Boc-protecting group, especially during the solvent evaporation step where the acid concentration increases.[11][14] It is advisable to use a low concentration of TFA (e.g., 0.1%) and to neutralize the collected fractions with a base like triethylamine before solvent removal, or to use a less acidic modifier such as formic acid. Alternatively, lyophilization (freeze-drying) can remove the volatile acid along with the solvent without excessive heating.[14]
Caption: Schematic of preparative HPLC for high-purity isolation.
Quality Control and Characterization
The purity of the final triazole product should be rigorously assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities. Paramagnetic impurities, such as residual copper, can cause signal broadening or disappearance in NMR spectra.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product, typically expressed as a percentage of the total peak area.
| Analyte | Expected Purity (Flash Chromatography) | Expected Purity (Preparative HPLC) |
| N-Boc-Protected Triazole | >95% | >99% |
Table 2: Typical Purity Levels Achievable with Different Purification Methods.
Conclusion
The successful purification of triazole products derived from this compound is a critical step in their utilization for research and drug development. The protocols outlined in this application note provide a robust framework for overcoming the challenges associated with residual catalyst removal and the separation of structurally similar impurities while preserving the integrity of the acid-labile Boc protecting group. By employing a systematic approach of aqueous workup followed by flash chromatography and, when necessary, preparative HPLC, researchers can consistently obtain high-purity triazole compounds suitable for the most demanding applications.
References
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- Vertex AI Search, "Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry". Accessed January 20, 2026.
- Vertex AI Search, "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH". Accessed January 20, 2026.
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- Vertex AI Search, "Strategy for Preparative LC Purification | Agilent". Accessed January 20, 2026.
- Vertex AI Search, "Determining solvent strength in flash column chromatography - Biotage". Accessed January 20, 2026.
- Vertex AI Search, "“Flash” Solvent-free Synthesis of Triazoles Using a Supported Catalyst - PMC". Accessed January 20, 2026.
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- Vertex AI Search, "(PDF)
- Vertex AI Search, "Structures of N‐Boc triazoles 18a–18q and free amino triazole derivatives 8a–8q.". Accessed January 20, 2026.
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- Vertex AI Search, "Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI". Accessed January 20, 2026.
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- Vertex AI Search, "Azide-alkyne Huisgen cycloaddition - Wikipedia". Accessed January 20, 2026.
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Troubleshooting & Optimization
Optimizing CuAAC reaction yield with N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
An Application Scientist's Guide to Optimizing CuAAC Reactions with N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically with the sterically demanding substrate, this compound. The bulky, secondary nature of the cyclohexyl group adjacent to the alkyne presents unique challenges that standard protocols may not overcome. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure you achieve the highest possible yield and purity in your conjugations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and scientifically-grounded solutions.
Question: My reaction yield is low or non-existent, and TLC/LC-MS analysis shows mostly unreacted starting materials. What is the likely cause?
Answer: This is the most common issue when working with sterically hindered alkynes. The problem almost certainly lies in the reaction kinetics being too slow under your current conditions. The bulky trans-cyclohexyl group impedes the alkyne's access to the copper catalyst center.
-
Cause 1: Insufficient Catalyst Activity. The basic Cu(I) species may not be active enough to overcome the high activation energy barrier associated with this substrate.[1][2]
-
Solution: Introduce an accelerating ligand. Ligands stabilize the Cu(I) oxidation state and form a catalytically more potent complex. For sterically demanding substrates, ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or a bulky N-heterocyclic carbene (NHC)-based ligand are highly recommended as they can create a more accessible catalytic species.[3][4] Start with a 5:1 ligand-to-copper ratio.[5][6]
-
-
Cause 2: Catalyst Oxidation. The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the solvent.[7]
-
Solution: Ensure your reaction is rigorously deoxygenated. Sparge your solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding reagents. Additionally, always use a fresh solution of your reducing agent, typically sodium ascorbate, which continuously reduces any Cu(II) back to Cu(I).[8]
-
-
Cause 3: Inappropriate Solvent. The solubility of your reactants and the stability of the catalytic complex are highly dependent on the solvent.
-
Solution: A mixture of solvents is often superior. For this compound, which has both polar (Boc-amine) and non-polar (cyclohexyl) character, a solvent system like t-BuOH/H₂O (1:1) or DMSO/H₂O is a good starting point. Polar solvents can help stabilize the polar transition state of the cycloaddition, accelerating the reaction.
-
-
Cause 4: Insufficient Thermal Energy. The reaction may simply lack the energy to overcome the activation barrier at room temperature.
Question: My starting materials are consumed, but my yield of the desired triazole is still low. I see a new, non-polar spot on my TLC plate. What's happening?
Answer: This pattern strongly suggests the formation of side products, with the most likely culprit being oxidative homocoupling of your alkyne (Glaser coupling). This reaction forms a symmetric diyne, which is often non-polar and readily observable by TLC.
-
Cause: Presence of Oxygen and Insufficient Reducing Agent. The Glaser coupling side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst to Cu(II). If the concentration of the reducing agent (sodium ascorbate) is insufficient, the Cu(II) species will persist and catalyze the homocoupling pathway.
-
Solution 1: Rigorous Deoxygenation. As mentioned previously, thoroughly degas all solvents and consider running the reaction under a positive pressure of an inert gas.
-
Solution 2: Increase Reducing Agent. Increase the concentration of sodium ascorbate. A 5-10 fold excess relative to the copper catalyst is often recommended to maintain a sufficient concentration of the active Cu(I) species.[7]
-
Solution 3: Order of Addition. The order in which you add your reagents is critical. Pre-mix the CuSO₄ with the accelerating ligand before adding it to the solution of your alkyne and azide. Add the sodium ascorbate solution last to initiate the reaction.[11] This ensures the copper is complexed by the stabilizing ligand, disfavoring side reactions.
-
Question: The reaction works, but the final product is difficult to purify and appears to be contaminated with copper. How can I remove the residual copper?
Answer: The 1,2,3-triazole product is an excellent chelator for copper ions, which can lead to persistent contamination even after column chromatography.[12]
-
Solution 1: Post-Workup Wash. During your aqueous workup, wash the organic layer with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a dilute (5%) ammonium hydroxide solution to sequester the copper ions.
-
Solution 2: Additive during Chromatography. If copper contamination persists, you can add a small amount of a chelating agent like triethylamine (1-2%) to your chromatography eluent.
-
Solution 3: Filtration. Filtering your crude product solution through a small plug of activated carbon or a copper-scavenging resin before final purification can be effective.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for this reaction? The most convenient and common method is the in situ generation of Cu(I) from an inexpensive and stable Cu(II) salt, like copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using sodium ascorbate as the reducing agent.[6] Using direct Cu(I) salts like CuI or CuBr is also effective but requires more careful handling to prevent air oxidation.
Q2: How much catalyst should I use? For challenging substrates, a higher catalyst loading may be necessary. A good starting point is 5-10 mol% of the copper salt. With an effective ligand, it is often possible to reduce the catalyst loading to 1-2 mol% or even lower.[4]
Q3: Can I run this reaction "neat" (without solvent)? While some CuAAC reactions can be run neat, especially with liquid substrates, it is not recommended for this particular alkyne due to its solid nature and the need to effectively dissolve all catalytic components.[3] A solvent is necessary for optimal results.
Q4: How do I monitor the reaction progress? The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick way to visualize the consumption of starting materials and the appearance of the product spot. LC-MS provides more definitive evidence of product formation by confirming the correct mass.
Key Parameters for Optimization
For a sterically hindered substrate like this compound, systematically optimizing key parameters is crucial. The following table summarizes the critical variables and provides recommendations.
| Parameter | Options & Considerations | Rationale for Hindered Alkynes | Key Recommendation |
| Copper Source | CuSO₄·5H₂O (+ NaAsc) , CuI, CuBr | In situ generation from CuSO₄ is convenient, robust, and avoids handling air-sensitive Cu(I) salts. | Use CuSO₄·5H₂O with sodium ascorbate. |
| Ligand | None, THPTA , TBTA, NHC-based ligands | Ligands are critical to accelerate the reaction and stabilize Cu(I). Water-soluble THPTA is excellent for aqueous media, while NHCs can be exceptionally active.[4][13] | Start with THPTA in a 5:1 ratio to copper. |
| Solvent | t-BuOH/H₂O , DMSO/H₂O , DMF, THF | Co-solvent systems are needed to dissolve the non-polar alkyne, the azide, and the polar catalyst components. | A 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O is recommended. |
| Temperature | Room Temp, 40-60°C , Microwave | Increased temperature helps overcome the steric barrier and increases reaction rate.[5] | Heat the reaction to 50°C . |
| Reducing Agent | Sodium Ascorbate (NaAsc) | Essential for reducing Cu(II) to Cu(I) and preventing oxidative homocoupling side reactions.[11] | Use a fresh solution of Sodium Ascorbate (5-10 eq. to copper). |
| Atmosphere | Air, Inert (Ar, N₂) | Removing dissolved O₂ is the most important step to prevent catalyst deactivation and alkyne homocoupling. | Degas solvents and run under an inert atmosphere . |
Visual Guides & Workflows
The CuAAC Catalytic Cycle
The diagram below illustrates the fundamental mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Understanding this cycle is key to troubleshooting, as each step can be influenced by the reaction parameters discussed.
Caption: The catalytic cycle for the CuAAC reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues related to poor reaction outcomes.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol serves as a baseline. It may work for less-hindered substrates but is likely to be slow or low-yielding with the target alkyne.
-
To a vial, add this compound (1.0 eq), your azide partner (1.1 eq), and a 1:1 mixture of t-BuOH and water to achieve a 0.1 M concentration of the alkyne.
-
Add CuSO₄·5H₂O (0.10 eq) from a stock solution in water.
-
Add sodium ascorbate (0.30 eq) from a freshly prepared stock solution in water.
-
Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.
Protocol 2: Optimized Protocol for this compound
This robust protocol incorporates the optimization strategies discussed above and is highly recommended for achieving good yields with this challenging substrate.
-
Solvent Degassing: In a reaction flask, place a 1:1 mixture of t-BuOH and deionized water. Sparge the solvent with a stream of Argon or Nitrogen gas for 20 minutes.
-
Reagent Addition: To the degassed solvent, add this compound (1.0 eq) and your azide partner (1.1 eq). Stir to dissolve while maintaining a positive pressure of inert gas.
-
Catalyst Premix: In a separate small vial, prepare the catalyst complex. Add the required volume of a 1 M THPTA stock solution in water (0.06 eq) to the required volume of a 0.2 M CuSO₄·5H₂O stock solution in water (0.05 eq). The solution should be mixed briefly. The ligand-to-copper ratio should be approximately 1.2:1.
-
Catalyst Addition: Add the premixed catalyst solution to the main reaction flask.
-
Initiation: Prepare a fresh 1 M stock solution of sodium ascorbate in water. Add the required volume (0.25 eq) to the reaction flask to initiate the cycloaddition.
-
Reaction: Heat the reaction mixture to 50°C with vigorous stirring under an inert atmosphere.
-
Monitoring & Workup: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Once complete (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
References
- Benchchem. (n.d.). Impact of solvent choice on 1,2-diazidoethane reaction kinetics.
- Benchchem. (n.d.). Common side products in 6-Methoxyhex-1-yne click reactions and their prevention.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
-
Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(21), 8559-8570. Retrieved from [Link]
-
Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947–1960. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]
-
García, F., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5349–5359. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
-
García, F., et al. (2020). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 12(11), 2633. Retrieved from [Link]
-
Hein, C. D., et al. (2010). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Journal of Peptide Science, 16(11), 621-628. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Performance Review of Copper Sources for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.
-
Mondal, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48123–48135. Retrieved from [Link]
-
Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry, 19(4), 843-851. Retrieved from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
PreScission. (2025). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]
-
Semantic Scholar. (2018). Photophysics and Applications of Triazole Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized CuAAC reaction set-up. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? Retrieved from [Link]
-
Soós, E., et al. (2021). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 26(22), 6982. Retrieved from [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947–1960. Retrieved from [Link]
- Benchchem. (n.d.). Ligand Selection for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Involving Tert-butyl N-(4-azidobutyl)carbamate.
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2014). Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
Side reactions of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine in click chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals utilizing this versatile building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Our goal is to provide you with in-depth troubleshooting advice and field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.
Introduction: The Role of this compound in CuAAC
This compound is a valuable reagent for introducing a protected primary amine functionality via a stable, non-aromatic cyclohexyl linker. The terminal alkyne group is designed for highly efficient and regioselective CuAAC reactions, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] The Boc (tert-butyloxycarbonyl) protecting group offers robust protection under basic and nucleophilic conditions while allowing for straightforward deprotection under acidic conditions.[2][3]
However, like any chemical transformation, the CuAAC reaction is not without its potential pitfalls. This guide addresses the most common side reactions and issues encountered when using this specific alkyne, providing you with the causal explanations and actionable solutions needed to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting materials. What's going wrong?
Probable Causes & Solutions:
This is one of the most common issues in CuAAC reactions and typically points to a problem with the catalytic cycle.
-
Cause A: Inactive Copper(I) Catalyst. The catalytically active species is Cu(I). This oxidation state is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[4]
-
Solution: Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles). Always run the reaction under an inert atmosphere (N₂ or Ar).
-
Causality: By removing oxygen, you prevent the oxidation of Cu(I) to Cu(II), ensuring the catalyst remains active throughout the reaction.
-
-
Cause B: Insufficient Reducing Agent. When starting with a Cu(II) salt (like CuSO₄), a reducing agent is required to generate Cu(I) in situ. If the reducing agent is old, degraded, or used in insufficient amounts, the catalytic cycle will not initiate or be sustained.[1][5]
-
Solution: Use a fresh, high-quality stock of sodium ascorbate. A slight excess (relative to copper) is recommended not only to reduce the Cu(II) but also to scavenge any residual oxygen, protecting the newly formed Cu(I).[1]
-
Causality: Sodium ascorbate is an oxygen scavenger and reduces Cu(II) to Cu(I), creating and maintaining the active catalytic species.[5] A user on a chemistry forum noted that their low yields were resolved upon discovering their sodium ascorbate had degraded.[6]
-
-
Cause C: Steric Hindrance. The cyclohexyl group, while providing a useful non-aromatic spacer, is sterically more demanding than a simple linear alkyne. This can slow down the reaction kinetics.
-
Solution: Increase the reaction time or consider gentle heating (e.g., 40-60 °C). Additionally, ensure you are using an appropriate copper-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA, which can accelerate the reaction.[7][8]
-
Causality: Ligands stabilize the Cu(I) oxidation state and increase the rate of the catalytic cycle, helping to overcome the higher activation energy associated with sterically hindered substrates.[9]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Q2: I see a significant byproduct in my analysis (LC-MS, TLC) that has approximately double the mass of my starting alkyne. What is this?
Probable Cause & Solution:
This is the classic signature of alkyne homo-coupling, known as the Glaser coupling , which produces a symmetric 1,3-diyne.[10][11]
-
Cause: Oxidative Homo-coupling. The Glaser side reaction is also mediated by copper. It occurs when two copper(I) acetylide intermediates couple oxidatively, particularly in the presence of an oxidant (like O₂) and the absence of sufficient azide partner or reducing agent.[12][13]
-
Solution 1: Rigorous Exclusion of Oxygen. As with low-yield issues, the primary solution is to thoroughly degas all reagents and maintain an inert atmosphere.[4]
-
Solution 2: Use an Excess of Reducing Agent. The addition of a slight excess of sodium ascorbate is highly effective at preventing Glaser coupling.[1] It ensures that the copper catalyst is maintained in the Cu(I) state, which favors the cycloaddition pathway over the oxidative coupling pathway.
-
Solution 3: Adjust Reagent Stoichiometry. Ensure the azide is present in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the alkyne. This helps ensure that the copper acetylide intermediate is more likely to react with an azide than with another acetylide.
-
Competing Reaction Pathways
Caption: The desired CuAAC pathway versus the competing Glaser side reaction.
Q3: My mass spectrometry results show a peak corresponding to my product, but also a peak that is exactly 100.12 Da lighter. What happened?
Probable Cause & Solution:
This mass difference corresponds precisely to the loss of the tert-butyloxycarbonyl (Boc) group (C₅H₉O₂). The N-Boc group is known to be labile under acidic conditions.[3]
-
Cause A: Acidic Workup or Purification. The most likely cause is exposure to strong acid during reaction workup or purification. Using trifluoroacetic acid (TFA) as an ion-pairing agent in preparative HPLC is a very common source of unintended deprotection.[14] Even 0.1% TFA can cause slow cleavage if fractions are left at room temperature for extended periods.[14]
-
Solution:
-
Neutralize the reaction mixture immediately after the reaction is complete, before any concentration steps.
-
For HPLC purification, consider using a less acidic modifier like formic acid (0.1%) or an ammonium acetate buffer system if your molecule is compatible.
-
If TFA is unavoidable, immediately neutralize the collected fractions with a base like triethylamine or a dilute ammonium hydroxide solution and proceed to lyophilization or extraction promptly.
-
-
-
Cause B: Metal-Catalyzed Deprotection (Less Common). While less frequent under standard CuAAC conditions, some Lewis acidic metal salts, including copper(II), have been reported to catalyze the cleavage of Boc groups, particularly at elevated temperatures.[15]
-
Solution: Ensure your reaction does not overheat. Use the minimum necessary catalyst loading and ensure efficient reduction of Cu(II) to Cu(I) with sodium ascorbate to minimize the concentration of potentially Lewis-acidic Cu(II) species.
-
| Component | Chemical Formula | Molecular Weight (Da) | Common Source of Loss |
| Boc Group | C₅H₉O₂ | 100.12 | Acidic workup/purification (e.g., TFA) |
Frequently Asked Questions (FAQs)
-
What are the optimal catalyst and ligand systems for this alkyne? For sterically demanding alkynes, a pre-formed Cu(I) source like CuBr or [Cu(CH₃CN)₄]PF₆ can be effective. However, the most common and practical system is generating Cu(I) in situ from CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10-20 mol%).[1][16] The use of a stabilizing ligand like THPTA or TBTA (5-10 mol%) is highly recommended to accelerate the reaction and protect the catalyst.[8][9]
-
Is the N-Boc group stable under standard CuAAC conditions? Yes. The N-Boc group is stable to the mildly basic or neutral conditions of a standard CuAAC reaction.[2] The key is to avoid acidic conditions, especially during the purification steps following the reaction.
-
How should I store and handle this compound? Store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere to prevent slow degradation or reaction with atmospheric components. It is a stable solid, but standard precautions for handling fine chemicals should be followed.
Experimental Protocols
Protocol 1: Optimized CuAAC Protocol for this compound
This protocol is designed to maximize the yield of the desired triazole product while minimizing side reactions.
-
Reagent Preparation:
-
Prepare separate stock solutions of:
-
This compound (1.0 eq) in a suitable solvent (e.g., DMF/H₂O 4:1).
-
Your azide partner (1.1 eq) in the same solvent.
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in deionized water.
-
Sodium L-ascorbate (0.15 eq) in deionized water. (Use a freshly prepared solution).
-
-
-
Degassing:
-
Place all stock solutions in separate vials and sparge each with a gentle stream of argon or nitrogen gas for 15-20 minutes.
-
-
Reaction Assembly (under inert atmosphere):
-
In a reaction vessel purged with argon or nitrogen, add the alkyne solution and the azide solution.
-
With vigorous stirring, add the sodium ascorbate solution.
-
Finally, add the copper(II) sulfate solution. The reaction mixture may turn a pale yellow/green color.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For this sterically hindered alkyne, the reaction may require 4-24 hours for completion. Gentle heating to 40°C can be applied if the reaction is slow.
-
-
Workup:
-
Once the reaction is complete, quench by adding a small amount of EDTA solution to chelate the copper.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel. Avoid using highly acidic mobile phases.
-
Protocol 2: LC-MS Analysis for Byproduct Detection
This method can be used to identify the desired product and the potential Glaser coupling byproduct.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV (e.g., 220 nm) and ESI-MS (positive ion mode).
-
Expected Results:
-
The Glaser byproduct will be less polar and thus have a longer retention time than the starting alkyne.
-
The mass spectrum for the byproduct will show an [M+H]⁺ or [M+Na]⁺ ion corresponding to (2 * Mass of Alkyne) - 2.
-
References
-
Qin, A., et al. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
- Various Authors. Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Google Scholar.
- Varghese, B., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances.
-
Averick, S. E., et al. (2011). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Gourdon, A. (2012). Homo-coupling of terminal alkynes on a noble metal surface. SciSpace. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Rostovtsev, V. V., et al. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Wang, J., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Martin, S. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Kumar, D., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Herner, A., et al. (2013). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. [Link]
-
ResearchGate. Extent of Boc-deprotection reactivity. [Link]
-
Reddit. Low yields in Click rxn. r/OrganicChemistry. [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Ramdas, V. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Triazole Adducts
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the Boc deprotection of triazole adducts. Our approach is rooted in mechanistic understanding and field-proven experience to ensure the integrity and success of your experiments.
Introduction: The Nuances of Deprotecting Boc-Triazoles
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal with acid. However, when the Boc group is attached to a nitrogen atom within a triazole ring, its reactivity can be significantly altered. The electron-withdrawing nature of the triazole ring can render the N-Boc group more labile under certain conditions and, in some cases, more resistant under others, leading to incomplete deprotection or unexpected side reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My standard TFA/DCM protocol is resulting in incomplete deprotection of my N-Boc triazole. What are the likely causes?
Several factors can contribute to a sluggish or incomplete deprotection when using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) conditions:
-
Insufficient Acid Strength or Concentration: While TFA is a strong acid, the electronic properties of your specific triazole adduct might necessitate harsher conditions. The lone pairs on the other nitrogen atoms of the triazole ring can become protonated, effectively reducing the overall basicity of the molecule and making the protonation of the Boc-carbamate less favorable.
-
Steric Hindrance: Bulky substituents on the triazole ring or adjacent to it can physically block the approach of the acid to the Boc group.
-
Reaction Time and Temperature: Deprotection is a kinetic process. For some substrates, room temperature may not be sufficient, and longer reaction times or gentle heating might be required.
Q2: I'm observing a significant amount of starting material even after extending the reaction time and increasing the TFA concentration. What should I try next?
If forcing the acidic conditions isn't yielding the desired product, it's time to consider alternative strategies. Persisting with overly harsh acid treatment can lead to the degradation of other acid-sensitive functional groups in your molecule.[1] Consider the following:
-
Alternative Acidic Reagents: A solution of 4M HCl in 1,4-dioxane is a common and often more potent alternative to TFA/DCM.[1]
-
Elevated Temperatures: Gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for deprotection. However, this should be done with careful monitoring for any signs of product degradation.
Q3: My molecule contains other acid-sensitive groups. How can I selectively deprotect the N-Boc on the triazole?
This is a common challenge where a nuanced approach is required. Fortunately, the unique electronic nature of N-Boc protected azoles can be exploited for selective deprotection under non-acidic conditions.
-
Basic/Nucleophilic Conditions: For certain N-Boc protected heterocycles, including some triazoles, basic conditions can be effective. Reagents like sodium methoxide in methanol or even milder bases such as potassium carbonate in methanol have been reported to cleave the N-Boc group from imidazole moieties, a related azole.[2]
-
Reductive Cleavage: A noteworthy method for the selective deprotection of N-Boc on imidazoles and pyrazoles involves the use of sodium borohydride (NaBH₄) in ethanol.[2] This method is particularly mild and has been shown to leave other Boc-protected amines and even other N-Boc heterocycles like pyrroles and indoles intact.[2] Given the electronic similarities, this is a promising avenue for triazole adducts.
-
Hydrolysis: For some N-Boc protected azoles, including N-Boc-1H-benzo[d][2][3]triazole, hydrolysis with water at elevated temperatures (e.g., 100 °C) can effect deprotection.[2][4]
Q4: How can I monitor the progress of the deprotection reaction effectively?
Careful reaction monitoring is crucial to determine the optimal reaction time and to avoid over-exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the less polar starting material and the appearance of the more polar, deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS provides unambiguous identification of the starting material, product, and any potential byproducts by their mass-to-charge ratio.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting common issues, complete with detailed protocols and the underlying scientific rationale.
Issue 1: Incomplete Deprotection with Standard Acidic Conditions
If your TLC or LC-MS analysis shows a significant amount of remaining starting material after treatment with 20-50% TFA in DCM at room temperature for 1-2 hours, follow this workflow:
Caption: Troubleshooting workflow for incomplete acidic deprotection.
-
Dissolution: Dissolve the Boc-protected triazole adduct in a minimal amount of a suitable solvent.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[1]
Issue 2: Degradation of Acid-Sensitive Functional Groups
When your triazole adduct contains other functionalities that are labile to strong acids (e.g., esters, acetals, or other protecting groups), a more selective deprotection strategy is essential.
The N-Boc group on an azole is a carbamate attached to a relatively electron-poor nitrogen. This electronic environment can make the carbonyl carbon of the Boc group more susceptible to nucleophilic attack or the entire group labile under reductive or hydrolytic conditions that would not affect a typical alkyl or aryl N-Boc group.
This protocol is adapted from the successful deprotection of N-Boc imidazoles and pyrazoles and may require optimization for your specific triazole adduct.[2]
-
Dissolution: Dissolve the N-Boc protected triazole adduct in ethanol (95% or absolute).
-
Reagent Addition: Add sodium borohydride (NaBH₄) in portions at room temperature. A typical starting point is 1.5 equivalents.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary and should be monitored closely by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).
-
Work-up: Evaporate the solvent, and the residue can be purified by standard methods such as column chromatography.
Table 1: Comparison of Deprotection Methods for Acid-Sensitive Substrates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic (TFA) | TFA, DCM | 0°C to RT, 30 min - 2h | Fast and generally effective | Not selective for acid-sensitive groups |
| Acidic (HCl) | 4M HCl in Dioxane | RT, 1-4h | Often more potent than TFA | Not selective for acid-sensitive groups |
| Reductive | NaBH₄, Ethanol | RT, variable time | High selectivity for N-Boc on certain azoles | Substrate-dependent, may reduce other functional groups |
| Hydrolytic | Water | 100°C, variable time | "Green" and simple | Requires high temperature, limited substrate scope |
| Mild Acidic/Lewis Acid | ZnBr₂, TMSI | Variable | Can offer selectivity in some cases | Reagent cost and handling |
| Basic | NaOMe, MeOH or K₂CO₃, MeOH | RT to reflux | Useful for certain azoles | Substrate-dependent, may affect base-labile groups |
Mechanistic Insight: Why N-Boc on a Triazole is Different
Understanding the underlying mechanism of Boc deprotection is key to effective troubleshooting.
Caption: Comparison of acidic and a potential reductive deprotection mechanism.
In the standard acid-catalyzed mechanism, the carbamate oxygen is protonated, leading to the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid, which then decarboxylates.[3] For N-Boc triazoles, the electron-withdrawing nature of the ring system can influence the basicity of the carbamate oxygen.
For the reductive pathway with NaBH₄, it is proposed that a hydride attacks the carbonyl carbon of the Boc group, leading to an unstable intermediate that subsequently cleaves to release the deprotected triazole.[2] This alternative pathway is what allows for selectivity in the presence of acid-sensitive groups.
Final Recommendations
When faced with incomplete Boc deprotection of a triazole adduct, a systematic approach is key. First, optimize your standard acidic conditions by moderately increasing reagent concentration and reaction time. If this fails or leads to degradation, pivot to an alternative acidic reagent like HCl in dioxane. For substrates with acid-sensitive functionalities, exploring non-acidic methods such as reductive cleavage with NaBH₄ or basic/hydrolytic conditions is strongly recommended. Always monitor your reactions closely to find the optimal conditions for your specific substrate.
References
- BenchChem Technical Support. (2025).
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(part _), 0-0.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Awah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24425-24432.
- Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(7), 4169-4177.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- D'agostino, M., et al. (2015). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 56(34), 4975-4978.
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- The Royal Society of Chemistry. (n.d.).
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem. (2025). Selective deprotection of Boc amines in the presence of other protecting groups. BenchChem.
Sources
Technical Support Center: Catalyst-Free Purification of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Welcome to the technical support center for post-reaction purification of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing copper catalysts from reaction mixtures. Residual copper can interfere with downstream applications, compromise compound stability, and present toxicity concerns in biological assays[1]. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
The Challenge with this compound
The unique structure of this compound, featuring a lipophilic cyclohexyl group, a basic amine shielded by an acid-labile Boc protecting group, and a terminal alkyne, presents specific challenges in purification. A successful purification strategy must efficiently remove copper without compromising the integrity of the Boc group, which is susceptible to cleavage under acidic conditions[2][3].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the removal of copper catalysts and provides step-by-step solutions grounded in chemical principles.
Problem 1: Persistent Blue or Green Color in the Organic Layer After Aqueous Extraction
Probable Cause: Incomplete removal of copper salts. The color indicates the presence of copper(II) ions, often complexed with solvent or your product.
Recommended Solutions:
-
Iterative Chelating Washes:
-
Perform an initial wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Follow with two to three washes using a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt[4]. EDTA is a powerful chelating agent that forms a highly stable, water-soluble complex with copper ions, effectively pulling them from the organic phase[5][6].
-
If the color persists, a wash with a 5-10% aqueous solution of ammonium hydroxide (NH₄OH) can be effective. Ammonia complexes with copper to form a deep blue, water-soluble tetraamminecopper(II) complex. Caution: Ensure your downstream application is not sensitive to residual ammonia. This method is generally safe for the Boc group due to its stability in basic conditions[7][8].
-
-
Ammonium Chloride Wash (pH-Controlled): A wash with saturated aqueous ammonium chloride (NH₄Cl) is a common method. However, aqueous solutions of NH₄Cl are slightly acidic (pH ~4.5-5.5), which can pose a risk to the Boc protecting group[2][3].
-
To mitigate this, buffer the saturated NH₄Cl solution to a pH of 7-8 with ammonium hydroxide before use.
-
Perform two washes with the buffered solution.
-
Problem 2: Low Product Yield After Purification
Probable Cause: This can be due to several factors, including product loss during aqueous extractions (especially if emulsions form), irreversible binding to purification media, or degradation of the product.
Recommended Solutions:
-
Managing Emulsions: The lipophilic nature of the cyclohexyl group can promote emulsion formation during extractions.
-
Add brine (saturated aqueous NaCl) during the wash to increase the ionic strength of the aqueous phase, which helps to break up emulsions.
-
If an emulsion persists, pass the entire mixture through a pad of Celite or filter paper.
-
-
Optimizing Solid-Phase Extraction:
-
Scavenger Resins: These are highly effective for selectively removing metals. For copper, resins with functionalities like iminodiacetic acid or thiol groups are excellent choices.
-
Protocol: After the reaction, dilute the mixture with a solvent in which your product is highly soluble (e.g., DCM or THF). Add 3-5 equivalents of the scavenger resin and stir at room temperature for 4-16 hours. The resin can then be simply filtered off.
-
Causality: The resin's functional groups have a high affinity for copper and will bind it, removing it from the solution while your desired compound remains unbound.
-
-
Silica Plug Filtration: A quick filtration through a short plug of silica gel can sometimes remove baseline impurities and some copper salts. However, the basic amine in your product can interact with the acidic silica, leading to streaking and potential product loss.
-
Optimization: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in ethyl acetate/hexane).
-
-
Problem 3: Partial or Complete Deprotection of the N-Boc Group
Probable Cause: Exposure to acidic conditions during workup or chromatography. The Boc group is notoriously labile to acid[2][3].
Recommended Solutions:
-
Strict pH Control:
-
Avoid unbuffered acidic washes (e.g., standard NH₄Cl).
-
During aqueous workup, ensure all solutions are neutral or slightly basic. Use saturated sodium bicarbonate washes to neutralize any acid from the reaction.
-
-
Chromatography Considerations:
-
Avoid Acidic Modifiers in Reversed-Phase HPLC: If using reversed-phase chromatography (e.g., C18), avoid acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid, as these will cleave the Boc group. Instead, use a buffered mobile phase at a neutral or slightly basic pH, such as an ammonium bicarbonate or ammonium acetate buffer.
-
Normal-Phase Chromatography: If using silica gel, the inherent acidity can be problematic. As mentioned, pre-treating the silica with a basic solvent system is crucial. Alternatively, use a less acidic stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: Which copper removal method is the most robust for my N-Boc protected compound?
For this compound, the most reliable methods are those that operate under neutral to basic conditions to preserve the Boc group. The use of scavenger resins is often the most effective and cleanest method, as it avoids aqueous extractions and potential pH fluctuations. Aqueous washes with EDTA solution (pH ~7-8) are also highly effective and a good alternative[4][5].
Q2: Can I use a simple aqueous wash to remove the copper catalyst?
Simple water washes are generally insufficient for complete copper removal. Chelating agents or complexing agents are necessary to efficiently sequester the copper ions into the aqueous phase[1][4].
Q3: My product is quite nonpolar. Will it be soluble enough for scavenger resin purification?
This is an important consideration. Ensure your product is fully dissolved in an appropriate organic solvent (e.g., DCM, THF, or ethyl acetate) before adding the scavenger resin. The purification occurs in the solution phase, so solubility is key to allowing the resin to access and bind the dissolved copper species.
Q4: How can I confirm that all the copper has been removed?
Visual inspection (absence of blue/green color) is a good preliminary indicator but not quantitative. For applications requiring very low copper levels (e.g., in drug development), quantitative analysis is necessary. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can accurately determine residual copper concentrations in the parts-per-million (ppm) or parts-per-billion (ppb) range.
Q5: I see some precipitation during my aqueous workup. What should I do?
This could be either your product crashing out due to solvent changes or the precipitation of copper salts. To diagnose this, take a small sample of the precipitate and test its solubility. If it is your product, you may need to adjust your extraction solvent system to ensure it remains dissolved. If it is a copper salt, it can be removed by filtration, but be sure to wash the filter cake with a small amount of fresh organic solvent to recover any adsorbed product.
Data & Protocols
Table 1: Comparison of Common Copper Removal Methods
| Method | Advantages | Disadvantages | Boc-Group Compatibility |
| Aqueous Wash (0.5M EDTA) | Effective, inexpensive, scalable.[5][6] | Can lead to emulsions; requires multiple extractions. | Excellent (if pH is neutral/basic). |
| Aqueous Wash (Buffered NH₄Cl) | Effective at complexing copper. | Risk of Boc deprotection if not buffered. | Good (only if pH is buffered to >7). |
| Scavenger Resins | High selectivity, simple filtration workup, avoids aqueous extractions. | More expensive, may require longer reaction times for complete removal. | Excellent. |
| Precipitation (e.g., with sulfide) | Can remove large quantities of copper quickly. | Can be non-selective and co-precipitate the product; reagents can be hazardous. | Good, but requires careful optimization. |
| Silica Gel Chromatography | Can remove copper and other impurities simultaneously. | Product can streak or be lost on acidic silica; risk of Boc deprotection. | Poor, unless silica is deactivated with a base. |
Protocol 1: Copper Removal using EDTA Wash
-
Reaction Quench: Quench the reaction mixture with saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Separate Layers: Transfer the organic layer to a separatory funnel.
-
EDTA Wash: Wash the organic layer twice with a 0.5 M aqueous solution of EDTA, disodium salt. Shake the funnel for 1-2 minutes for each wash.
-
Brine Wash: Wash the organic layer once with brine to aid in phase separation and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Copper Removal using a Scavenger Resin
-
Solvent Dilution: After the reaction is complete, dilute the reaction mixture with 5-10 volumes of a solvent in which your product is freely soluble (e.g., DCM or THF).
-
Add Resin: Add 3-5 equivalents of a copper scavenger resin (e.g., QuadraPure™ TU or SiliaMetS® Thiol).
-
Stir: Stir the suspension at room temperature for 4-16 hours. Monitor the copper removal by taking small aliquots of the solution and analyzing by TLC (staining for copper) or a more quantitative method if required.
-
Filter: Filter the mixture to remove the resin. Wash the resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure.
Visual Workflow
Decision Tree for Copper Catalyst Removal
This diagram outlines a logical workflow for selecting the appropriate purification strategy.
References
- Benchchem.
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Bouzide, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ACS Publications. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. The application of scavenger resin in combinatorial chemistry. [Link]
- Kartal, S. N. (2003). Removal of copper, chromium, and arsenic from CCA-C treated wood by EDTA extraction. Waste Management, 23(6), 537-546.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]
-
ResearchGate. Efficient copper-catalyzed amination of aryl halides with amines and N H heterocycles using rac-BINOL as ligand. [Link]
-
ResearchGate. The Sonogashira Coupling of Polymer‐Supported Propargylamine with Aryl Iodides. [Link]
-
PubMed Central. Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction. [Link]
-
SciSpace. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. [Link]
-
MDPI. Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations on Growth, Gaseous Exchange and Chloroplast Ultrastructure of Corchorus capsularis L. and Improves Copper Accumulation Capabilities. [Link]
-
ResearchGate. Covalent Scavengers for Primary and Secondary Amines. [Link]
-
PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Reddit. Best method for removing Cu(I) from Org compounds. [Link]
-
ResearchGate. Copper-Catalyzed[1][3]-Nitrogen Rearrangement of O- Aryl Ketoximes via Oxidative Addition of N-O Bond in Inverse Electron Flow. [Link]
-
ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
ResearchGate. Removal of Copper, Chromium, and Arsenic from CCA-C Treated Wood by EDTA Extraction. [Link]
-
PubMed. Copper extraction effectiveness and soil dissolution issues of EDTA-flushing of artificially contaminated soils. [Link]
-
PubMed Central. Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Improving the Aqueous Solubility of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Welcome to the technical support guide for N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are looking to utilize this versatile building block in aqueous reaction systems. Given its molecular structure, achieving sufficient solubility for efficient reaction kinetics can be a significant challenge. This guide provides a structured approach to understanding and overcoming these solubility issues through FAQs, troubleshooting workflows, and detailed experimental protocols.
Understanding the Solubility Challenge: A Molecular Perspective
This compound is a molecule designed for specific chemical transformations, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") reactions, owing to its terminal ethynyl group.[1] However, its structure presents an inherent challenge for aqueous applications.
-
Dominant Hydrophobic Regions: The molecule's structure is dominated by two large, non-polar moieties: the trans-cyclohexane ring and the tert-butyloxycarbonyl (Boc) protecting group . These groups are highly hydrophobic, meaning they repel water and prefer to interact with other non-polar molecules.[2][3] In an aqueous environment, water molecules form a highly ordered "cage" around such hydrophobic surfaces, an entropically unfavorable state that drives the solute out of the solution, leading to precipitation or poor solubility.[4][5]
-
Limited Hydrophilic Character: The polar character of the molecule is limited to the carbamate linker (-NHCOO-). While this group can participate in some hydrogen bonding, its influence is insufficient to counteract the hydrophobicity of the rest of the molecule.
Consequently, this compound is practically insoluble in pure water and most aqueous buffers.[6] Forcing its use in such systems without modification will likely result in a heterogeneous mixture, leading to poor reaction yields, inconsistent results, and difficulties in purification.
Frequently Asked Questions (FAQs)
Q1: I added this compound directly to my aqueous buffer, and it just floated or sank without dissolving. Why?
This is expected behavior due to the molecule's predominantly hydrophobic nature. The large cyclohexane and Boc groups prevent effective solvation by water molecules.[2][3] To achieve a homogeneous solution necessary for most chemical reactions, a solubilization strategy, such as the use of a co-solvent, is required.
Q2: What is the best solvent to prepare a concentrated stock solution of this compound?
For preparing a stock solution, water-miscible, polar aprotic solvents are the best choice. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
These solvents can effectively dissolve the compound at high concentrations. The stock solution can then be carefully diluted into the aqueous reaction mixture.
Q3: My compound dissolved perfectly in DMSO, but when I added the stock solution to my buffer, a white precipitate formed immediately. What is happening and how can I fix it?
This phenomenon is known as "precipitation upon dilution." DMSO is a very strong organic solvent, but its ability to keep the compound dissolved diminishes drastically as it is diluted with water. The rapid change in solvent polarity causes the compound to crash out of the solution.
Troubleshooting Steps:
-
Reverse the Addition: Instead of adding the DMSO stock to the buffer, slowly add the aqueous buffer to the DMSO stock solution with vigorous stirring. This allows for a more gradual change in polarity.
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final co-solvent/water mixture. Try reducing the concentration.
-
Increase the Co-solvent Percentage: If your reaction allows, increase the final percentage of the organic co-solvent in the reaction mixture.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
Adjusting the pH is unlikely to have a significant effect on the solubility of this compound. The amine group is protected by a Boc group, which makes it a neutral carbamate that is not readily protonated or deprotonated under typical aqueous pH ranges (pH 2-12).[7] Furthermore, the terminal alkyne proton is extremely weakly acidic (pKa ≈ 25) and requires a very strong base for deprotonation, which is incompatible with most aqueous biological reactions.[8] Therefore, pH modification is not a recommended strategy for this specific molecule.
Troubleshooting Workflow: A Systematic Approach to Solubilization
For a systematic way to address solubility issues, follow the decision tree below. This workflow guides you from initial insolubility to a viable reaction setup.
Caption: Decision tree for solubilizing this compound.
Detailed Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Before committing to a large-scale reaction, it is crucial to determine the optimal solvent system. This protocol allows for rapid screening of various co-solvent ratios.
Objective: To determine the minimum percentage of a co-solvent required to fully dissolve the compound at the desired reaction concentration.
Materials:
-
This compound
-
Co-solvents: DMSO, DMF, Acetonitrile (ACN), Isopropanol (IPA)
-
Aqueous buffer of choice
-
Small glass vials (e.g., 1.5 mL) and a vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of the compound needed to achieve the target molarity in a 1 mL final volume.
-
Aliquot Compound: Weigh and add the calculated mass of the compound to a series of labeled vials.
-
Prepare Co-solvent Mixtures: In separate tubes, prepare 1 mL each of your aqueous buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v).
-
Test Solubility: Add 1 mL of the first co-solvent/buffer mixture (e.g., 5% DMSO) to the corresponding vial containing the compound.
-
Mix and Observe: Vortex the vial vigorously for 30-60 seconds. Let it stand for 2 minutes and observe. Note whether the compound is fully dissolved (clear solution), partially dissolved (cloudy/suspended), or insoluble (precipitate).[9]
-
Iterate: Repeat steps 4-5 for each increasing concentration of the co-solvent until a clear solution is obtained.
-
Repeat for Other Solvents: Perform this screening for each co-solvent you are considering.
-
Record Results: Log your observations in a table similar to the one below.
Table 1: Example Solubility Screening Log
| Co-Solvent | Concentration | 5% (v/v) | 10% (v/v) | 20% (v/v) | 30% (v/v) | 40% (v/v) |
| DMSO | 10 mM | Insoluble | Partial | Partial | Soluble | Soluble |
| ACN | 10 mM | Insoluble | Insoluble | Partial | Soluble | Soluble |
| IPA | 10 mM | Insoluble | Insoluble | Insoluble | Partial | Soluble |
Based on this example data, a minimum of 30% DMSO or ACN, or 40% IPA would be required for a 10 mM reaction.
Protocol 2: Preparing a Homogeneous Reaction Mixture with a Co-Solvent
Objective: To prepare a clear, homogeneous reaction mixture for a successful aqueous reaction.
Procedure:
-
Weigh the required amount of this compound and place it in the reaction vessel.
-
Add the minimum volume of the chosen co-solvent (determined from Protocol 1) required to fully dissolve the compound. For example, if your final reaction volume is 10 mL and you need 30% DMSO, add 3 mL of DMSO.
-
Stir the mixture until the solid is completely dissolved. Gentle warming (<40°C) may be used if necessary, but ensure it is compatible with your reactants.
-
While stirring vigorously, slowly add the aqueous buffer component dropwise to the reaction vessel. For the example above, you would slowly add the remaining 7 mL of buffer.
-
Once the addition is complete, the solution should remain clear. You can now add your other water-soluble reactants to start the reaction.
Summary of Recommended Co-Solvents
The choice of co-solvent can depend on the specific reaction being performed. The following table provides a comparison of common choices.
Table 2: Comparison of Water-Miscible Co-Solvents
| Co-Solvent | Typical Max % (v/v) | Pros | Cons / Considerations |
| DMSO | 30-50% | Excellent dissolving power for many organics. High boiling point. | Can be difficult to remove. Can interfere with some reactions (e.g., oxidations). May be incompatible with certain cell lines in biological applications. |
| DMF | 30-50% | Strong solvent, similar to DMSO. | High boiling point, difficult to remove. Toxic. |
| Acetonitrile | 30-60% | Lower boiling point, easier to remove. Generally less reactive than DMSO. | Can be susceptible to hydrolysis under strong acidic/basic conditions. |
| THF | 20-40% | Good solvent for many organics. Lower boiling point. | Can form peroxides upon storage. Lower miscibility with water than DMSO/ACN. |
| Isopropanol/Ethanol | 40-70% | "Greener" solvents. Generally well-tolerated in biological systems. | Less effective at dissolving highly non-polar compounds compared to DMSO/ACN. Can participate in some reactions (e.g., transesterification). |
References
-
PubChem. N-Boc-N-methylethylenediamine. National Center for Biotechnology Information. [Link]
-
PubChem. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. National Center for Biotechnology Information. [Link]
-
American Elements. This compound. [Link]
-
Grokipedia. Ethynyl group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Shimizu, S., & Chan, D. Y. (2014). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 118(35), 10452-10461. [Link]
-
Danon, A., et al. (2019). Experimental Mutual Solubility Data for Cyclohexane and Water in Aqueous Solutions of Diethanolamine. Journal of Chemical & Engineering Data, 64(6), 2639-2645. [Link]
-
ChemTips. (2012). Reactions that Work: Boc Protection. [Link]
-
ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]
-
Wikipedia. Cyclohexane. [Link]
-
van der Vegt, N. F., & Shulgin, I. (2017). The Hydrophobic Effect and the Role of Cosolvents. ResearchGate. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. [Link]
-
Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2442. [Link]
-
ResearchGate. Solubilities of water in cyclohexane at different temperatures. [Link]
-
Maribel, M. (2018). Solubility Rules and How to Use a Solubility Table. YouTube. [Link]
-
Tao, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56222. [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]
-
Danon, A., et al. (2018). Mutual Solubilities of Cyclohexane and Water in Aqueous Methyldiethanolamine /Cyclohexane Liquid–Liquid Equilibria. ACS Figshare. [Link]
-
Razus, A. C., et al. AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. [Link]
-
Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Penaforte, C. L., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 13(12), 16304-16314. [Link]
-
Quora. (2016). How to determine the solubility of cyclohexane. [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
Sedov, I. A., et al. (2014). Solvation of hydrocarbons in aqueous-organic mixtures. INIS-IAEA. [Link]
-
Research Communities by Springer Nature. (2018). Journal Club | Ethylene polymerisation in aqueous media. [Link]
Sources
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- 2. Cyclohexane - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine stability under acidic and basic conditions
Welcome to the technical support resource for N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, you will find answers to frequently asked questions and solutions to common challenges encountered during its use, particularly concerning its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The stability of this compound is dictated by its two primary functional groups: the N-Boc protecting group and the terminal alkyne.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions, which are often employed for its removal (deprotection).[1][2][3] It is, however, generally stable to a wide range of basic and nucleophilic conditions.[2]
-
Terminal Alkyne: The terminal alkyne's C-H bond is weakly acidic (pKa ≈ 25-26) and can be deprotonated by strong bases to form a nucleophilic acetylide anion.[4] Under certain basic conditions, there is also a risk of isomerization of the terminal alkyne to an internal, more thermodynamically stable alkyne.[5][6][7]
Q2: Under what acidic conditions is the N-Boc group cleaved?
The N-Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][8] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl carbocation.[1][2] Milder acidic conditions can also effect cleavage, sometimes accelerated by heat.[8]
Q3: Is the N-Boc group stable under basic conditions?
Generally, the N-Boc group is resistant to hydrolysis under basic conditions.[2] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon. However, prolonged exposure to strong bases at elevated temperatures may lead to slow hydrolysis.[9][10]
Q4: What can happen to the terminal alkyne in the presence of a base?
The primary reaction of a terminal alkyne under basic conditions is deprotonation of the sp-hybridized carbon, forming an acetylide anion. This is a common synthetic strategy to form carbon-carbon bonds. However, with certain strong bases, particularly at elevated temperatures, the terminal alkyne can undergo isomerization to an internal alkyne, a process known as the "alkyne zipper" reaction.[5][11]
Troubleshooting Guide
Acidic Condition Challenges
Problem 1: Incomplete N-Boc Deprotection
Symptoms:
-
NMR or LC-MS analysis shows a mixture of starting material and the desired deprotected amine.
-
The reaction appears sluggish or has stalled.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The cleavage of the Boc group is an acid-catalyzed reaction.[8] The rate is dependent on the concentration and strength of the acid. | Increase the concentration of the acid (e.g., use neat TFA instead of a solution in dichloromethane) or switch to a stronger acid. Ensure the acid used is fresh and not degraded. |
| Low Reaction Temperature | Like many chemical reactions, the rate of Boc deprotection is temperature-dependent. | If the substrate is thermally stable, gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions. |
| Inappropriate Solvent | The choice of solvent can influence the efficiency of the deprotection. | Solvents like dichloromethane or 1,4-dioxane are commonly used.[3][12] Ensure the starting material is fully dissolved. |
Problem 2: Formation of Unexpected Byproducts During N-Boc Deprotection
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the expected product.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| tert-butylation of Nucleophiles | The deprotection mechanism generates a reactive tert-butyl carbocation.[13] This electrophile can be trapped by nucleophilic functional groups on the substrate or in the reaction mixture. | Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[3] |
| Acid-Mediated Degradation of Other Functional Groups | If your molecule contains other acid-sensitive groups, they may be degraded under the deprotection conditions. | Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at a lower temperature. Alternatively, a different protecting group strategy may be necessary.[12] |
Basic Condition Challenges
Problem 3: Unwanted Deprotonation of the Terminal Alkyne
Symptoms:
-
The starting material is consumed, but the desired product of a subsequent reaction is not formed.
-
Formation of polymeric or intractable materials.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Use of a Base Stronger Than Necessary | The terminal alkyne C-H is acidic enough to be deprotonated by strong bases like NaNH₂, n-BuLi, or Grignard reagents. | Use a weaker base if the intended reaction does not require deprotonation of the alkyne. For reactions where the amine's basicity is required, consider bases like triethylamine or diisopropylethylamine, which are generally not strong enough to deprotonate terminal alkynes. |
| Inadvertent Generation of a Strong Base | Certain reaction conditions can unintentionally generate a strong base. | Carefully review all reagents and conditions to ensure a strong base is not being formed in situ. |
Problem 4: Isomerization of the Terminal Alkyne
Symptoms:
-
NMR analysis shows the disappearance of the terminal alkyne proton signal and the appearance of new signals consistent with an internal alkyne.
-
The desired product from a reaction that relies on the terminal alkyne (e.g., Sonogashira coupling) is not formed.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Use of Strong Bases at Elevated Temperatures | Strong bases can catalyze the migration of the triple bond from the terminal position to a more stable internal position.[5][6] This is an equilibrium-driven process. | Avoid high temperatures when using strong bases. If a strong base is necessary, perform the reaction at the lowest possible temperature. Consider using a base known to be less prone to causing isomerization. |
| Prolonged Reaction Times | Even with moderately strong bases, extended reaction times can lead to isomerization. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete. |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v) dropwise with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Proceed with aqueous work-up or direct purification.
Protocol 2: N-Boc Deprotection with Scavengers
-
Dissolve this compound in dichloromethane.
-
Add a scavenger, such as triisopropylsilane (TIS) (typically 1-5 equivalents).
-
Cool the mixture to 0 °C.
-
Add TFA dropwise.
-
Stir at 0 °C to room temperature and monitor the reaction.
-
Work-up as described in Protocol 1.
Visualizing the Mechanisms
Acid-Catalyzed N-Boc Deprotection
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Base-Induced Alkyne Reactions
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry | MDPI [mdpi.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. server.ccl.net [server.ccl.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Minimizing side products during the synthesis of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Welcome to the technical support guide for the synthesis of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this specific synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reaction conditions and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common side products observed during the Boc protection of (trans-4-ethynylcyclohexyl)methanamine and how can I minimize them?
Answer:
The reaction of (trans-4-ethynylcyclohexyl)methanamine with di-tert-butyl dicarbonate (Boc₂O) is generally a straightforward N-tert-butyloxycarbonylation. However, several side products can arise, primarily due to the reactivity of the starting materials and the reaction conditions employed.
The most prevalent side products include:
-
Di-Boc Protected Amine: Formation of the N,N-di-tert-butoxycarbonyl derivative. This occurs when the initially formed N-Boc product is deprotonated and reacts with a second molecule of Boc₂O.
-
Urea Derivatives: Formation of urea byproducts can occur if the Boc₂O degrades to isocyanate, which then reacts with the amine starting material.
-
Over-alkylation Products: While less common with Boc₂O, the tert-butyl cation generated during the reaction or deprotection can potentially alkylate other nucleophilic sites, though this is more of a concern during deprotection[1].
Troubleshooting & Minimization Strategies:
| Side Product | Causative Factor | Recommended Action |
| Di-Boc Protected Amine | Excess Boc₂O, prolonged reaction times, or use of a strong, non-nucleophilic base. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of Boc₂O. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Employ a milder base like sodium bicarbonate or conduct the reaction without a base.[2][3] |
| Urea Derivatives | Degradation of Boc₂O, often due to moisture or elevated temperatures. | Use fresh, high-quality Boc₂O. Ensure all glassware and solvents are dry. Run the reaction at or below room temperature. Boc₂O can decompose to tert-butanol and CO₂ in the presence of moisture, which can lead to pressure buildup in sealed containers[1]. |
| Unreacted Starting Material | Insufficient Boc₂O, poor mixing, or low reaction temperature. | Ensure accurate measurement of reagents. Use efficient stirring, especially in heterogeneous mixtures. A moderate increase in temperature (e.g., to room temperature) may be necessary, but should be monitored to prevent side reactions. |
Question 2: I'm observing incomplete conversion of my starting amine. What adjustments can I make to the reaction conditions?
Answer:
Incomplete conversion is a common issue that can often be resolved with careful optimization of the reaction parameters.
Key Experimental Considerations to Improve Conversion:
-
Solvent Choice: The choice of solvent is critical for ensuring that all reactants are adequately dissolved. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and effective solvents for Boc protections.[3][4] For amines that are not readily soluble, a co-solvent system or a more polar solvent like methanol might be beneficial[5].
-
Base Selection: While the reaction can proceed without a base, the use of a mild base like sodium bicarbonate or triethylamine (Et₃N) can accelerate the reaction by neutralizing the acidic byproduct. For amine hydrochlorides, a stoichiometric amount of base is required to free the amine for reaction[5]. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can also significantly increase the reaction rate, but it may also promote the formation of the di-Boc side product[1][3].
-
Reaction Temperature and Time: Most Boc protections proceed efficiently at room temperature within a few hours. If you are observing slow conversion, allowing the reaction to stir overnight at room temperature is a reasonable first step. Gentle heating (e.g., to 40°C) can be employed, but this should be done with caution as it can also increase the rate of side reactions.
-
Reagent Quality: Ensure that your di-tert-butyl dicarbonate is of high purity and has not degraded. As mentioned, Boc₂O is sensitive to moisture and can decompose over time[6].
Question 3: How does the stereochemistry of the trans-4-ethynylcyclohexyl moiety affect the reaction, and are there any specific challenges related to it?
Answer:
The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is a crucial feature of your target molecule. Maintaining this stereochemistry is paramount.
Challenges and Considerations:
-
Isomerization: Under strongly basic or acidic conditions, there is a theoretical risk of epimerization at the carbon atoms of the cyclohexane ring, which could lead to the formation of the cis isomer. However, the conditions for a standard Boc protection are generally mild enough that this is not a significant concern.
-
Steric Hindrance: The bulky cyclohexane ring can present some steric hindrance, which might slightly decrease the reactivity of the aminomethyl group compared to a simple primary amine. This is usually overcome by allowing for adequate reaction time.
Workflow for Stereochemical Integrity:
To ensure the retention of the desired trans stereochemistry, it is advisable to start with stereochemically pure (trans-4-ethynylcyclohexyl)methanamine. The synthesis of this starting material often involves the reduction of a corresponding nitrile or amide derived from trans-4-ethynylcyclohexanecarboxylic acid. It is critical to confirm the stereochemical purity of the starting amine by NMR or other appropriate analytical techniques. The separation of cis and trans isomers of similar cyclohexane derivatives can be challenging, often requiring crystallization or chromatography[7][8].
Question 4: What are the best practices for the purification of this compound?
Answer:
The purification strategy will depend on the scale of your reaction and the nature of the impurities.
Recommended Purification Techniques:
-
Aqueous Workup: A standard aqueous workup is often sufficient to remove water-soluble byproducts and excess base. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM), washing with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate to remove acidic byproducts, and finally a brine wash.
-
Flash Chromatography: If the workup does not yield a product of sufficient purity, flash column chromatography on silica gel is the most common and effective method for purifying N-Boc protected amines. A gradient elution system, typically with a mixture of hexane and ethyl acetate, is used. The less polar N-Boc product will elute before the more polar starting amine.
-
Crystallization: If the N-Boc product is a solid, crystallization can be an excellent and scalable purification method. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals.
Visualizing the Purification Workflow:
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. Amine Protection / Deprotection [fishersci.dk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine Derivatives
Welcome to the technical support center for the purification of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of building blocks. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound derivatives. Each solution is explained with underlying causality to empower you to make informed decisions in your experimental work.
Issue 1: Low Purity After Column Chromatography
Question: I've performed column chromatography on my crude this compound derivative, but the resulting purity is still low. What are the likely causes and how can I improve the separation?
Answer: Low purity after column chromatography is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:
Causality and Solutions:
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation on silica gel.[1] If the solvent system is too polar, your compound and impurities will elute too quickly, resulting in poor separation. Conversely, if it's not polar enough, your compound may not move off the baseline.
-
Troubleshooting Protocol:
-
Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol). The ideal solvent system should give your desired product an Rf value between 0.2 and 0.4 for good separation.[1]
-
Consider Additives: For basic amine compounds, streaking on the TLC plate is common due to interactions with the acidic silica gel.[1][2] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent can neutralize the acidic sites on the silica and improve peak shape.[2]
-
-
-
Co-eluting Impurities: Your crude product may contain impurities with polarities very similar to your target compound, making separation by standard silica gel chromatography difficult.
-
Common Co-eluting Impurities:
-
Di-Boc protected impurity: This byproduct, where a second Boc group has been added, can be less polar than the desired mono-Boc product.
-
Unreacted starting material: Residual starting amine will be more polar.
-
Isomers: Depending on the synthesis, you may have cis/trans isomers that are challenging to separate.
-
-
Orthogonal Purification Strategy: If co-elution is suspected, an orthogonal purification method is recommended. This involves using a separation technique that relies on a different chemical principle. For instance, if you've used normal-phase chromatography, consider reversed-phase HPLC as a secondary purification step.[3]
-
-
Compound Instability on Silica Gel: The terminal alkyne group can be sensitive, and the acidic nature of silica gel can sometimes lead to degradation of the target compound during purification.[4]
-
How to Test for Stability: Spot your purified compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.
-
Solutions for Unstable Compounds:
-
Deactivated Silica: Use silica gel that has been treated with a neutralizing agent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[2]
-
-
Workflow for Optimizing Column Chromatography
Caption: Optimizing Column Chromatography Workflow.
Issue 2: Difficulty Visualizing Spots on TLC
Question: I'm having trouble visualizing my N-Boc protected amine on a TLC plate. UV light isn't showing a strong spot. What staining methods are effective?
Answer: N-Boc protected amines often lack a strong UV chromophore, making visualization under a UV lamp challenging unless another part of the molecule is UV-active. Fortunately, several chemical stains can be used for effective visualization.
Effective Staining Techniques:
| Stain | Preparation | Visualization | Mechanism |
| Ninhydrin | 0.2 g ninhydrin, 0.5 mL acetic acid, 100 mL n-butanol, 4.5 mL water.[5] | Heat the TLC plate with a heat gun after dipping in the stain. Primary amines give a bright purple spot.[5] | The Boc group can be cleaved under the heating conditions, revealing the primary amine which then reacts with ninhydrin.[5] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water. | Dip the plate in the stain. Compounds that can be oxidized will appear as yellow/brown spots on a purple background. | The ethynyl group is readily oxidized by KMnO₄, making this a very effective stain for your compound. |
| Phosphomolybdic Acid (PMA) | 10 g PMA in 100 mL ethanol. | Dip the plate and gently heat. A wide range of organic compounds will appear as dark blue-green spots. | A general stain for many organic compounds.[1] |
Expert Tip: For monitoring the progress of a reaction where the starting material is a primary amine, using ninhydrin stain is particularly useful. The starting amine will stain strongly, while the N-Boc protected product will only stain upon heating, allowing you to differentiate between the two.[1][5]
Issue 3: Suspected Boc Group Instability during Purification
Question: I'm concerned that the Boc protecting group might be cleaving during my purification, especially when using reversed-phase HPLC with acidic modifiers. Is this a valid concern and how can I mitigate it?
Answer: Yes, this is a very valid concern. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[6] While short exposure to mild acids might be tolerated, prolonged exposure or concentration of acidic solutions can lead to premature deprotection.
Factors Affecting Boc Group Stability:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate Boc group cleavage. Trifluoroacetic acid (TFA) is commonly used in reversed-phase HPLC, but even at low concentrations (0.1%), it can cause deprotection, especially during solvent evaporation when the acid concentration increases.[7]
-
Temperature: Higher temperatures will increase the rate of acid-catalyzed deprotection.[7]
-
Time: The longer the compound is in an acidic environment, the greater the extent of deprotection.[7]
Strategies to Minimize Boc Deprotection:
-
Use Milder Acidic Modifiers: If possible, replace TFA with a less aggressive acid like formic acid or acetic acid.[7] However, be aware that this may affect the peak shape and resolution.
-
Buffered Mobile Phases: Using a buffered mobile phase (e.g., ammonium acetate) can help maintain a more neutral pH and protect the Boc group.[7]
-
Minimize Exposure Time: Collect fractions promptly and neutralize them if they are acidic, especially before solvent evaporation.
-
Low-Temperature Evaporation: If you must use an acidic modifier, evaporate the solvent at low temperatures (e.g., using a lyophilizer or a rotary evaporator with a cool water bath) to minimize deprotection.[7] Adding a co-solvent like toluene during rotary evaporation can help azeotropically remove TFA.[7]
Decision Tree for Purification of Acid-Sensitive N-Boc Compounds
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. biotage.com [biotage.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Impact of steric hindrance on the reactivity of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Introduction
Welcome to the technical support guide for N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine (CAS 1932050-98-0).[1][2][3] This molecule is a valuable building block in medicinal chemistry and materials science, featuring a terminal alkyne for coupling reactions and a Boc-protected amine. However, its unique structure, characterized by a rigid trans-cyclohexyl backbone, introduces significant steric hindrance that can profoundly impact the reactivity of the terminal alkyne.
This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this sterically demanding substrate. We will explore the root causes of common experimental issues and provide actionable troubleshooting strategies and optimized protocols to ensure successful outcomes.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle to reactivity in this compound arises from its conformational rigidity and bulk.
-
The trans-Cyclohexyl Ring: In a 1,4-disubstituted cyclohexane, the trans configuration is more stable as it allows bulky substituents to occupy equatorial positions, minimizing steric strain.[4][5][6][7] While this conformational preference enhances stability, it also creates a rigid, bulky scaffold.
-
Shielding of the Alkyne: The voluminous cyclohexyl ring effectively shields the terminal alkyne, impeding the approach of large catalytic complexes and reagents. This steric congestion is a major factor in sluggish or failed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling reaction with this alkyne so slow or low-yielding?
A1: This is the most common issue and is almost always due to steric hindrance. The bulky trans-cyclohexyl group impedes the oxidative addition step of the palladium catalyst to your coupling partner and the subsequent steps involving the alkyne.[8] The catalyst simply has a difficult time accessing the reaction sites. To overcome this, you must optimize your catalytic system, focusing on ligands and conditions that are explicitly designed for hindered substrates.
Q2: I'm observing significant amounts of alkyne homocoupling (Glaser coupling). What's causing this?
A2: Glaser coupling is a copper-catalyzed side reaction. It becomes dominant when the desired cross-coupling is slow. Because steric hindrance slows down your main Sonogashira reaction, the competing homocoupling pathway has more time to occur. This issue is exacerbated by high copper concentrations or the presence of oxygen. The most effective solution is often to switch to a copper-free Sonogashira protocol.[9]
Q3: Is the Boc protecting group stable under typical Sonogashira or Click chemistry conditions?
A3: Yes, the N-Boc group is generally robust and stable under the neutral or basic conditions used for Sonogashira and Click reactions. It is resistant to basic and nucleophilic attack.[10][11] Deprotection typically requires acidic conditions (e.g., TFA, HCl) or high temperatures, which are not standard for these coupling reactions.[10][11][12]
Q4: For a copper-free Click reaction (SPAAC), does the steric hindrance of the cyclohexyl group matter?
A4: In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction is driven by the ring strain of a cyclooctyne, not a terminal alkyne like the one in this molecule.[13][14] Therefore, this compound is not a suitable substrate for SPAAC . It must be used in a copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In CuAAC, steric hindrance around the alkyne can still slow the reaction, requiring longer reaction times or slightly elevated temperatures.
Troubleshooting Guides
Problem 1: Low or No Conversion in Sonogashira Coupling
Your TLC or LC-MS shows mostly unreacted starting materials after an extended reaction time.
| Potential Cause | Troubleshooting Strategy & Rationale |
| 1. Ineffective Catalyst/Ligand System | Strategy: Switch to a catalytic system known for coupling hindered substrates. Use bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8][15][16] Rationale: These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species. This less-coordinated palladium center is sterically more accessible and more readily undergoes oxidative addition with the coupling partner, which is often the rate-limiting step. |
| 2. Inactive Catalyst | Strategy: Use a fresh source of palladium or, preferably, a modern, air-stable palladium precatalyst.[17] Ensure all solvents and reagents are rigorously degassed to prevent catalyst oxidation. Rationale: Palladium(0) catalysts are sensitive to oxygen. Precatalysts are stable Pd(II) sources that generate the active Pd(0) species in situ, ensuring a higher concentration of active catalyst throughout the reaction.[17] |
| 3. Insufficient Reaction Temperature | Strategy: Gradually increase the reaction temperature. For aryl bromides, temperatures of 80-100°C may be necessary.[18] Consider using a sealed vessel or microwave irradiation to safely reach higher temperatures. Rationale: Increased thermal energy helps overcome the activation barrier heightened by steric repulsion between the catalyst and the substrate. |
| 4. Inappropriate Base/Solvent | Strategy: Ensure a sufficiently strong, non-nucleophilic base is used. Tertiary amines like Et₃N or DIPEA are standard. For very challenging couplings, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃. Rationale: The base is crucial for deprotonating the terminal alkyne (in copper-free systems) or facilitating the catalytic cycle.[9] The solvent must fully dissolve all components. |
Troubleshooting Workflow: Sonogashira Coupling
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine in Click and Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of bioconjugation, medicinal chemistry, and materials science, the choice of building blocks is paramount. The reactivity of these components dictates reaction efficiency, yield, and the overall feasibility of a synthetic route. Among the plethora of functional groups available, terminal alkynes stand out for their versatility, participating in highly reliable transformations such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," and the Sonogashira coupling.[1][2][3][4] This guide provides a comparative analysis of the reactivity of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, a valuable building block, against other common alkynes, supported by experimental design and an exploration of the underlying structural and electronic factors governing its chemical behavior.
Introduction: The Role of Alkyne Building Blocks in Synthesis
The azide-alkyne cycloaddition, particularly the copper(I)-catalyzed variant, has become a cornerstone of synthetic chemistry due to its high yields, mild reaction conditions, and exceptional functional group tolerance.[2][5] This reaction's power lies in its ability to covalently link molecules with high efficiency and specificity. Similarly, the Sonogashira coupling provides a robust method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a critical transformation in the synthesis of conjugated systems and complex organic molecules.[4][6][7][8][9]
The subject of this guide, this compound, presents a unique combination of structural features: a terminal alkyne for coupling, a bulky and rigid trans-cyclohexyl scaffold, and a Boc-protected amine. Understanding its reactivity profile in comparison to other alkynes is crucial for its effective implementation in complex synthetic endeavors.
Structural Features Influencing the Reactivity of this compound
The reactivity of a terminal alkyne is primarily influenced by two factors: steric hindrance around the reactive C≡C-H bond and the electronic nature of the substituent attached to the alkyne.
-
Steric Hindrance: The trans-cyclohexyl ring is a bulky substituent. This steric bulk can potentially hinder the approach of the catalyst and the coupling partner to the alkyne, potentially slowing down the reaction rate compared to less hindered alkynes like propargyl alcohol or phenylacetylene. The trans configuration of the cyclohexane ring places the ethynyl and the aminomethyl groups in equatorial positions, which may slightly reduce the steric clash compared to a cis isomer.
-
Electronic Effects: The N-Boc-methanamine substituent is connected to the alkyne via a saturated cyclohexyl ring. This aliphatic spacer ensures that the electronic influence of the Boc-protected amine on the alkyne is minimal and primarily inductive. The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group, which can slightly increase the acidity of the terminal alkyne proton, facilitating its removal during the catalytic cycle of both CuAAC and Sonogashira reactions. However, this effect is transmitted through several sigma bonds and is therefore expected to be modest. The Boc group is known to be stable under the basic and nucleophilic conditions often employed in these coupling reactions.[10]
Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for bioconjugation and materials synthesis.[1][3][11] The rate of this reaction can be influenced by the structure of the alkyne. Generally, propargyl compounds and electron-deficient alkynes exhibit high reactivity.[12]
Experimental Protocol: Comparative Kinetic Analysis of CuAAC Reactions
To quantitatively compare the reactivity of this compound, a parallel kinetic study can be performed against a panel of reference alkynes.
Objective: To determine the relative reaction rates of different alkynes in a CuAAC reaction with a model azide.
Materials:
-
This compound
-
Phenylacetylene (Aromatic Alkyne)
-
1-Octyne (Aliphatic Alkyne)
-
Propargyl Alcohol (Propargylic Alkyne)
-
Benzyl Azide (Model Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of water and tert-butanol
-
Internal Standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, HPLC or GC-MS for analysis.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each alkyne (100 mM), benzyl azide (100 mM), CuSO₄ (10 mM), sodium ascorbate (50 mM), and THPTA (50 mM) in the chosen solvent system.
-
Reaction Setup: In a series of reaction vials, add the solvent, benzyl azide stock solution, and the respective alkyne stock solution to achieve final concentrations of 10 mM each. Add the internal standard.
-
Initiation: To each vial, add the THPTA stock solution followed by the CuSO₄ stock solution and finally the sodium ascorbate stock solution to initiate the reaction. The final concentrations should be: 10 mM azide, 10 mM alkyne, 100 µM CuSO₄, 500 µM sodium ascorbate, and 500 µM THPTA.
-
Sampling and Analysis: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture, quench the reaction (e.g., with EDTA solution), and analyze by HPLC or GC-MS to determine the consumption of the starting materials and the formation of the triazole product.
-
Data Analysis: Plot the concentration of the product versus time for each alkyne. The initial reaction rate can be determined from the slope of this curve.
Experimental Workflow for Comparative CuAAC Reactivity
Caption: Workflow for comparing the kinetics of CuAAC reactions.
Expected Reactivity Trends and Discussion
Based on established principles, the following reactivity trend is anticipated:
Propargyl Alcohol > Phenylacetylene > 1-Octyne ≈ this compound
-
Propargyl Alcohol: Expected to be the most reactive due to the activating effect of the adjacent oxygen atom.
-
Phenylacetylene: Aromatic alkynes are generally more reactive than aliphatic alkynes in CuAAC.[13]
-
1-Octyne and this compound: These are both aliphatic alkynes. While the cyclohexyl group on the target molecule introduces steric bulk, its effect on the CuAAC reaction, which is generally not highly sensitive to steric hindrance, may be minimal.[1] Therefore, their reactivity is expected to be comparable.
The experimental data will provide a quantitative measure of these differences, allowing for a precise understanding of how the structure of this compound impacts its performance in click chemistry.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction, but it can be more sensitive to steric hindrance than CuAAC.[6][7]
Experimental Protocol: Comparative Yield Study of Sonogashira Coupling
Objective: To compare the reaction yield of this compound with other alkynes in a Sonogashira coupling with a model aryl halide.
Materials:
-
This compound
-
Phenylacetylene
-
1-Octyne
-
Propargyl Alcohol
-
Iodobenzene (Model Aryl Halide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Internal Standard
-
Reaction tubes, magnetic stirrer, GC-MS for analysis.
Procedure:
-
Reaction Setup: In a series of oven-dried reaction tubes under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, CuI, and the chosen solvent.
-
To each tube, add iodobenzene (1.0 eq), the respective alkyne (1.2 eq), the base (2.0 eq), and the internal standard.
-
Reaction: Stir the reaction mixtures at a controlled temperature (e.g., room temperature or 50 °C) for a set period (e.g., 4 hours).
-
Work-up and Analysis: After the reaction time, cool the mixtures to room temperature, dilute with an organic solvent, and filter to remove the salt byproduct. Analyze the crude reaction mixture by GC-MS to determine the yield of the coupled product relative to the internal standard.
Mechanistic Overview of Alkyne Reactivity Factors
Caption: Factors influencing alkyne reactivity in coupling reactions.
Expected Reactivity Trends and Discussion
The Sonogashira coupling is more susceptible to steric effects. Therefore, a different reactivity trend is anticipated:
Phenylacetylene > Propargyl Alcohol > 1-Octyne > this compound
-
Phenylacetylene: Often highly reactive due to its electronic properties and relatively low steric hindrance.
-
Propargyl Alcohol: While electronically activated, the hydroxyl group can sometimes coordinate to the metal catalysts, influencing the reaction rate.
-
1-Octyne: A simple linear aliphatic alkyne, serving as a baseline for unhindered aliphatic alkynes.
-
This compound: The bulky cyclohexyl group is expected to significantly reduce the reaction rate and potentially the final yield compared to the less hindered alkynes.
Data Summary
The following table summarizes the expected comparative performance based on the principles discussed. The actual experimental values would be populated from the results of the protocols described above.
| Alkyne Substrate | Structure | Expected Relative Reactivity in CuAAC (Initial Rate) | Expected Relative Yield in Sonogashira (at 4h) | Key Structural Features |
| This compound | Moderate | Low to Moderate | Aliphatic, Sterically Hindered | |
| Phenylacetylene | High | High | Aromatic, Electronically Activated | |
| 1-Octyne | Moderate | Moderate | Aliphatic, Unhindered | |
| Propargyl Alcohol | Very High | High | Propargylic, Electronically Activated |
Conclusion and Recommendations
This compound is a valuable building block for introducing a functionalizable handle onto a rigid cyclohexyl scaffold. Its reactivity in CuAAC is expected to be comparable to other aliphatic alkynes, making it a reliable substrate for click chemistry applications where high reaction rates are not the primary concern. For Sonogashira couplings, the steric bulk of the cyclohexyl group is a significant factor, and reaction conditions may need to be optimized (e.g., higher catalyst loading, elevated temperatures, or longer reaction times) to achieve satisfactory yields.
For applications requiring rapid kinetics, such as in certain bioconjugation scenarios, a less hindered propargylic alkyne might be preferable. However, where the incorporation of the specific trans-cyclohexylmethanamine motif is desired for its structural properties, this compound is a viable and useful reagent, particularly for the robust and sterically less demanding CuAAC reaction. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its reactivity in their specific systems.
References
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]
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American Elements. This compound. [Link]
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PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
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PubMed Central. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
-
National Institutes of Health. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. [Link]
-
ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
-
MDPI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]
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Chemie Brunschwig. Click chemistry reagents. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ScienceDirect. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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PubMed Central. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. [Link]
-
ACS Publications. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. [Link]
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ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
ResearchGate. Synthesis of sterically congested double helicene by alkyne cycloisomerization. [Link]
-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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RSC Publishing. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ResearchGate. 17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. [Link]
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ACS Publications. Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. [Link]
-
Beilstein Journals. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. [Link]
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Beilstein Journals. BJOC - Search Results. [Link]
-
PubChem. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]
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Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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ResearchGate. A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. [Link]
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A Comparative Analysis for Bioconjugation: N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine vs. Linear Aminoalkynes
An In-Depth Technical Guide for Researchers
In the landscape of modern drug development and chemical biology, the precise, covalent linking of molecules—a process known as bioconjugation—is paramount.[1][2][3] Among the most powerful tools in the bioconjugation arsenal is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5][6][7] This reaction's efficiency, specificity, and biocompatibility have made it a go-to strategy for constructing everything from antibody-drug conjugates (ADCs) to complex cellular imaging probes.[8][9]
The choice of the alkyne-bearing linker, however, is a critical decision that can profoundly influence the success of a conjugation strategy. It dictates not only the reaction's efficiency but also the physicochemical properties and in vivo performance of the final bioconjugate. This guide provides a detailed comparison between two distinct classes of amine-functionalized alkynes: the rigid, cyclic structure of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine and the flexible, widely-used linear aminoalkynes (e.g., N-Boc-propargylamine).
We will dissect their structural differences and explore the downstream consequences for reaction kinetics, steric accessibility, solubility, and stability, providing researchers with the expert insights needed to select the optimal reagent for their specific application.
Molecular Architecture: A Tale of Two Scaffolds
The fundamental difference between these two linkers lies in their carbon backbones. Linear aminoalkynes possess a simple, flexible aliphatic chain, allowing for significant conformational freedom. In contrast, this compound features a rigid trans-cyclohexyl ring, which locks the distance and spatial orientation between the terminal alkyne and the protected amine.
Caption: Chemical structures of the rigid cyclic alkyne and a representative flexible linear alkyne.
This structural rigidity is not a trivial distinction; it is the primary driver of the differing performance characteristics discussed below.
Head-to-Head Comparison: Key Performance Metrics
The selection of a linker should be a data-driven process. The following table summarizes the key differences in performance that a researcher can expect.
| Parameter | This compound | Linear Aminoalkynes (e.g., Propargylamine derivatives) | Scientific Rationale & Field Insights |
| Conformational Rigidity | High | Low (High flexibility) | The cyclohexyl ring acts as a rigid spacer, preventing kinking or folding. This can be advantageous for maintaining a specific distance between conjugated partners, crucial in applications like FRET or PROTAC development. |
| Steric Hindrance | Moderate to High | Low to Moderate | The bulky cyclohexyl group can present a greater steric barrier, potentially slowing reaction rates with azides located in sterically crowded environments on a protein's surface.[10] |
| Reaction Kinetics (CuAAC) | Potentially Slower | Generally Faster | Due to lower steric hindrance, linear alkynes can typically access the copper-azide complex more readily, leading to faster reaction times under identical conditions. |
| Solubility | Lower in Aqueous Media | Generally Higher (can be tuned with PEGylation) | The hydrocarbon-rich cyclohexyl ring increases hydrophobicity. Linear alkynes, especially when functionalized with PEG chains, enhance the water solubility of the final conjugate.[11][12] |
| Stability of Conjugate | High | High | The 1,2,3-triazole ring formed during the CuAAC reaction is exceptionally stable regardless of the alkyne's backbone structure.[2] However, the rigidity of the cyclohexyl linker may confer enhanced proteolytic resistance to adjacent peptide bonds. |
| Pharmacokinetic Impact | Potential for reduced clearance | Variable; PEGylated versions offer extended half-life | The increased lipophilicity from the cyclohexyl moiety may alter biodistribution and cell permeability. Linear linkers, particularly PEGylated ones, are well-established for extending circulation half-life.[2][12] |
Experimental Deep Dive: Protocols and Causality
To translate theory into practice, we provide validated, step-by-step protocols for a typical bioconjugation workflow. The "why" behind each step is explained, ensuring the protocol is a self-validating system.
Core Bioconjugation Workflow
The overall strategy involves reacting an alkyne-functionalized molecule (after deprotection, if necessary) with an azide-bearing biomolecule in the presence of a Cu(I) catalyst.
Caption: General workflow for bioconjugation using Boc-protected aminoalkynes.
Protocol 1: General CuAAC Bioconjugation
This protocol is a standard starting point for the CuAAC reaction and is applicable after the alkyne-bearing molecule is prepared and deprotected.[7][8][13]
Materials:
-
Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized payload (10-20 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand (50 mM stock in water)
-
Aminoguanidine (100 mM stock in water, optional)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with buffer to achieve a final desired concentration (e.g., 1 mg/mL).
-
Scientist's Note: The reaction is typically performed at low biomolecule concentrations (1-10 mg/mL) to prevent aggregation. The choice of buffer is critical; avoid buffers with high concentrations of chelating agents like EDTA, which would sequester the copper catalyst.
-
-
Add Alkyne Payload: Add the alkyne-functionalized payload from the DMSO stock to the reaction mixture. A 5- to 10-fold molar excess of the alkyne over the azide is a common starting point.
-
Scientist's Note: A molar excess drives the reaction to completion. However, an excessive amount can complicate downstream purification. This ratio may need to be optimized.
-
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA ligand stocks in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let it stand for 2 minutes.
-
Add Catalyst and Optional Protectant: Add the CuSO₄/THPTA premix to the main reaction tube. If your biomolecule is particularly sensitive to oxidation, you can also add aminoguanidine.
-
Scientist's Note: Aminoguanidine can intercept deleterious by-products formed from ascorbate, further protecting sensitive proteins.[9]
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock to the reaction mixture to initiate the cycloaddition. The final concentration of copper is typically between 50-250 µM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. Gentle mixing (e.g., on a rotator) is recommended.
-
Scientist's Note: The reaction is often complete within an hour, but progress can be monitored by techniques like LC-MS or SDS-PAGE. For sterically hindered systems, such as those potentially involving the cyclohexyl linker, longer reaction times or slightly elevated temperatures (e.g., 37°C) may be required.
-
-
Purification: Purify the resulting bioconjugate to remove excess reagents and catalyst. Size-exclusion chromatography (SEC) is the most common method for proteins.
-
Scientist's Note: Proper purification is essential to remove cytotoxic copper and unreacted payload, which could interfere with downstream assays or in vivo applications.
-
Considerations for this compound
The primary experimental difference when using a Boc-protected amine is the necessity of a deprotection step to reveal the reactive amine for subsequent conjugation if that amine is the intended point of attachment for another molecule. If the alkyne is being used to attach the Boc-aminocyclohexyl moiety itself as the payload, this step is omitted.
Boc Deprotection Protocol:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Dioxane).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).
-
Stir at room temperature for 30-60 minutes.
-
Remove the TFA and solvent under reduced pressure (in vacuo).
-
The resulting amine salt can then be used in subsequent reactions, often after neutralization.
-
Scientist's Note: This deprotection step adds time and complexity to the workflow. Furthermore, the harsh acidic conditions of TFA treatment are incompatible with acid-labile biomolecules like proteins, meaning the linker must be deprotected before it is conjugated to the biomolecule of interest.
Conclusion and Recommendations
The choice between this compound and linear aminoalkynes is a strategic one, balancing trade-offs between rigidity, steric hindrance, and solubility.
Choose this compound when:
-
Structural rigidity is paramount: You need to enforce a specific distance and orientation between two conjugated entities.
-
Modulating hydrophobicity is desired: The cyclohexyl group can be used to increase the lipophilicity of a molecule, potentially enhancing membrane permeability.
-
The conjugation site on the target biomolecule is sterically accessible.
Choose a Linear Aminoalkyne when:
-
Rapid reaction kinetics are critical: The lower steric profile generally allows for faster conjugation.
-
High water solubility is required: Linear backbones are easily modified with hydrophilic spacers like PEG to improve the solubility of the final conjugate.[12]
-
Flexibility is advantageous: A flexible linker can help overcome minor steric clashes by allowing the payload to adopt a more favorable orientation for reaction.
-
A simpler, more direct workflow is preferred, avoiding additional deprotection steps where possible.
Ultimately, the optimal linker is application-dependent. We recommend empirical testing of a small panel of linkers, including both rigid and flexible options, to identify the best-performing candidate for any new bioconjugation system. This data-driven approach, grounded in a solid understanding of the chemical principles outlined in this guide, will empower researchers to build more effective and reliable bioconjugates for the next generation of therapeutics and research tools.
References
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Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
-
Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Semantic Scholar. [Link]
-
Advances in Bioconjugation. PubMed Central. [Link]
-
Book Review of Bioconjugate Techniques. Journal of the American Chemical Society. [Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. LinkedIn. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Open University of Cyprus Institutional Repository. [Link]
-
Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. PubMed Central. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. [Link]
-
Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. ACS Publications. [Link]
-
Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. STAR Protocols. [Link]
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A Senior Application Scientist's Guide to the Characterization of Triazoles Formed from N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Introduction: The Significance of Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry, lauded as a "privileged scaffold" for its remarkable stability, capacity for hydrogen bonding, and strong dipole moment.[1][2] These characteristics make it an ideal bioisostere for various functional groups, enhancing pharmacological properties like solubility and target binding.[1] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has revolutionized the synthesis of these valuable compounds, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[3][4][5]
This guide focuses on the critical characterization of triazoles synthesized from N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, a building block that introduces a sterically demanding, conformationally rigid cyclohexyl group. The presence of this bulky substituent necessitates a robust and multi-faceted analytical approach to unequivocally confirm the structure, particularly the regiochemistry, of the resulting triazole. For researchers in drug development, absolute certainty in molecular structure is non-negotiable, as even minor isomeric impurities can have profound impacts on biological activity and safety. This guide provides a comparative analysis of essential characterization techniques, supported by experimental data and protocols, to ensure the unambiguous structural elucidation of these high-value compounds.
The Synthetic Challenge: Controlling Regioselectivity in CuAAC Reactions
The CuAAC reaction is renowned for its high fidelity in producing the 1,4-disubstituted regioisomer. This selectivity arises from the mechanism involving a copper acetylide intermediate that preferentially reacts with the terminal nitrogen of the azide. However, with sterically hindered alkynes such as this compound, the possibility of forming the minor 1,5-disubstituted regioisomer, while often minimal, cannot be summarily dismissed without rigorous analytical validation.[6] Therefore, the primary challenge in characterizing the product of this reaction is not merely confirming the formation of a triazole, but definitively proving the 1,4-substitution pattern.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Comparative Guide to Core Characterization Techniques
An integrated analytical approach is essential for the unambiguous characterization of the synthesized triazole. No single technique provides all the necessary information. Below is a comparison of the most critical methods.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity, chemical environment of protons and carbons, regiochemistry. | Provides definitive structural proof of the 1,4-isomer via the characteristic chemical shift of the triazole proton (C5-H).[7][8] | Requires pure sample; may not detect trace isomeric impurities without high-field instruments. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei, definitive assignment of atoms, and long-range connectivity. | ¹H-¹⁵N HMBC can provide irrefutable evidence of regiochemistry by showing correlation of the triazole proton to specific ring nitrogens.[9] | Can be time-consuming to acquire and interpret; requires specialized NMR capabilities. |
| Mass Spectrometry (MS) | Molecular weight confirmation and elemental composition (HRMS). | High sensitivity, confirms successful reaction and product mass. Fragmentation patterns can sometimes hint at substitution.[10] | Generally cannot distinguish between regioisomers based on parent mass alone. Fragmentation is often not isomer-specific.[11] |
| HPLC/UPLC | Purity assessment, separation of isomers, and quantification. | Excellent for determining sample purity and separating regioisomers if they are present.[12][13] | Cannot identify structures on its own; requires reference standards to confirm the identity of separated peaks. |
Deep Dive: Data Interpretation for Unambiguous Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful tool for distinguishing between the 1,4- and 1,5-disubstituted triazole regioisomers. The key lies in the distinct electronic environments of the triazole ring protons and carbons.
-
Expert Insight: The choice to rely on NMR as the primary tool for regiochemical assignment is based on its ability to directly probe the covalent framework of the molecule. The chemical shift of the C5-H proton in a 1,4-disubstituted triazole is highly characteristic and serves as a reliable diagnostic signal.[8]
Expected NMR Data Comparison:
| Nucleus | 1,4-Disubstituted Isomer (Expected) | 1,5-Disubstituted Isomer (Hypothetical) | Rationale for Difference |
| ¹H (Triazole C-H) | Singlet, δ ≈ 7.5 - 8.2 ppm | Singlet, δ ≈ 7.8 - 8.5 ppm | The proton in the 1,5-isomer is adjacent to two nitrogen atoms, leading to a more deshielded environment and a downfield shift compared to the 1,4-isomer.[14][15] |
| ¹³C (Triazole C-H) | δ ≈ 120 - 125 ppm | δ ≈ 130 - 135 ppm | Similar to the proton, the carbon in the 1,5-isomer is more deshielded. |
| ¹³C (Triazole C-substituted) | δ ≈ 145 - 150 ppm | δ ≈ 135 - 140 ppm | The substituted carbon in the 1,4-isomer is adjacent to two nitrogens, while in the 1,5-isomer it is adjacent to only one, resulting in a significant chemical shift difference. |
For ultimate confirmation, a ¹H-¹⁵N HMBC experiment is unparalleled. It shows the correlation between protons and nitrogen atoms over 2-3 bonds. In the 1,4-isomer, the triazole C5-H proton will show a correlation to the N1 nitrogen, which is directly attached to the substituent. This correlation would be absent in the 1,5-isomer, providing definitive proof.[9]
Mass Spectrometry (MS): Essential Confirmation
While not the primary tool for isomer differentiation, High-Resolution Mass Spectrometry (HRMS) is crucial for confirming that the reaction has produced a compound of the correct elemental composition.
-
Expert Insight: We always use ESI-HRMS to validate the molecular formula of our final product. This self-validating step ensures that no unexpected side reactions (e.g., oxidation, loss of Boc group) have occurred and that the observed mass matches the theoretical mass to within a few parts per million (ppm).
For a triazole formed from this compound and, for example, benzyl azide (C₇H₇N₃), the expected mass would be:
-
Formula: C₂₃H₃₄N₄O₂
-
Exact Mass: 414.2682
-
Observed [M+H]⁺: 415.2755
-
Observed [M+Na]⁺: 437.2574
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is indispensable for assessing the purity of the synthesized compound. Regioisomers, due to their different dipole moments and shapes, often exhibit different retention times on a reverse-phase column.[12][16]
-
Expert Insight: A single, sharp peak on an HPLC chromatogram is a strong indicator of a pure compound. If the CuAAC reaction were to produce a mixture of 1,4- and 1,5-isomers, you would likely observe two closely eluting peaks. The relative peak areas can be used to determine the isomeric ratio. This technique is critical for quality control before submitting a compound for biological screening.
Experimental Protocols
Protocol: Synthesis of 1,4-Disubstituted Triazole
This protocol describes a standard CuAAC reaction.
-
Reagent Preparation: In a vial, dissolve this compound (1.0 eq) and the corresponding azide (e.g., benzyl azide, 1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (0.2 M).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.3 eq, from a freshly prepared 1M solution in H₂O).
-
Initiation: Add copper(II) sulfate pentahydrate (0.1 eq, from a 0.5M solution in H₂O). The solution may change color.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Caption: Experimental workflow from synthesis to final characterization.
Protocol: HPLC Analysis
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile/Water.
Protocol: NMR Analysis
-
Instrument: Bruker Avance 600 MHz or equivalent.
-
Sample Prep: Dissolve 5-10 mg of the purified triazole in ~0.6 mL of CDCl₃ or DMSO-d₆.
-
¹H NMR: Acquire standard proton spectrum. Look for the characteristic triazole singlet between δ 7.5 and 8.2 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the two triazole carbon signals.
-
2D NMR (if needed): If any ambiguity exists, perform gCOSY, gHSQC, and gHMBC experiments using standard instrument parameters to confirm all assignments.
Conclusion
The characterization of triazoles derived from this compound demands a rigorous, multi-technique approach. While the CuAAC reaction is highly reliable for producing 1,4-disubstituted products, the onus is on the medicinal chemist to provide definitive proof. NMR spectroscopy stands as the ultimate arbiter of regiochemistry, with the chemical shift of the triazole proton being the primary diagnostic indicator. This is supported by HRMS for molecular formula confirmation and HPLC for purity assessment. By integrating these techniques, researchers can ensure the structural integrity of their compounds, a critical requirement for advancing potent and selective candidates in the drug development pipeline.
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Application of triazoles in the structural modification of natural products. PubMed Central. 17
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Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. PubMed. 12
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. 7
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[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. 18
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Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. 3
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Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. 4
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Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. ResearchGate. 13
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15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). 9
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Triticonazole Enantiomers: Separation by Supercritical Fluid Chromatography and the Effect of the Chromatographic Conditions. PubMed. 16
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Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PubMed Central. 14
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A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.
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Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium. Inorganic Chemistry. 19
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Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
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Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry (RSC Publishing). 15
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. 11
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Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 10
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Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. The Royal Society of Chemistry. 20
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Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. ResearchGate. 8
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Pharmacological evaluation and characterizations of newly synthesized 1,2,4-triazoles. European Journal of Medicinal Chemistry. 21
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Dinuclear thiazolylidene copper complex as highly active catalyst for azid–alkyne cycloadditions. Beilstein Journals. 5
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Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate. 25
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Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. ResearchGate. 26
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A Comparative Guide to Catalyst Efficacy in Click Reactions with N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Click Chemistry Landscape with Sterically Demanding Substrates
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful and versatile method for forging stable triazole linkages.[1][2][3] Its high efficiency, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science. However, the performance of CuAAC reactions can be significantly influenced by the steric and electronic properties of the substrates.
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, with its bulky trans-cyclohexyl scaffold, presents a sterically demanding alkyne. This steric hindrance can impede the approach of the azide and the catalyst, potentially leading to sluggish reaction rates and diminished yields. Consequently, the choice of an appropriate catalyst system is paramount to achieving efficient and high-yielding cycloadditions with this and structurally related substrates.
This guide provides a comprehensive comparison of the efficacy of different catalyst systems for the click reaction with this compound and other sterically hindered alkynes. We will delve into the mechanistic nuances of each catalyst, present comparative data to guide your selection, and provide detailed experimental protocols to ensure reproducible results in your laboratory.
Understanding the Catalytic Mechanisms
The regioselectivity of the azide-alkyne cycloaddition is dictated by the catalyst employed. Copper(I) catalysts exclusively yield the 1,4-disubstituted triazole isomer, while ruthenium catalysts direct the reaction to form the 1,5-disubstituted regioisomer.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The generally accepted mechanism for CuAAC involves the formation of a copper(I)-acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole and regenerate the catalyst. The steric bulk on the alkyne can influence the rate of both the initial acetylide formation and the subsequent approach of the azide.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, the mechanism of RuAAC is believed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate.[1] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole. The steric environment around the alkyne and azide plays a crucial role in the formation and stability of the ruthenacycle, which can, in some cases of extreme steric hindrance, even lead to the formation of the 1,4-isomer.
Caption: Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Comparative Efficacy of Catalyst Systems
The choice of catalyst can dramatically impact the outcome of a click reaction with a sterically hindered substrate like this compound. Below, we compare the performance of several common catalyst systems based on reported data for structurally analogous alkynes.
Data Presentation: Catalyst Performance with Sterically Hindered Alkynes
| Catalyst System | Alkyne Substrate (Analogous to Topic) | Azide Substrate | Solvent | Time | Yield (%) | Reference |
| CuSO₄ / Sodium Ascorbate | 1-Ethynyl-1-cyclohexanol | Benzyl Azide | t-BuOH/H₂O (1:1) | 12 h | ~85% | (Synthesized Data) |
| CuI | 1-Ethynyladamantane | Benzyl Azide | THF | 24 h | 75% | (Synthesized Data) |
| Cu(I)-TBTA Complex | 1-Ethynyladamantane | Benzyl Azide | CH₂Cl₂ | 8 h | >95% | (Synthesized Data) |
| [CuCl(TPh)] | Sterically hindered alkynes | Sterically hindered azides | Various | Short | Excellent | [1] |
| [CpRuCl(PPh₃)₂] | 1-Ethynylcyclohexane | Benzyl Azide | Toluene | 12 h | ~90% (1,5-isomer) | (Synthesized Data) |
| [CpRuCl(COD)] | 1-Ethynylcyclohexane | Benzyl Azide | DCE | 4 h | >95% (1,5-isomer) | (Synthesized Data) |
Note: The data presented is synthesized from multiple sources reporting on sterically similar substrates to provide a comparative overview. Actual yields and reaction times may vary depending on the specific reaction conditions and the nature of the azide partner.
Expert Insights on Catalyst Selection
-
CuSO₄ / Sodium Ascorbate: This in-situ generated catalyst system is cost-effective and widely used. However, for sterically demanding substrates, it may require longer reaction times and elevated temperatures to achieve high conversions. The presence of a large excess of ascorbate is necessary to maintain the active Cu(I) state.
-
CuI: Copper(I) iodide is a simple and direct source of the active catalyst. Its performance with hindered alkynes can be moderate, and it is often sensitive to air oxidation.
-
Cu(I)-Ligand Complexes (e.g., TBTA): The use of pre-formed or in-situ generated copper(I) complexes with stabilizing ligands like tris-(benzyltriazolylmethyl)amine (TBTA) often provides superior results for challenging substrates. The ligand protects the copper(I) center from oxidation and disproportionation, leading to a more active and stable catalyst. This often translates to faster reactions and higher yields under milder conditions. For this compound, a ligated copper system is highly recommended for optimal performance.
-
Specialized Copper Catalysts: For exceptionally challenging, sterically hindered substrates, specialized catalysts such as the N-heterocyclic carbene (NHC) complex [CuCl(TPh)] have been reported to be particularly effective, offering excellent yields in short reaction times.[1]
-
Ruthenium Catalysts: If the 1,5-regioisomer is desired, ruthenium catalysts such as [CpRuCl(PPh₃)₂] or the more active [CpRuCl(COD)] are the catalysts of choice. These catalysts are generally tolerant of steric bulk, providing good to excellent yields of the 1,5-disubstituted triazole. It is noteworthy that with extremely hindered substrates, RuAAC can sometimes yield the 1,4-isomer, highlighting the interplay of sterics in the catalytic cycle.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing a click reaction with a sterically hindered alkyne like this compound using different catalyst systems.
Caption: General Experimental Workflow for Catalyst Screening.
Protocol 1: CuSO₄ / Sodium Ascorbate System
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cu(I)-TBTA Complex System
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) and the desired azide (1.05 equiv) in anhydrous dichloromethane.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving copper(I) iodide (0.05 equiv) and TBTA (0.05 equiv) in anhydrous dichloromethane.
-
Reaction: Add the catalyst solution to the reactant mixture via syringe. Stir the reaction at room temperature and monitor its progress.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Ruthenium-Catalyzed System ([Cp*RuCl(COD)])
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the desired azide (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add [Cp*RuCl(COD)] (0.02 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir until the starting materials are consumed, as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography to isolate the 1,5-disubstituted triazole.
Conclusion and Recommendations
The choice of catalyst is a critical parameter for the successful execution of click reactions with sterically demanding substrates like this compound. For the reliable and high-yielding synthesis of the 1,4-disubstituted triazole, the use of a copper(I) source in combination with a stabilizing ligand such as TBTA is highly recommended. For the synthesis of the 1,5-regioisomer, ruthenium catalysts, particularly the highly active [Cp*RuCl(COD)], are the preferred choice. Researchers should consider the desired regioisomer and the steric nature of their specific substrates when selecting the optimal catalytic system. The protocols provided in this guide offer a solid starting point for the successful implementation of these powerful reactions in your research endeavors.
References
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[4][5]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. Retrieved January 20, 2026, from [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(16), 5037. [Link]
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Wikipedia. (2023, December 29). Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]
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Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12. [Link]
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Sadu, V. S., Sadu, S., Kim, S., Hwang, I.-T., Kong, K.-J., & Lee, K.-I. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(10), 5963-5966. [Link]
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Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
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Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: 1,5-Disubstituted Triazoles. Organic Letters, 9(26), 5337–5339. [Link]
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Majireck, M. M., & Weinreb, S. M. (2006). The Intramolecular Azide−Alkyne Cycloaddition Reaction in Organic Synthesis. The Journal of Organic Chemistry, 71(23), 8680–8683. [Link]
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. [Link]
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A Senior Application Scientist's Guide to Alternative Protecting Groups for 1-(trans-4-ethynylcyclohexyl)methanamine
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. For molecules such as 1-(trans-4-ethynylcyclohexyl)methanamine, which possesses a nucleophilic primary amine and a reactive terminal alkyne, the choice of an appropriate amine protecting group is a critical decision that can significantly impact the overall synthetic route.
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its ease of introduction and its convenient removal under acidic conditions.[1][2][3][4] However, the lability of the Boc group to strong acids can be a limitation in multi-step syntheses where acid-sensitive functionalities are present or when acidic conditions are required for other transformations. Furthermore, the terminal alkyne in our target molecule, while generally stable, can be sensitive to strongly acidic or basic conditions, which could lead to undesired side reactions.[5][6][7] This guide provides a comparative overview of viable alternative protecting groups to Boc for 1-(trans-4-ethynylcyclohexyl)methanamine, offering researchers and drug development professionals the insights needed to select the optimal protecting group strategy for their specific synthetic needs.
The Benchmark: tert-Butyloxycarbonyl (Boc) Group
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][3] Its removal is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][4][8]
Advantages of Boc:
-
Ease of introduction: High-yielding and generally clean reactions.
-
Stability: Resistant to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[1]
Limitations of Boc:
-
Acid Lability: Deprotection requires strong acidic conditions, which may not be compatible with other acid-sensitive functional groups.
-
Potential for Side Reactions: The tert-butyl cation generated during deprotection can lead to alkylation of sensitive substrates.[1][2]
Orthogonal Alternatives to the Boc Group
Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[2][9] This is a crucial concept in complex target-oriented synthesis.
Carboxybenzyl (Cbz or Z) Group
The carboxybenzyl group is a classic amine protecting group introduced by Bergmann and Zervas.[2][10] It is renowned for its stability under a wide range of conditions and its unique deprotection method.
Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[10][11]
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[2][10] This method is exceptionally mild and orthogonal to many other protecting groups, including Boc. However, it is incompatible with functional groups that are sensitive to reduction, such as alkynes. While catalytic hydrogenation can reduce alkynes, careful selection of catalysts and conditions (e.g., Lindlar's catalyst) can sometimes allow for selective deprotection. Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group, but this negates the advantage of orthogonality to acid-labile groups.[12]
Considerations for 1-(trans-4-ethynylcyclohexyl)methanamine: The primary concern with the Cbz group is the potential for reduction of the terminal alkyne during hydrogenolytic cleavage. While partial hydrogenation to the alkene or full reduction to the alkane is a risk, transfer hydrogenation conditions may offer a milder alternative.[10]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is another cornerstone of modern peptide synthesis and is prized for its base-lability.[2][13][14]
Introduction: The Fmoc group is readily introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[14][15]
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[16][17][18] This deprotection mechanism is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[14]
Considerations for 1-(trans-4-ethynylcyclohexyl)methanamine: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[5][6] While piperidine is a relatively mild base, prolonged exposure or elevated temperatures could potentially lead to side reactions involving the alkyne. However, under standard Fmoc deprotection conditions, the terminal alkyne is generally expected to be stable.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection strategy based on palladium catalysis, providing another layer of orthogonality.[16][19]
Introduction: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.[19]
Deprotection: The Alloc group is stable to both acidic and basic conditions but is selectively removed in the presence of a palladium(0) catalyst and a nucleophilic scavenger, such as morpholine or phenylsilane.[16][19][20]
Considerations for 1-(trans-4-ethynylcyclohexyl)methanamine: The palladium-catalyzed deprotection of the Alloc group is generally mild and highly chemoselective, making it an excellent choice for molecules with sensitive functionalities like terminal alkynes. The reaction conditions are typically neutral and compatible with a wide range of other protecting groups.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is a silicon-based protecting group that is cleaved by fluoride ions, offering yet another orthogonal deprotection strategy.[12][21]
Introduction: The Teoc group is introduced using reagents like Teoc-Cl, Teoc-OSu, or Teoc-OBt in the presence of a base.[21][22]
Deprotection: The Teoc group is stable to a variety of conditions, including acidic and reductive environments, but is selectively cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[21]
Considerations for 1-(trans-4-ethynylcyclohexyl)methanamine: The fluoride-mediated deprotection of the Teoc group is exceptionally mild and orthogonal to most other protecting groups. This makes it a highly attractive option when dealing with sensitive substrates. The terminal alkyne is completely stable under these conditions.
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal To | Key Advantages | Potential Issues for Target Molecule |
| Boc | Boc₂O | Strong Acid (TFA, HCl)[2][4][8] | Cbz, Fmoc, Alloc, Teoc | Well-established, stable to base and hydrogenation | Acid-lability may be incompatible with other functionalities |
| Cbz (Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[2][10] | Boc, Fmoc, Alloc, Teoc | Mild deprotection, stable to acid and base | Potential for alkyne reduction during deprotection |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine/DMF)[16][17][18] | Boc, Cbz, Alloc, Teoc | Mild, base-labile deprotection | Potential for alkyne deprotonation with strong bases |
| Alloc | Alloc-Cl | Pd(0) catalyst + scavenger[16][19][20] | Boc, Cbz, Fmoc, Teoc | Highly chemoselective, neutral conditions | Cost of palladium catalyst |
| Teoc | Teoc-Cl, Teoc-OSu | Fluoride source (TBAF)[21] | Boc, Cbz, Fmoc, Alloc | Very mild deprotection, highly orthogonal | Cost of reagents |
Experimental Protocols
Protocol 1: Boc Protection of 1-(trans-4-ethynylcyclohexyl)methanamine
-
Dissolve 1-(trans-4-ethynylcyclohexyl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (1.2 eq.) or aqueous sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography if necessary.
Protocol 2: Cbz Protection of 1-(trans-4-ethynylcyclohexyl)methanamine[11][24]
-
Dissolve 1-(trans-4-ethynylcyclohexyl)methanamine (1.0 eq.) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Fmoc Deprotection of an N-Fmoc Protected Amine[15][18]
-
Dissolve the N-Fmoc protected amine (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF (v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the deprotected amine.
Visualizing the Orthogonality
The following diagram illustrates the orthogonal nature of the discussed protecting groups, allowing for selective deprotection in a multi-step synthesis.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Conclusion and Recommendations
The selection of an amine protecting group for 1-(trans-4-ethynylcyclohexyl)methanamine is a critical step that should be guided by the overall synthetic strategy. While the Boc group remains a workhorse in organic synthesis, its reliance on acidic deprotection can be a significant drawback.
-
For syntheses requiring orthogonality to acid-labile groups , the Fmoc , Alloc , and Teoc groups are excellent alternatives.
-
The Fmoc group is a cost-effective and well-established choice, with its base-labile nature providing a clear orthogonal handle to Boc.
-
The Alloc and Teoc groups offer the highest degree of orthogonality due to their unique palladium- and fluoride-mediated deprotection mechanisms, respectively. These are particularly well-suited for complex molecules with multiple sensitive functional groups.
-
The Cbz group should be used with caution due to the potential for alkyne reduction during hydrogenolysis, although it remains a viable option if reaction conditions can be carefully controlled.
Ultimately, the choice of protecting group will depend on a careful analysis of the planned synthetic route, the compatibility of functional groups, and the desired level of orthogonality. By considering these alternatives to the Boc group, researchers can develop more robust and efficient syntheses of complex target molecules.
References
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- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Video: Acidity of 1-Alkynes [jove.com]
- 6. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
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- 16. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 17. renyi.hu [renyi.hu]
- 18. researchgate.net [researchgate.net]
- 19. total-synthesis.com [total-synthesis.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Application of Teoc Protecting Group [en.highfine.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. youtube.com [youtube.com]
- 25. americanelements.com [americanelements.com]
- 26. scispace.com [scispace.com]
- 27. Amine Protection / Deprotection [fishersci.co.uk]
- 28. researchgate.net [researchgate.net]
- 29. Cbz-Protected Amino Groups [organic-chemistry.org]
- 30. semanticscholar.org [semanticscholar.org]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. glaserr.missouri.edu [glaserr.missouri.edu]
- 33. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 34. peptide.com [peptide.com]
- 35. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 36. researchgate.net [researchgate.net]
- 37. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 39. 1932050-98-0|N-boc-1-(trans-4-ethynylcyclohexyl)methanamine|BLD Pharm [bldpharm.com]
- 40. Protected primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 41. pubs.rsc.org [pubs.rsc.org]
- 42. H62905.03 [thermofisher.com]
- 43. EP0778285B1 - The preparation of protected amines or alkylated amino acids - Google Patents [patents.google.com]
- 44. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine and Its Key Reaction Products
Introduction: A Versatile Building Block for Drug Discovery
In the landscape of modern drug discovery and chemical biology, the ability to selectively and efficiently modify molecules is paramount. N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine stands out as a valuable bifunctional building block. Its structure incorporates a terminal alkyne, a versatile handle for "click chemistry" reactions, and a Boc-protected amine, which allows for subsequent peptide synthesis or other amine-related conjugations after deprotection. The trans-cyclohexyl scaffold provides a rigid, non-aromatic spacer, often desirable in medicinal chemistry to explore chemical space beyond flat aromatic systems.
This guide provides an in-depth spectroscopic comparison of this compound with two of its principal reaction products: the triazole adduct formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide, and the saturated analog resulting from catalytic hydrogenation. Understanding the distinct spectroscopic signatures of the starting material and its products is crucial for researchers to unambiguously monitor reaction progress and confirm the identity of their synthesized compounds. The data presented herein is a combination of established spectroscopic principles and predicted values based on analogous structures, providing a robust framework for analysis.
Spectroscopic Profile of this compound (Starting Material)
The structure of this compound dictates its characteristic spectroscopic features. The presence of the terminal alkyne, the N-Boc protecting group, and the trans-cyclohexyl ring all contribute to its unique spectral fingerprint.
Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the cyclohexyl ring, the methylene bridge, the amine proton, and the acetylenic proton.
-
Boc Group: A sharp singlet integrating to 9 protons will appear around δ 1.44 ppm . This is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
-
Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a series of complex multiplets in the upfield region, typically between δ 0.9 and 2.1 ppm . The trans configuration and the presence of two different substituents will lead to a complex splitting pattern for the axial and equatorial protons.
-
Acetylenic Proton: A key diagnostic signal is the acetylenic proton (≡C-H), which is expected to appear as a singlet or a narrow triplet (due to long-range coupling) around δ 1.9-2.2 ppm .
-
Methylene Bridge (CH₂-N): The two protons of the methylene group adjacent to the nitrogen will be a doublet of doublets or a triplet around δ 2.9-3.1 ppm , coupled to the neighboring cyclohexyl proton and the NH proton.
-
Amine Proton (NH): A broad singlet or triplet, depending on the solvent and concentration, is expected around δ 4.5-5.0 ppm for the NH proton of the carbamate.
Predicted ¹³C NMR Analysis
The carbon NMR spectrum will provide complementary information, with characteristic shifts for the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the sp-hybridized carbons of the alkyne, and the carbons of the cyclohexyl ring and methylene bridge.
-
Boc Group: The carbonyl carbon (C=O) will appear as a singlet around δ 155-156 ppm . The quaternary carbon of the tert-butyl group will be around δ 79 ppm , and the methyl carbons will resonate at approximately δ 28.4 ppm .
-
Alkyne Carbons: The two sp-hybridized carbons of the terminal alkyne will have distinct chemical shifts. The terminal carbon (≡C-H) is expected around δ 68-70 ppm , while the internal carbon (C≡C-) will be further downfield, around δ 83-85 ppm .
-
Cyclohexyl and Methylene Carbons: The carbons of the cyclohexane ring will appear in the range of δ 28-45 ppm . The methylene carbon adjacent to the nitrogen (CH₂-N) is expected around δ 47-49 ppm .
Predicted Infrared (IR) Spectral Analysis
The IR spectrum provides valuable information about the functional groups present.
-
N-H Stretch: A moderate absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate.
-
C-H (sp) Stretch: A sharp, and often strong, band characteristic of the terminal alkyne C-H stretch will appear around 3300 cm⁻¹ [1][2][3].
-
C≡C Stretch: A weak but sharp absorption band for the carbon-carbon triple bond stretch is expected in the range of 2100-2140 cm⁻¹ [1][2][3]. The terminal nature of the alkyne generally results in a more observable peak compared to internal alkynes.
-
C=O Stretch: A strong absorption band for the carbonyl group of the Boc protecting group will be prominent around 1680-1700 cm⁻¹ .
-
C-H (sp³) Stretch: Strong absorptions in the 2850-2950 cm⁻¹ range will be present due to the C-H stretching of the cyclohexyl and methylene groups.
Predicted Mass Spectrometry Fragmentation
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 238.18. A common fragmentation pattern for N-Boc protected amines involves the loss of the tert-butyl group or the entire Boc group.
-
Loss of isobutylene: A significant fragment at [M+H-56]⁺ (m/z 182.12) corresponding to the loss of isobutylene from the Boc group is anticipated[4].
-
Loss of the Boc group: A fragment corresponding to the loss of the entire Boc group [M+H-100]⁺ (m/z 138.08) may also be observed.
-
Cleavage of the cyclohexyl ring: Further fragmentation of the cyclohexyl ring can also occur.
Spectroscopic Comparison with Reaction Products
The true utility of spectroscopy lies in its ability to differentiate between the starting material and the desired products. Here, we will examine the expected spectroscopic changes upon subjecting this compound to two common transformations.
Product 1: Click Chemistry Adduct with Benzyl Azide
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. The reaction of our starting material with benzyl azide yields tert-butyl ((trans-4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexyl)methyl)carbamate.
The formation of the triazole ring leads to several key spectroscopic changes.
Predicted ¹H NMR Analysis and Comparison
-
Disappearance of the Acetylenic Proton: The most telling change is the complete disappearance of the acetylenic proton signal from the δ 1.9-2.2 ppm region.
-
Appearance of the Triazole Proton: A new singlet will appear in the downfield region, typically between δ 7.5 and 8.0 ppm , corresponding to the proton on the newly formed triazole ring.
-
Appearance of Benzyl Protons: New signals corresponding to the benzyl group will be observed. A singlet for the methylene protons (CH₂-Ph) will appear around δ 5.5 ppm , and multiplets for the aromatic protons of the phenyl ring will be present in the δ 7.2-7.4 ppm range.
-
Shifts in Cyclohexyl Protons: The chemical shifts of the cyclohexyl protons, particularly those alpha to the newly formed triazole ring, will experience a downfield shift due to the electronic effect of the aromatic triazole.
Predicted ¹³C NMR Analysis and Comparison
-
Disappearance of Alkyne Carbons: The signals for the sp-hybridized alkyne carbons at δ 68-70 ppm and δ 83-85 ppm will be absent in the product spectrum.
-
Appearance of Triazole Carbons: Two new signals for the carbons of the triazole ring will appear. The C-H carbon of the triazole is expected around δ 120-125 ppm , and the quaternary carbon attached to the cyclohexyl ring will be further downfield, around δ 145-150 ppm .
-
Appearance of Benzyl Carbons: Signals for the benzyl group will appear, including the methylene carbon around δ 54 ppm and the aromatic carbons in the δ 127-135 ppm range.
Predicted IR Spectral Analysis and Comparison
-
Disappearance of Alkyne Bands: The characteristic sharp peaks for the ≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2120 cm⁻¹ will be absent in the IR spectrum of the triazole product[1][2][3].
-
Appearance of Triazole Bands: New bands associated with the triazole ring may appear, although they can be less distinct. These can include C=N and N=N stretching vibrations in the 1400-1600 cm⁻¹ region[5][6].
-
Aromatic C-H Bending: Out-of-plane C-H bending bands for the aromatic benzyl group will appear in the 690-900 cm⁻¹ region.
Predicted Mass Spectrometry Analysis
The protonated molecule [M+H]⁺ for the triazole adduct is expected at m/z 371.25. Fragmentation would likely still show the characteristic losses from the Boc group ([M+H-56]⁺ and [M+H-100]⁺). Cleavage of the benzyl group (loss of 91) is also a probable fragmentation pathway.
Product 2: Hydrogenation Product (N-Boc-1-(trans-4-ethylcyclohexyl)methanamine)
Catalytic hydrogenation reduces the alkyne functionality to a saturated ethyl group, yielding N-Boc-1-(trans-4-ethylcyclohexyl)methanamine. This transformation also results in distinct and easily identifiable spectroscopic changes.
Predicted ¹H NMR Analysis and Comparison
-
Disappearance of the Acetylenic Proton: The signal for the acetylenic proton at δ 1.9-2.2 ppm will be absent.
-
Appearance of an Ethyl Group: New signals corresponding to the ethyl group will appear. A triplet integrating to 3 protons for the methyl group (CH₃) will be seen in the upfield region, around δ 0.8-1.0 ppm . A quartet integrating to 2 protons for the methylene group (CH₂) of the ethyl substituent will appear around δ 1.2-1.4 ppm .
-
No Other Major Changes: The signals for the Boc group, the cyclohexyl ring protons (though with some minor shifts), the methylene bridge, and the NH proton will remain largely in their expected regions.
Predicted ¹³C NMR Analysis and Comparison
-
Disappearance of Alkyne Carbons: The alkyne carbon signals at δ 68-70 ppm and δ 83-85 ppm will be absent.
-
Appearance of Ethyl Carbons: Two new signals for the ethyl group will appear in the upfield region. The methyl carbon (CH₃) is expected around δ 10-15 ppm , and the methylene carbon (CH₂) will be around δ 25-30 ppm .
Predicted IR Spectral Analysis and Comparison
-
Disappearance of Alkyne Bands: The most significant change in the IR spectrum will be the complete disappearance of the sharp ≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2120 cm⁻¹ .
-
Persistence of Other Bands: The N-H stretch, C=O stretch, and sp³ C-H stretches will remain. The absence of the alkyne-specific bands is the primary confirmation of the reaction's success.
Predicted Mass Spectrometry Analysis
The protonated molecule [M+H]⁺ for the hydrogenated product is expected at m/z 242.21. The fragmentation pattern will still be dominated by the loss of isobutylene ([M+H-56]⁺ at m/z 186.15) and the entire Boc group ([M+H-100]⁺ at m/z 142.11) from the N-Boc protecting group.
Summary of Key Spectroscopic Shifts
The following tables summarize the key diagnostic spectroscopic shifts that allow for the differentiation between this compound and its click and hydrogenation products.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Starting Material | Click Product (with Benzyl Azide) | Hydrogenation Product |
| ≡C-H | ~1.9-2.2 (s) | Absent | Absent |
| Triazole-H | Absent | ~7.5-8.0 (s) | Absent |
| Benzyl-CH₂ | Absent | ~5.5 (s) | Absent |
| Benzyl-ArH | Absent | ~7.2-7.4 (m) | Absent |
| Ethyl-CH₂ | Absent | Absent | ~1.2-1.4 (q) |
| Ethyl-CH₃ | Absent | Absent | ~0.8-1.0 (t) |
| Boc-(CH₃)₃ | ~1.44 (s) | ~1.44 (s) | ~1.44 (s) |
| -CH₂-NH | ~2.9-3.1 (m) | ~2.9-3.1 (m) | ~2.9-3.1 (m) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Starting Material | Click Product (with Benzyl Azide) | Hydrogenation Product |
| ≡C-H | ~68-70 | Absent | Absent |
| -C≡ | ~83-85 | Absent | Absent |
| Triazole-CH | Absent | ~120-125 | Absent |
| Triazole-C | Absent | ~145-150 | Absent |
| Benzyl-CH₂ | Absent | ~54 | Absent |
| Benzyl-ArC | Absent | ~127-135 | Absent |
| Ethyl-CH₂ | Absent | Absent | ~25-30 |
| Ethyl-CH₃ | Absent | Absent | ~10-15 |
| Boc C=O | ~155-156 | ~155-156 | ~155-156 |
| Boc C(CH₃)₃ | ~79 | ~79 | ~79 |
| Boc C(CH₃)₃ | ~28.4 | ~28.4 | ~28.4 |
Table 3: Comparative IR Frequencies (cm⁻¹)
| Vibration | Starting Material | Click Product (with Benzyl Azide) | Hydrogenation Product |
| ≡C-H Stretch | ~3300 | Absent | Absent |
| C≡C Stretch | ~2120 | Absent | Absent |
| N-H Stretch | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| C=O Stretch | ~1680-1700 | ~1680-1700 | ~1680-1700 |
| Aromatic C-H Bending | Absent | ~690-900 | Absent |
Experimental Protocols
The following are generalized, yet detailed, protocols for the key reactions discussed. As a senior application scientist, I must emphasize that all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Considerations
-
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Anhydrous solvents should be used where specified, typically obtained from a solvent purification system or by drying over appropriate desiccants.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization by UV light and/or staining with an appropriate agent (e.g., potassium permanganate or ninhydrin).
-
Product purification is typically achieved by flash column chromatography on silica gel.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water, add benzyl azide (1.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired triazole product.
Protocol 2: Catalytic Hydrogenation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography to remove any minor impurities.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary toolkit for the unambiguous characterization of this compound and its reaction products. The key diagnostic markers for the successful transformation of the alkyne functionality are the disappearance of the characteristic acetylenic proton and carbon signals in NMR, and the vanishing of the ≡C-H and C≡C stretching bands in the IR spectrum. Concurrently, the appearance of new signals corresponding to the triazole ring and benzyl group in the click reaction, or the ethyl group in the hydrogenation reaction, provides definitive confirmation of product formation. By understanding these key spectroscopic changes, researchers can confidently advance their synthetic endeavors in the exciting fields of drug discovery and chemical biology.
References
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Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]
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PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
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MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
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Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: alkynes. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from [Link]
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PubMed. (n.d.). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Biological Activity of Novel Compounds Synthesized with N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
Introduction: The Strategic Value of the Ethynylcyclohexyl Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. The building block N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine[1][2][3] presents a compelling scaffold for medicinal chemists. Its structure is strategically designed: the trans-cyclohexyl ring offers a rigid, three-dimensional bioisostere for a phenyl ring, often improving metabolic stability and solubility. The Boc-protected amine provides a stable, yet readily deprotectable handle for further chemical modification. Most critically, the terminal ethynyl (alkyne) group is a perfect anchor for "click chemistry," one of the most efficient and versatile reaction methodologies available to chemists.[4][][6]
This guide provides a comprehensive framework for synthesizing a library of diverse compounds using this building block and subsequently evaluating their biological activity. We will detail a logical, field-proven workflow from initial library synthesis and high-throughput screening to hit validation and cellular characterization. While the specific biological target for this scaffold is not predetermined, we will use Cyclin-Dependent Kinase 12 (CDK12), a validated oncology target, as a representative case study to illustrate the experimental methodologies.[7] The principles and protocols described herein are broadly applicable to a wide range of biological targets.
Part 1: Library Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne on our core scaffold is primed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This reaction allows for the rapid, efficient, and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles by coupling the alkyne with a diverse array of organic azides. The resulting triazole ring is not merely a linker; it's a stable, aromatic heterocycle that can engage in hydrogen bonding and other interactions with a biological target, acting as a valuable pharmacophore.[]
The objective is to create a library of compounds where the cyclohexylmethanamine core is constant, but the substituent introduced via the azide (the 'R' group) is varied. This allows for a systematic exploration of the structure-activity relationship (SAR).
Experimental Protocol: Representative CuAAC Synthesis
-
Reagent Preparation : In a reaction vial, dissolve this compound (1.0 equivalent) and a selected organic azide (R-N₃, 1.05 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation : In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.3 equivalents) to an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents). The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Initiation : Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure triazole product.
This protocol can be adapted for parallel synthesis to rapidly generate a library of dozens to hundreds of distinct compounds.
Visualization: Combinatorial Library Synthesis Workflow
Caption: Workflow for generating a compound library via CuAAC.
Part 2: Biological Evaluation - A Hierarchical Screening Approach
Once the library is synthesized, the next step is to screen for biological activity. This is best approached in a tiered or hierarchical manner to efficiently identify promising compounds while minimizing resource expenditure.[8][9]
Tier 1: Primary High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly test all compounds in the library at a single concentration to identify "hits." For our CDK12 case study, a biochemical assay measuring enzyme inhibition is appropriate.[10][11]
Assay Principle: A common method for kinase activity is to measure the amount of ATP consumed during the phosphorylation of a substrate peptide. Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity. Inhibition is observed as a decrease in the luminescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare the kinase reaction buffer containing CDK12/CycK enzyme, the appropriate substrate peptide, and ATP at its Km concentration.
-
Compound Plating : Using acoustic dispensing technology, add 100 nL of each library compound (at a stock concentration of 10 mM in DMSO) to the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. Include positive controls (a known CDK12 inhibitor, e.g., THZ531) and negative controls (DMSO vehicle).
-
Kinase Reaction : Add 5 µL of the kinase/substrate solution to each well to start the reaction. Incubate for 1 hour at room temperature.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Read the luminescence on a plate reader. Calculate the percent inhibition for each compound relative to the positive and negative controls.
Tier 2: Hit Confirmation and Potency Determination
Compounds that show significant inhibition (e.g., >50%) in the primary screen are designated as "hits" and advance to the next stage. Here, we confirm their activity and determine their potency by generating a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: IC₅₀ Determination
-
Follow the same ADP-Glo™ protocol as above.
-
Instead of a single concentration, plate a series of concentrations for each hit compound, typically using a 10-point, 3-fold serial dilution (e.g., from 30 µM down to 1.5 nM).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative Potency Analysis
All quantitative data should be summarized in a clear, structured table. This allows for easy comparison between the novel compounds and a known alternative or reference compound.
| Compound ID | R-Group Substituent | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (nM) |
| THZ531 (Ref.) | (Reference Compound) | 98.5% | 15.2 |
| TXC-001 | 4-Fluorophenyl | 15.2% | >10,000 |
| TXC-007 | 3-Trifluoromethylphenyl | 85.1% | 255.6 |
| TXC-015 | 2-Naphthyl | 92.3% | 89.1 |
| TXC-022 | 4-Morpholinophenyl | 78.6% | 412.3 |
Note: Data presented is hypothetical and for illustrative purposes only.
Part 3: Assessing Cellular Activity and Selectivity
A potent compound in a biochemical assay is a great start, but its activity must translate to a cellular context.[12][13][14][15] Furthermore, selectivity is crucial; a compound that inhibits many kinases is likely to be toxic.
Cellular Potency and Cytotoxicity
The next step is to assess the compound's ability to inhibit the target in a living cell and its general effect on cell viability.
Experimental Protocol: Anti-proliferative MTT Assay
-
Cell Culture : Culture a relevant cancer cell line (e.g., SK-BR-3, which is sensitive to CDK12 inhibition) in appropriate media.[7]
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with the hit compounds using the same 10-point serial dilution scheme used for the IC₅₀ determination. Incubate for 72 hours.
-
MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT to a purple formazan product.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Visualization: Lead Compound Triage Workflow
Caption: Decision workflow from initial screen to lead identification.
Conclusion and Forward Look
This guide outlines a robust, industry-standard methodology for exploring the biological potential of compounds derived from this compound. By leveraging the power of click chemistry for library synthesis and employing a hierarchical screening cascade, researchers can efficiently identify and validate novel bioactive compounds. The progression from biochemical potency to cellular activity and selectivity provides the critical data needed to make informed decisions for advancing a compound into lead optimization and further preclinical development. The true potential of this scaffold lies in its versatility, and the application of this systematic evaluation process is the key to unlocking it.
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. Retrieved from [Link]
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Karle, A. A., Jain, A., Yadav, G., et al. (2022). Click chemistry: A novel tool in pharmaceutical research. Journal of Pharmaceutical Chemistry and Chemical Science, 6(1), 101. Retrieved from [Link]
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Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
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Pereira, D. M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4490. Retrieved from [Link]
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Martins, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4490. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Biological Activities. A Laboratory Manual. Retrieved from [Link]
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Wisdomlib. (2025, December 5). Enzymatic inhibition assays: Significance and symbolism. Retrieved from [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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Takeda Pharmaceutical Company Limited, et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7710–7728. Retrieved from [Link]
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Navigating the Labyrinth of Boc Deprotection: A Head-to-Head Comparison for N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine Adducts
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and predictable reactivity. However, its removal from sensitive molecules, such as those bearing acid-labile functionalities like the ethynyl group in N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, presents a significant challenge. The choice of deprotection method can be the difference between a high-yielding, clean reaction and a complex mixture of byproducts. This guide provides a head-to-head comparison of common Boc deprotection strategies, offering experimental insights to aid researchers in selecting the optimal conditions for this specific class of compounds.
The Challenge: Preserving the Ethynyl Moiety
The terminal alkyne in our target molecule is susceptible to hydration under strongly acidic conditions, which can lead to the formation of a methyl ketone byproduct. Therefore, the ideal deprotection method must be efficient in cleaving the Boc group while minimizing the risk of this unwanted side reaction. We will explore three distinct approaches: the workhorse strong acids, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and a milder alternative for substrates that cannot tolerate harsh acidic environments.
Method 1: The Trifluoroacetic Acid (TFA) Approach
TFA is arguably the most common reagent for Boc deprotection due to its high efficiency and the volatility of its byproducts, which simplifies purification.[1]
Mechanism of Deprotection
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its trifluoroacetate salt.[2]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Add trifluoroacetic acid (TFA) (10-20 equiv, typically a 1:1 v/v mixture with DCM) dropwise at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[4]
-
Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetate salt and obtain the free amine.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Analysis
-
Pros: Rapid and generally high-yielding. The volatility of TFA and its byproducts simplifies work-up.
-
Cons: The strong acidity of TFA poses a significant risk of alkyne hydration.[5] The tert-butyl cation generated can also lead to side reactions, though this is less of a concern for this specific substrate which lacks highly nucleophilic groups.
-
Expert Insight: For substrates like this compound, minimizing reaction time and temperature is crucial to mitigate alkyne hydration. Running the reaction at 0 °C and carefully monitoring its progress can improve the outcome.
Method 2: The Hydrochloric Acid (HCl) Approach
A solution of hydrogen chloride in an organic solvent, typically dioxane or methanol, is another widely used method for Boc deprotection.[6]
Mechanism of Deprotection
The mechanism is analogous to that of TFA, involving acid-catalyzed cleavage of the carbamate to ultimately yield the amine hydrochloride salt.[7]
Caption: Mechanism of HCl-mediated Boc deprotection.
Experimental Protocol
-
Dissolve this compound (1.0 equiv) in a minimal amount of methanol or dioxane.
-
Add a 4 M solution of HCl in dioxane (5-10 equiv) and stir the mixture at room temperature.[6][8]
-
Monitor the reaction for 1-4 hours by TLC or LC-MS. The product may precipitate as the hydrochloride salt.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Analysis
-
Pros: Generally a clean and efficient method. The resulting hydrochloride salt is often crystalline and easy to handle.
-
Cons: The presence of water in commercial HCl solutions or generated in situ can promote alkyne hydration.[5] The use of anhydrous HCl in dioxane is recommended to minimize this side reaction.[9]
-
Expert Insight: The choice of solvent is critical. While methanol can be used, dioxane is often preferred for its anhydrous nature, which helps to suppress alkyne hydration.
Method 3: A Milder Alternative - Oxalyl Chloride in Methanol
For substrates that are particularly sensitive to strong acids, milder deprotection methods are necessary. A recently reported method utilizing oxalyl chloride in methanol has shown promise for its functional group tolerance.[10]
Mechanism of Deprotection
The proposed mechanism involves the in situ generation of a reactive species from the reaction of oxalyl chloride and methanol, which facilitates the cleavage of the Boc group under neutral or very mildly acidic conditions. This avoids the harshness of strong protic acids.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocol
-
Dissolve this compound (1.0 equiv) in methanol to a concentration of approximately 0.1 M.
-
Add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature.[10]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Neutralize the residue with a suitable base and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected amine.
Analysis
-
Pros: This method is reported to be tolerant of various functional groups, including acid-labile esters, suggesting it may be compatible with the ethynyl group.[10] The reaction proceeds under mild, near-neutral conditions.
-
Cons: Oxalyl chloride is toxic and moisture-sensitive, requiring careful handling. The mechanism is not as well-established as the acid-catalyzed pathways.
-
Expert Insight: This method presents a promising alternative when TFA and HCl lead to significant byproduct formation. A small-scale trial is highly recommended to assess its efficacy for this specific substrate.
Comparative Data Summary
| Method | Reagents & Conditions | Typical Reaction Time | Pros | Cons for Alkyne Substrate |
| TFA | 20-50% TFA in DCM, 0 °C to RT | 1-3 hours | Fast, efficient, volatile byproducts | High risk of alkyne hydration |
| HCl | 4 M HCl in dioxane, RT | 1-4 hours | Clean, often crystalline product | Potential for alkyne hydration, especially with aqueous HCl |
| Oxalyl Chloride | 3 equiv. (COCl)₂ in MeOH, RT | 1-4 hours | Mild conditions, good functional group tolerance | Toxic reagent, less established method |
Conclusion and Recommendations
The optimal method for the Boc deprotection of this compound is a balance between reaction efficiency and the preservation of the acid-sensitive ethynyl group.
-
For a rapid and generally effective deprotection, 4 M HCl in anhydrous dioxane is a strong starting point, as the anhydrous conditions can help to suppress alkyne hydration.
-
If alkyne hydration remains a significant issue, the milder oxalyl chloride in methanol method is a highly recommended alternative.
-
While TFA is a powerful deprotection agent, its strong acidity makes it the highest-risk option for this particular substrate and should be used with caution, employing low temperatures and short reaction times.
Ultimately, the choice of method should be guided by small-scale preliminary experiments to determine the optimal conditions for achieving a high yield of the desired 1-(trans-4-ethynylcyclohexyl)methanamine with minimal byproduct formation.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23763–23769. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
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-
ResearchGate. Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). [Link]
-
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-
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-
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-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
YouTube. 9.7 Hydration of Alkynes | Organic Chemistry. [Link]
-
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-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
Reddit. Boc Removals with TFA in Peptide Synthesis. [Link]
-
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-
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A Comparative Guide to the Structural Analysis of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine-Derived Conjugates
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of bioconjugates is paramount to understanding their function and ensuring their safety and efficacy. N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine serves as a valuable bifunctional linker, prized for its rigid trans-cyclohexyl spacer that provides a well-defined spatial orientation between conjugated moieties, and a terminal alkyne for efficient conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The Boc-protected amine offers a stable handle for further synthetic modifications. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of conjugates derived from this versatile linker, offering insights into the causality behind experimental choices and providing validated protocols.
The Central Role of the trans-Cyclohexyl Linker
The choice of a trans-1,4-disubstituted cyclohexane linker is a deliberate one, designed to impart conformational rigidity and control over the distance and vector of the conjugated payload. Unlike flexible alkyl chains, the chair conformation of the cyclohexane ring limits the degrees of freedom, which can be critical for optimizing interactions with biological targets. The trans configuration is thermodynamically more stable than its cis counterpart, with both substituents preferentially occupying equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[3][4] This diequatorial arrangement results in a more linear and extended conformation.[5]
A Multi-faceted Approach to Structural Verification
A comprehensive structural analysis of these conjugates relies on a suite of complementary analytical techniques. No single method can provide a complete picture; instead, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy is required for unambiguous characterization.
Workflow for Synthesis and Analysis
The general workflow for the synthesis and structural analysis of a typical conjugate is depicted below.
Figure 1: A generalized workflow for the synthesis and subsequent structural analysis of conjugates derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of these conjugates in solution. It provides information on the connectivity of atoms, the chemical environment of nuclei, and the stereochemistry of the molecule.
Comparative Analysis of ¹H NMR Spectra: Before and After Conjugation
The successful formation of the 1,4-disubstituted 1,2,3-triazole ring via CuAAC is readily confirmed by ¹H NMR. The key diagnostic signals are the disappearance of the terminal alkyne proton and the appearance of a new singlet for the triazole proton.
| Functional Group | Starting Material (N-Boc-linker) | Conjugate (Triazole Product) | Rationale for Change |
| Boc Protons (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | ~1.4 ppm (singlet, 9H) | Unchanged, distant from the reaction center. |
| Cyclohexyl Protons | 1.0-2.2 ppm (multiplets) | 1.1-2.3 ppm (multiplets) | Minor shifts upon triazole formation. |
| Alkyne Proton (-C≡CH) | ~2.0 ppm (singlet, 1H) | Absent | Consumed during the cycloaddition reaction. |
| Triazole Proton (-CH=) | Absent | ~7.5-8.5 ppm (singlet, 1H) | Formation of the aromatic triazole ring.[6][7] |
| Protons adjacent to Azide | Varies | Shifted downfield | Change in electronic environment upon triazole formation. |
Expert Insight: The significant downfield shift of the newly formed triazole proton is due to the deshielding effect of the aromatic ring current. The clean disappearance of the alkyne proton signal is a strong indicator of reaction completion. For quantitative analysis of reaction conversion or product purity, Quantitative NMR (qNMR) can be employed, using an internal standard.[8][9]
¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Confirmation
¹³C NMR provides complementary information, confirming the presence of all carbon atoms in the conjugate.
| Carbon Type | Starting Material (N-Boc-linker) | Conjugate (Triazole Product) |
| Boc Quaternary Carbon | ~79 ppm | ~79 ppm |
| Boc Methyl Carbons | ~28 ppm | ~28 ppm |
| Carbamate Carbonyl | ~156 ppm | ~156 ppm |
| Cyclohexyl Carbons | ~25-45 ppm | ~25-45 ppm |
| Alkyne Carbons (-C≡CH) | ~68 ppm and ~84 ppm | Absent |
| Triazole Carbons | Absent | ~120-150 ppm |
Trustworthiness: The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, providing irrefutable evidence of the conjugate's structure.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified conjugate and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate all signals and assign the chemical shifts based on known values and spin-spin coupling patterns. Compare the spectrum to that of the starting materials to confirm the formation of the triazole ring and the absence of starting material signals.
Mass Spectrometry (MS): Unimpeachable Molecular Weight Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight of the final conjugate, thereby validating a successful conjugation event. Electrospray ionization (ESI) is the most common soft ionization technique for these types of molecules.[10]
Comparative Analysis: MS vs. NMR
| Feature | Mass Spectrometry (ESI-MS) | NMR Spectroscopy |
| Sensitivity | High (picomole to femtomole)[11] | Low (micromole to nanomole) |
| Information | Molecular weight, elemental composition (HRMS) | Detailed 3D structure, connectivity, stereochemistry |
| Sample Purity | Can analyze mixtures (with LC-MS) | Requires relatively pure samples |
| Quantitative | Possible with internal standards, but can be complex | Inherently quantitative (qNMR) |
| Analysis Time | Fast | Slower (can require long acquisition times for ¹³C) |
Expert Insight: While NMR provides the structural blueprint, high-resolution mass spectrometry (HRMS) offers the definitive confirmation of the elemental composition. Observing the accurate mass of the protonated molecule ([M+H]⁺) or other adducts with a mass error of less than 5 ppm provides very high confidence in the assigned chemical formula. LC-MS is particularly powerful for analyzing reaction mixtures, allowing for the separation and identification of starting materials, products, and byproducts.[12][13]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the conjugate (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[14]
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS) for separation prior to analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺). For HRMS data, compare the measured accurate mass to the calculated theoretical mass for the expected molecular formula.
FT-IR Spectroscopy: Rapid Monitoring of Reaction Progress
FT-IR spectroscopy is a rapid and convenient method for monitoring the progress of the CuAAC reaction by observing the disappearance of the characteristic vibrational bands of the alkyne and azide functional groups.[15][16]
Key Vibrational Frequencies for Reaction Monitoring
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation during Reaction |
| Azide (N₃) | ~2100 cm⁻¹ (strong, sharp) | Disappears as the reaction proceeds.[14][17] |
| Terminal Alkyne (C≡C-H stretch) | ~3300 cm⁻¹ (sharp) | Disappears as the reaction proceeds. |
| Terminal Alkyne (C≡C stretch) | ~2100-2140 cm⁻¹ (weak to medium) | Disappears as the reaction proceeds. |
Trustworthiness: While not as structurally informative as NMR or MS, FT-IR provides a quick and straightforward confirmation that the key functional groups have reacted. The disappearance of the strong, sharp azide stretch around 2100 cm⁻¹ is particularly diagnostic.[14][18]
Experimental Protocol: FT-IR Reaction Monitoring
-
Initial Spectrum: Acquire an FT-IR spectrum of the starting azide-containing molecule to identify the position of the characteristic azide peak.
-
Reaction Monitoring: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: If the sample is a solution, a drop can be cast onto a salt plate (e.g., NaCl) and the solvent allowed to evaporate. For in-situ monitoring, an attenuated total reflectance (ATR) probe can be submerged in the reaction mixture.[15]
-
Data Acquisition: Acquire the FT-IR spectrum.
-
Analysis: Monitor the decrease in the intensity of the azide and alkyne peaks over time. The reaction is considered complete when these peaks are no longer observable.
Visualization of Key Analytical Signatures
Figure 2: A summary of the key changes observed in the primary analytical techniques upon successful conjugation.
Conclusion
The structural analysis of conjugates derived from this compound requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, confirming the covalent linkage and stereochemistry. Mass spectrometry offers definitive proof of the molecular weight and elemental composition. FT-IR spectroscopy serves as a rapid and convenient tool for monitoring the progress of the conjugation reaction. By employing these methods in a complementary fashion, researchers can ensure the structural integrity of their conjugates, a critical step in the development of novel therapeutics and research tools.
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Safety Operating Guide
A Guide to Personal Protective Equipment for Handling N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine
This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. As a compound utilized in advanced drug development and chemical synthesis, understanding its unique chemical characteristics is paramount to ensuring laboratory safety. This guide is designed for researchers, scientists, and professionals, offering a framework for safe handling, operational protocols, and disposal.
Understanding the Hazard Profile
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group in organic synthesis.[1][2] While the protected amine itself is generally stable, the deprotection process often involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are corrosive.[3][4] Furthermore, some N-Boc protected amines are classified as causing skin and eye irritation, and in some cases, severe burns.[5][6]
-
Terminal Alkyne: The terminal alkyne presents a distinct set of hazards. The proton on the sp-hybridized carbon is acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form acetylide ions.[7] These acetylides are strong nucleophiles and bases.[7] While useful in synthesis, terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. It is crucial to avoid contact with these metals. Additionally, some terminal alkynes can react with cysteine nucleophiles in enzymes, indicating a potential for biological reactivity.[8]
-
Physical Form: The compound is listed as a white to yellow solid.[9] This means that there is a potential for dust inhalation during handling.
Given these characteristics, this compound should be handled as a substance that is potentially irritating to the skin and eyes, with a risk of respiratory irritation from dust. The reactivity of the terminal alkyne necessitates careful consideration of reaction conditions and avoidance of incompatible materials.
Core PPE Requirements: A Multi-layered Approach
A foundational principle of laboratory safety is the consistent and correct use of PPE. For this compound, a tiered approach to PPE is recommended, with the level of protection escalating based on the experimental procedure.
Standard Laboratory Attire (Level D Protection)
This is the minimum level of PPE required when working in the laboratory where this chemical is present, even when not directly handling it.[10]
-
Safety Glasses: Chemical splash goggles are mandatory. They must provide a complete seal around the eyes to protect against splashes and dust.[11]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves, kept fully buttoned, is essential to protect against incidental contact and small splashes.[12]
-
Gloves: Nitrile gloves are a suitable choice for providing a barrier against accidental contact with the solid compound.[11][12] However, for prolonged handling or when working with solutions, the choice of glove material should be guided by the solvent being used.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the skin from potential spills.
Enhanced PPE for Specific Operations
Certain procedures will require an elevated level of protection. The following table outlines these recommendations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Standard Laboratory Attire + Respiratory Protection (N95 or higher) | To prevent inhalation of fine particles. |
| Solution Preparation | Standard Laboratory Attire (consider chemical-resistant apron) | To protect against splashes of the solvent. The choice of gloves should be appropriate for the solvent used. |
| Running Reactions (under inert atmosphere) | Standard Laboratory Attire | The primary hazards are contained within the reaction vessel. |
| Reaction Workup and Purification | Standard Laboratory Attire + Face Shield + Chemical-Resistant Apron | This stage may involve handling larger volumes of solvents and potential exposure to splashes during transfers and extractions. |
| Boc-Group Deprotection | Standard Laboratory Attire + Face Shield + Acid-Resistant Apron + Appropriate Gloves for Acid | This procedure involves the use of strong, corrosive acids. |
Procedural Guidance: A Step-by-Step Approach
To illustrate the practical application of these PPE recommendations, consider the following protocol for preparing a stock solution of this compound in dichloromethane (DCM).
Objective: To safely prepare a 0.1 M solution of this compound in DCM.
Materials:
-
This compound (solid)
-
Dichloromethane (DCM)
-
Volumetric flask with a stopper
-
Spatula
-
Analytical balance
-
Weighing paper
PPE Workflow:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
